Product packaging for 6-Isopropylpyridazin-3(2H)-one(Cat. No.:CAS No. 570416-36-3)

6-Isopropylpyridazin-3(2H)-one

Cat. No.: B1344703
CAS No.: 570416-36-3
M. Wt: 138.17 g/mol
InChI Key: VSGPZRODNMXSOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Isopropylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O B1344703 6-Isopropylpyridazin-3(2H)-one CAS No. 570416-36-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-propan-2-yl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5(2)6-3-4-7(10)9-8-6/h3-5H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGPZRODNMXSOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629901
Record name 6-(Propan-2-yl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

570416-36-3
Record name 6-(1-Methylethyl)-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=570416-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Propan-2-yl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Isopropylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Isopropylpyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Pyridazinone scaffolds are present in a variety of biologically active molecules, making the synthesis and characterization of novel derivatives a key area of research.[1][2][3] This document outlines a plausible synthetic pathway, detailed experimental protocols, and a thorough characterization profile for the title compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a well-established route for 6-substituted pyridazinones: the condensation of a γ-ketoacid with hydrazine.[1][4] In this case, the key intermediate is 4-methyl-3-oxopentanoic acid.

Proposed Synthetic Pathway

The proposed two-step synthesis commences with the preparation of 4-methyl-3-oxopentanoic acid, followed by its cyclization with hydrazine hydrate.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 4-Methyl-3-oxopentanoic Acid cluster_1 Step 2: Synthesis of this compound 3-Methyl-2-butanone 3-Methyl-2-butanone 4-Methyl-3-oxopentanoic_acid 4-Methyl-3-oxopentanoic Acid 3-Methyl-2-butanone->4-Methyl-3-oxopentanoic_acid Base Glyoxylic_acid Glyoxylic Acid Glyoxylic_acid->4-Methyl-3-oxopentanoic_acid Target_Compound This compound 4-Methyl-3-oxopentanoic_acid->Target_Compound Reflux Hydrazine_hydrate Hydrazine Hydrate Hydrazine_hydrate->Target_Compound

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Methyl-3-oxopentanoic Acid

This protocol is adapted from general procedures for the synthesis of γ-ketoacids.

  • Materials: 3-Methyl-2-butanone, Glyoxylic acid, Sodium ethoxide, Ethanol, Diethyl ether, Hydrochloric acid.

  • Procedure:

    • A solution of sodium ethoxide is prepared by cautiously adding sodium metal to absolute ethanol under an inert atmosphere.

    • 3-Methyl-2-butanone is added dropwise to the cooled sodium ethoxide solution with stirring.

    • A solution of glyoxylic acid in ethanol is then added slowly to the reaction mixture.

    • The mixture is stirred at room temperature for 12-18 hours.

    • The solvent is removed under reduced pressure.

    • The residue is dissolved in water and washed with diethyl ether to remove any unreacted ketone.

    • The aqueous layer is acidified with dilute hydrochloric acid to precipitate the product.

    • The crude 4-methyl-3-oxopentanoic acid is filtered, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) can be performed for further purification.

Step 2: Synthesis of this compound

This protocol is based on the general method for the cyclization of γ-ketoacids with hydrazine.[4]

  • Materials: 4-Methyl-3-oxopentanoic acid, Hydrazine hydrate, Ethanol.

  • Procedure:

    • A mixture of 4-methyl-3-oxopentanoic acid and an equimolar amount of hydrazine hydrate is refluxed in ethanol for 4-6 hours.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After completion of the reaction, the solvent is evaporated under reduced pressure.

    • The resulting residue is triturated with cold water to induce crystallization.

    • The solid product is collected by filtration, washed with water, and dried under vacuum.

    • The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the expected analytical data.

Physicochemical Properties
PropertyValue
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Appearance Expected to be a crystalline solid.
Melting Point Not available in the searched literature.
Solubility Expected to be soluble in polar organic solvents.
Spectroscopic Data

2.2.1. 1H NMR Spectroscopy (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.2Doublet6H-CH(CH₃ )₂
~3.0Septet1H-CH (CH₃)₂
~6.9Doublet1HPyridazinone ring proton (H4)
~7.8Doublet1HPyridazinone ring proton (H5)
~12.5Broad Singlet1HN-H proton

2.2.2. 13C NMR Spectroscopy (Predicted)

Chemical Shift (δ, ppm)Assignment
~21-CH(C H₃)₂
~30-C H(CH₃)₂
~128Pyridazinone ring carbon (C4)
~135Pyridazinone ring carbon (C5)
~150Pyridazinone ring carbon (C6)
~165Carbonyl carbon (C=O)

2.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy (Predicted)

Wavenumber (cm⁻¹)Functional Group Assignment
~3200-3400N-H stretching
~2960-2870C-H stretching (aliphatic)
~1670C=O stretching (amide)
~1600C=N stretching
~1460C-H bending (aliphatic)

2.2.4. Mass Spectrometry (Predicted)

m/zAssignment
138.0793[M]⁺ (Calculated Exact Mass)
123[M - CH₃]⁺
95[M - C₃H₇]⁺

Experimental Workflow and Logic

The overall process from synthesis to characterization follows a logical workflow to ensure the successful preparation and verification of the target compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials (3-Methyl-2-butanone, Glyoxylic Acid, Hydrazine) Step1 Synthesis of 4-Methyl-3-oxopentanoic Acid Start->Step1 Purification1 Purification of Intermediate Step1->Purification1 Step2 Cyclization to form this compound Purification1->Step2 Purification2 Purification of Final Product Step2->Purification2 Final_Product Pure this compound Purification2->Final_Product Physicochemical Physicochemical Analysis (MP, Solubility) Final_Product->Physicochemical NMR NMR Spectroscopy (¹H, ¹³C) Final_Product->NMR FTIR FTIR Spectroscopy Final_Product->FTIR MS Mass Spectrometry Final_Product->MS Data_Analysis Data Analysis and Structure Confirmation Physicochemical->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis

Caption: General experimental workflow for the synthesis and characterization.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established and reliable chemical transformations. While experimental characterization data for this specific molecule is not widely published, the predicted data, based on sound spectroscopic principles and data from analogous structures, offers a valuable reference for researchers. This guide serves as a foundational resource for scientists and professionals engaged in the exploration of pyridazinone-based compounds for potential therapeutic applications. Further experimental validation of the proposed protocols and characterization data is encouraged to build upon the knowledge base for this class of compounds.

References

Navigating the Synthesis of 6-Isopropylpyridazin-3(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Isopropylpyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazinone class, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. Pyridazinone derivatives have been explored for their potential as cardiovascular, anti-inflammatory, analgesic, and anticancer agents. The isopropyl substituent at the 6-position can influence the compound's lipophilicity and steric interactions with biological targets, making its synthesis a key step in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the primary synthesis routes for this compound, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in their synthetic endeavors.

Core Synthetic Strategies

Two principal and well-established methodologies for the synthesis of 6-substituted pyridazin-3(2H)-ones are particularly amenable to the preparation of this compound. These routes are:

  • Route A: Cyclocondensation of a γ-Keto Acid with Hydrazine. This classic approach involves the reaction of a suitable γ-keto acid with hydrazine hydrate. For the synthesis of the target molecule, the key precursor is 4-oxo-5-methylhexanoic acid. The initial reaction typically forms the 4,5-dihydropyridazinone, which is subsequently dehydrogenated to yield the final aromatic pyridazinone.

  • Route B: One-Pot Reaction of a Methyl Ketone with Glyoxylic Acid and Hydrazine. This efficient one-pot procedure combines a methyl ketone, glyoxylic acid, and hydrazine hydrate to directly form the 6-substituted pyridazinone. In this case, isopropyl methyl ketone (3-methyl-2-butanone) serves as the starting material.

The selection of a particular route may depend on the availability of starting materials, desired scale, and purification considerations.

Experimental Protocols

Route A: From 4-Oxo-5-methylhexanoic Acid

This two-step synthesis first involves the formation of the dihydropyridazinone intermediate, followed by an oxidation step.

Step 1: Synthesis of 6-isopropyl-4,5-dihydropyridazin-3(2H)-one

  • Materials:

    • 4-Oxo-5-methylhexanoic acid

    • Hydrazine hydrate (80-99% solution)

    • Ethanol or Glacial Acetic Acid

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-oxo-5-methylhexanoic acid (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

    • To this solution, add hydrazine hydrate (1.0-1.2 equivalents) dropwise with stirring.

    • Heat the reaction mixture to reflux (typically 80-120 °C) and maintain for 4-8 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure and precipitate the product by adding cold water.

    • Wash the crude product with cold water and dry. Recrystallization from a suitable solvent like ethanol or an ethanol/water mixture can be performed for further purification.

Step 2: Dehydrogenation to this compound

  • Materials:

    • 6-isopropyl-4,5-dihydropyridazin-3(2H)-one

    • Bromine

    • Glacial Acetic Acid

  • Procedure:

    • Dissolve the 6-isopropyl-4,5-dihydropyridazin-3(2H)-one from Step 1 in glacial acetic acid in a round-bottom flask.

    • Slowly add a solution of bromine (1.0-1.1 equivalents) in glacial acetic acid to the stirred mixture at room temperature.[1]

    • Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the disappearance of the starting material.

    • Pour the reaction mixture into ice-water to precipitate the product.

    • Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid, and then with a dilute sodium thiosulfate solution to quench any remaining bromine.

    • Dry the product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

Route B: One-Pot Synthesis from Isopropyl Methyl Ketone

This streamlined approach offers a more direct path to the target compound.[2]

  • Materials:

    • Isopropyl methyl ketone (3-methyl-2-butanone)

    • Glyoxylic acid monohydrate

    • Hydrazine hydrate (80-99% solution)

    • Glacial Acetic Acid (can be used as solvent and catalyst)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine isopropyl methyl ketone (1 equivalent), glyoxylic acid monohydrate (1 equivalent), and glacial acetic acid.[2]

    • Heat the mixture with stirring, typically to around 100-110 °C, for 2-4 hours to facilitate the initial condensation reaction.

    • Cool the mixture slightly and then carefully add hydrazine hydrate (1.0-1.2 equivalents) dropwise.

    • Heat the reaction mixture to reflux for an additional 4-6 hours.

    • Monitor the formation of the product by TLC.

    • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

    • Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the product.

    • Collect the precipitate by filtration, wash with water, and dry.

    • The crude product can be purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes the key reactants and expected products for the described synthetic routes. Quantitative data such as typical yields are based on analogous reactions reported in the literature and may vary depending on the specific reaction conditions and scale.

Route Key Starting Materials Intermediate(s) Final Product Typical Yield (Analogous Reactions)
A 4-Oxo-5-methylhexanoic acid, Hydrazine hydrate6-isopropyl-4,5-dihydropyridazin-3(2H)-oneThis compound60-80% (overall)
B Isopropyl methyl ketone, Glyoxylic acid, Hydrazine hydrateNot isolatedThis compound50-70%

Characterization Data for this compound (CAS: 570416-36-3)

While comprehensive experimental spectral data for this compound is not widely published, the following are predicted characteristic peaks based on its structure and data from analogous compounds.

  • ¹H NMR:

    • A doublet for the methyl protons of the isopropyl group.

    • A septet for the methine proton of the isopropyl group.

    • Two doublets in the aromatic region for the pyridazinone ring protons.

    • A broad singlet for the N-H proton.

  • ¹³C NMR:

    • Signals for the methyl and methine carbons of the isopropyl group.

    • Aromatic signals for the carbons of the pyridazinone ring.

    • A signal for the carbonyl carbon (C=O) at a downfield chemical shift.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M+) corresponding to the molecular weight of C₇H₁₀N₂O (138.17 g/mol ).

Visualization of Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the two primary synthetic routes.

G cluster_0 Route A: From γ-Keto Acid 4-Oxo-5-methylhexanoic acid 4-Oxo-5-methylhexanoic acid Reaction_A1 Cyclocondensation (Ethanol/Acetic Acid, Reflux) 4-Oxo-5-methylhexanoic acid->Reaction_A1 Hydrazine Hydrate_A Hydrazine Hydrate Hydrazine Hydrate_A->Reaction_A1 Intermediate 6-isopropyl-4,5-dihydropyridazin-3(2H)-one Reaction_A1->Intermediate Reaction_A2 Dehydrogenation (Acetic Acid, RT) Intermediate->Reaction_A2 Bromine Bromine Bromine->Reaction_A2 Final_Product_A This compound Reaction_A2->Final_Product_A

Caption: Workflow for the synthesis of this compound via Route A.

G cluster_1 Route B: One-Pot Synthesis Isopropyl Methyl Ketone Isopropyl Methyl Ketone Reaction_B One-Pot Reaction (Acetic Acid, Reflux) Isopropyl Methyl Ketone->Reaction_B Glyoxylic Acid Glyoxylic Acid Glyoxylic Acid->Reaction_B Hydrazine Hydrate_B Hydrazine Hydrate Hydrazine Hydrate_B->Reaction_B Final_Product_B This compound Reaction_B->Final_Product_B

Caption: Workflow for the one-pot synthesis of this compound via Route B.

Conclusion

The synthesis of this compound can be reliably achieved through established chemical transformations. The choice between the cyclocondensation of a γ-keto acid followed by dehydrogenation, and the more direct one-pot reaction of a methyl ketone, will depend on the specific needs and resources of the research setting. The detailed protocols and comparative data provided in this guide are intended to facilitate the efficient and successful synthesis of this valuable pyridazinone derivative, thereby supporting the advancement of research and development in medicinal chemistry. It is recommended that researchers perform small-scale trial reactions to optimize conditions for their specific laboratory setup.

References

Biological Activity Screening of 6-Isopropylpyridazin-3(2H)-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazin-3(2H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities. Its derivatives have garnered significant interest for their potential as therapeutic agents in various disease areas. This technical guide provides a comprehensive overview of the biological activity screening of pyridazin-3(2H)-one derivatives, with a special focus on the influence of substitution at the C6 position. While the 6-isopropyl substitution represents a potentially interesting modification, it is important to note that the publicly available research on this specific subclass is limited. Therefore, this guide will draw upon the broader knowledge of 6-substituted pyridazin-3(2H)-one derivatives to provide a foundational understanding for researchers exploring this chemical space.

Overview of Biological Activities

Pyridazin-3(2H)-one derivatives have been extensively investigated for a range of biological activities, primarily focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The nature and position of substituents on the pyridazinone ring play a crucial role in determining the potency and selectivity of these compounds.

Anticancer Activity

Numerous studies have demonstrated the potential of pyridazin-3(2H)-one derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various human cancer cell lines. For instance, certain 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones have shown significant activity against leukemia, non-small-cell lung cancer, and breast cancer cell lines, with GI50 values in the low micromolar range.[1] The mechanism of anticancer action is often attributed to the inhibition of key enzymes and proteins involved in cancer cell proliferation and survival, such as various kinases and tubulin.[2]

Anti-inflammatory Activity

The anti-inflammatory potential of pyridazin-3(2H)-one derivatives is well-documented.[3] Many of these compounds have been found to be potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade.[4] This selectivity for COX-2 over COX-1 is a desirable characteristic, as it may lead to a reduced risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). Additionally, some pyridazinone derivatives have been shown to inhibit phosphodiesterase-4 (PDE-4), another important target for anti-inflammatory drugs.[3][5]

Antimicrobial Activity

The pyridazinone scaffold has also served as a basis for the development of novel antimicrobial agents. Various derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[6][7][8] The antimicrobial efficacy is highly dependent on the substitution pattern on the pyridazinone ring. For example, certain 6-phenyl-pyridazin-3-one derivatives have shown excellent activity against both Gram-positive and Gram-negative bacteria.[6]

Data Presentation: Biological Activity of 6-Substituted Pyridazin-3(2H)-one Derivatives

The following tables summarize the quantitative data for various 6-substituted pyridazin-3(2H)-one derivatives from the literature. It is important to reiterate that specific data for 6-isopropyl derivatives are not extensively available.

Table 1: Anticancer Activity of 6-Aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones [1]

CompoundR (at C6-Aryl)Cell LineGI50 (µM)
2g 4-ClHL-60 (TB) (Leukemia)< 2
SR (Leukemia)< 2
NCI-H522 (Non-Small-Cell Lung Cancer)< 2
BT-549 (Breast Cancer)< 2

Table 2: Anti-inflammatory Activity of 6-Substituted 2-Alkylpyridazin-3(2H)-ones [4]

CompoundR1 (at N2)R2 (at C6)COX-2 Selectivity Index
4a MethylBenzyl96
8b PropylBenzoyl99
9a MethylHydroxy(phenyl)methyl98

Table 3: Antimicrobial Activity of Pyridazinone Derivatives [7]

CompoundBacterial StrainMIC (µM)
7 S. aureus (MRSA)3.74 - 8.92
P. aeruginosa3.74 - 8.92
A. baumannii3.74 - 8.92
13 S. aureus (MRSA)3.74 - 8.92
P. aeruginosa3.74 - 8.92
A. baumannii3.74 - 8.92

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature for the evaluation of pyridazin-3(2H)-one derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the GI50 (concentration that causes 50% growth inhibition) is determined.

In Vitro Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-2 enzyme.

  • Enzyme and Compound Incubation: Purified human recombinant COX-2 enzyme is incubated with various concentrations of the test compounds.

  • Substrate Addition: Arachidonic acid is added as the substrate to initiate the enzymatic reaction.

  • Prostaglandin Measurement: The reaction is allowed to proceed for a specific time, and the amount of prostaglandin E2 (PGE2) produced is measured using a commercially available ELISA kit.

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each compound concentration, and the IC50 (concentration that causes 50% inhibition) is determined.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

  • Visual or Spectrophotometric Reading: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Mechanisms of Action and Signaling Pathways

The diverse biological activities of pyridazin-3(2H)-one derivatives stem from their ability to interact with various molecular targets.

dot

Anticancer_Mechanism cluster_kinase Kinase Inhibition cluster_enzyme Enzyme Inhibition cluster_tubulin Tubulin Polymerization Pyridazinone Pyridazin-3(2H)-one Derivatives BRaf B-Raf Pyridazinone->BRaf inhibits BTK BTK Pyridazinone->BTK inhibits FGFR FGFR Pyridazinone->FGFR inhibits DHFR DHFR Pyridazinone->DHFR inhibits PARP PARP Pyridazinone->PARP inhibits Tubulin Tubulin Pyridazinone->Tubulin inhibits polymerization CellCycle Cell Cycle Arrest BRaf->CellCycle BTK->CellCycle FGFR->CellCycle DHFR->CellCycle PARP->CellCycle Tubulin->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: General anticancer mechanisms of pyridazin-3(2H)-one derivatives.

dot

Antiinflammatory_Mechanism cluster_enzyme Enzyme Inhibition Pyridazinone Pyridazin-3(2H)-one Derivatives COX2 COX-2 Pyridazinone->COX2 inhibits PDE4 PDE4 Pyridazinone->PDE4 inhibits Prostaglandins Prostaglandins COX2->Prostaglandins cAMP_degradation cAMP Degradation PDE4->cAMP_degradation Inflammation Inflammation Prostaglandins->Inflammation cAMP_degradation->Inflammation promotes

Caption: General anti-inflammatory mechanisms of pyridazin-3(2H)-one derivatives.

Conclusion and Future Perspectives

The pyridazin-3(2H)-one scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, underscore the versatility of this heterocyclic core. While extensive research has been conducted on various 6-substituted derivatives, there is a noticeable gap in the literature concerning the biological activity profile of 6-isopropylpyridazin-3(2H)-one derivatives.

The exploration of the 6-isopropyl substitution is a logical and promising next step in the structure-activity relationship studies of this class of compounds. The unique steric and electronic properties of the isopropyl group could lead to novel interactions with biological targets, potentially resulting in enhanced potency, selectivity, or improved pharmacokinetic profiles.

Future research should focus on the synthesis of a library of this compound derivatives and their systematic screening across a panel of biological assays. Such studies will be instrumental in elucidating the therapeutic potential of this specific subclass and could lead to the identification of novel drug candidates for a variety of diseases. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for initiating such research endeavors.

References

The Virtual Forge: A Technical Guide to In Silico Screening and Molecular Docking of 6-Isopropylpyridazin-3(2H)-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, methodologies, and applications of in silico screening and molecular docking, with a specific focus on the exploration of 6-Isopropylpyridazin-3(2H)-one analogs as potential therapeutic agents. The pyridazinone scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The integration of computational techniques into the drug discovery pipeline has become indispensable, offering a cost-effective and time-efficient approach to identify and optimize lead compounds.[4][5][6]

The In Silico Drug Discovery Workflow

The process of identifying promising drug candidates from a virtual library of compounds involves a multi-step workflow that begins with target identification and culminates in the selection of lead compounds for further experimental validation.[7][8] This workflow is designed to systematically filter and prioritize molecules with the highest potential for therapeutic efficacy and favorable pharmacokinetic profiles.

In_Silico_Workflow cluster_0 Initial Stages cluster_1 Screening and Filtering cluster_2 Refinement and Analysis cluster_3 Final Selection Target_Identification Target Identification and Validation Library_Design Virtual Library Design of This compound Analogs Target_Identification->Library_Design Virtual_Screening High-Throughput Virtual Screening Library_Design->Virtual_Screening ADMET_Prediction ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) Virtual_Screening->ADMET_Prediction Molecular_Docking Molecular Docking (Lead Compound Identification) ADMET_Prediction->Molecular_Docking Binding_Analysis Binding Mode and Interaction Analysis Molecular_Docking->Binding_Analysis Lead_Optimization Lead Optimization Binding_Analysis->Lead_Optimization Experimental_Validation Experimental Validation Lead_Optimization->Experimental_Validation

A high-level overview of the in silico drug discovery workflow.

Experimental Protocols

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity of the complex.[9][10] This method is instrumental in structure-based drug design.

A. Protein Preparation:

  • Selection and Retrieval: The three-dimensional structure of the target protein is obtained from a public repository such as the Protein Data Bank (PDB).

  • Preprocessing: The raw PDB file is prepared by removing water molecules, co-crystallized ligands, and any other non-essential heteroatoms.

  • Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, and appropriate charges are assigned to each atom. This step is crucial for accurately modeling electrostatic interactions.

  • Structural Refinement: Any missing residues or atoms in the protein structure are repaired to ensure a complete and accurate model.

B. Ligand Preparation:

  • 2D to 3D Conversion: The 2D structures of the this compound analogs are converted into 3D conformations.

  • Energy Minimization: The 3D structures of the ligands are subjected to energy minimization to obtain stable, low-energy conformations.

  • Charge and Torsion Angle Assignment: Partial charges are assigned to the ligand atoms, and rotatable bonds are defined to allow for conformational flexibility during the docking simulation.

C. Grid Generation and Docking Simulation:

  • Binding Site Definition: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

  • Docking with AutoDock Vina: AutoDock Vina, a widely used open-source docking program, can be employed to perform the docking calculations.[11] The software uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box.

  • Pose Generation and Scoring: The docking simulation generates multiple binding poses for each ligand, which are then ranked based on a scoring function that estimates the binding affinity (typically in kcal/mol).

ADMET Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in the early stages of drug discovery to assess the pharmacokinetic and toxicological properties of drug candidates.[2][12] Various computational models, including quantitative structure-activity relationship (QSAR) models and machine learning algorithms, are used to predict these properties.[13]

Methodology:

  • Descriptor Calculation: A set of molecular descriptors (e.g., physicochemical properties, topological indices) are calculated for each this compound analog.

  • Model Application: The calculated descriptors are used as input for pre-trained ADMET prediction models. Several online servers and software packages are available for this purpose.

  • Parameter Evaluation: A range of ADMET properties are predicted, including but not limited to:

    • Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

    • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).

    • Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

    • Excretion: Renal organic cation transporter (OCT2) inhibition.

    • Toxicity: Ames test for mutagenicity, hepatotoxicity.

Data Presentation

The following tables summarize representative quantitative data for pyridazinone analogs, illustrating the type of information generated during in silico screening and molecular docking studies. Disclaimer: The following data is for illustrative purposes and is based on published data for various pyridazinone derivatives, not specifically this compound analogs, for which specific public data is limited.

Table 1: Molecular Docking Scores of Representative Pyridazinone Analogs against Various Targets

Compound IDTarget ProteinPDB IDBinding Affinity (kcal/mol)Reference
Pyridazinone AHIV Reverse Transcriptase1RT2-8.5[14]
Pyridazinone BCyclin-Dependent Kinase 21HCK-9.2[15]
Pyridazinone Cp38 MAP Kinase1W82-7.9[11]
Pyridazinone DCOX-25KIR-10.1[13]

Table 2: Predicted ADMET Properties of Representative Pyridazinone Analogs

Compound IDHIA (%)Caco-2 Permeability (nm/s)BBB PermeabilityPPB (%)CYP2D6 InhibitionAmes MutagenicityHepatotoxicity
Pyridazinone A92.535.2High85.1NoNoLow
Pyridazinone B88.125.6Medium92.3YesNoLow
Pyridazinone C95.342.8High78.9NoNoLow
Pyridazinone D85.719.4Low95.6NoNoMedium

Signaling Pathways

Molecular docking studies often target key proteins involved in specific signaling pathways implicated in disease. Understanding these pathways is crucial for rational drug design.

Cyclooxygenase-2 (COX-2) Signaling Pathway

The COX-2 enzyme is a key player in the inflammatory response, catalyzing the conversion of arachidonic acid to prostaglandins.[16][17] Inhibition of COX-2 is a common strategy for the development of anti-inflammatory drugs.

COX2_Pathway cluster_0 Upstream Activation cluster_1 COX-2 Expression and Activity cluster_2 Downstream Effects cluster_3 Inhibition Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) MAPK MAPK Signaling Stimuli->MAPK NFkB NF-κB Signaling Stimuli->NFkB COX2_Gene PTGS2 (COX-2) Gene Transcription MAPK->COX2_Gene NFkB->COX2_Gene COX2_Protein COX-2 Enzyme COX2_Gene->COX2_Protein Prostaglandins Prostaglandins (e.g., PGE2) COX2_Protein->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Protein Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever Pyridazinone_Analogs This compound Analogs (Potential Inhibitors) Pyridazinone_Analogs->COX2_Protein Inhibition

The COX-2 signaling pathway and potential inhibition by pyridazinone analogs.
p38 MAP Kinase Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is activated by cellular stress and inflammatory cytokines, and plays a crucial role in regulating cellular processes such as inflammation, apoptosis, and cell differentiation.[15][18][19]

p38_MAPK_Pathway cluster_0 Upstream Activation cluster_1 Kinase Cascade cluster_2 Downstream Targets cluster_3 Cellular Response cluster_4 Inhibition Stress_Stimuli Cellular Stress / Inflammatory Cytokines MAPKKK MAPKKK (e.g., MEKK, MLK, ASK1) Stress_Stimuli->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK Phosphorylation p38_MAPK p38 MAPK MAPKK->p38_MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors Phosphorylation Other_Kinases Other Kinases (e.g., MAPKAPK2/3) p38_MAPK->Other_Kinases Phosphorylation Inflammation_Response Inflammation Transcription_Factors->Inflammation_Response Apoptosis Apoptosis Other_Kinases->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Other_Kinases->Cell_Cycle_Arrest Pyridazinone_Analogs This compound Analogs (Potential Inhibitors) Pyridazinone_Analogs->p38_MAPK Inhibition

The p38 MAPK signaling cascade with a potential point of inhibition.

Conclusion

In silico screening and molecular docking are powerful tools in modern drug discovery, enabling the rapid and efficient identification of promising lead compounds. The application of these techniques to this compound analogs holds significant potential for the discovery of novel therapeutics targeting a range of diseases. This guide has provided a comprehensive overview of the key methodologies, data interpretation, and biological context necessary for researchers and scientists to effectively leverage these computational approaches in their drug development endeavors. The continued advancement of computational power and algorithm development will further enhance the predictive accuracy and impact of in silico methods in the future.

References

Physicochemical Properties of 6-Isopropylpyridazin-3(2H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Isopropylpyridazin-3(2H)-one is a heterocyclic organic compound belonging to the pyridazinone class. The pyridazinone scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules.[1][2] Derivatives of pyridazin-3(2H)-one have been investigated for a wide range of pharmacological activities, including cardiovascular, anti-inflammatory, and anticancer effects.[3][4] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of potential biological signaling pathways based on the activities of related compounds.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. Due to a lack of extensive experimental data for this specific molecule, some values are calculated or estimated based on data from structurally similar compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₇H₁₀N₂O-
Molecular Weight 138.17 g/mol [5]
CAS Number 570416-36-3[5][6]
Appearance Estimated: White to off-white solidBased on similar pyridazinone compounds
Melting Point Estimated: 142 - 146 °CBased on 6-Methyl-3(2H)-pyridazinone[7]
Boiling Point Data not available-
Solubility Data not available for the specific compound. General solubility of pyridazinones varies from poorly soluble in water to soluble in organic solvents like DMSO and ethanol.[8]-
pKa Estimated: ~2.3 (for the pyridazine ring nitrogen)Based on pyridazine[9]
LogP (calculated) 0.89330-
Polar Surface Area (PSA) 45.75000 Ų-

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are provided below. These protocols are based on standard laboratory practices and methods reported for similar heterocyclic compounds.

Synthesis of this compound

A general and common method for the synthesis of 6-substituted-3(2H)-pyridazinones involves the condensation of a γ-keto acid with hydrazine hydrate.[9][10]

Reaction Scheme:

Synthesis_of_6_Isopropylpyridazin_3_2H_one reagent1 4-Methyl-3-oxopentanoic acid reaction Reflux in Ethanol reagent1->reaction + reagent2 Hydrazine hydrate reagent2->reaction product This compound reaction->product Melting_Point_Determination start Start: Purified solid sample pack Pack sample into capillary tube start->pack place Place in melting point apparatus pack->place heat Heat slowly (1-2 °C/min) near expected MP place->heat observe Observe for melting heat->observe record Record temperature range of melting observe->record end End: Melting point determined record->end Potential_Signaling_Pathways pyridazinone Pyridazinone Derivatives pde Phosphodiesterases (PDEs) pyridazinone->pde Inhibition cox Cyclooxygenases (COX) pyridazinone->cox Inhibition hr Histamine Receptors (e.g., H3R) pyridazinone->hr Antagonism ion_channels Ion Channels pyridazinone->ion_channels Modulation camp ↑ cAMP/cGMP pde->camp prostaglandins ↓ Prostaglandins cox->prostaglandins histamine_release ↓ Histamine Release hr->histamine_release vasodilation Vasodilation ion_channels->vasodilation cardiovascular Cardiovascular Effects camp->cardiovascular inflammation Anti-inflammatory Effects prostaglandins->inflammation antisecretory Antisecretory Effects histamine_release->antisecretory vasodilation->cardiovascular

References

Preliminary Cytotoxicity Studies of Pyridazinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridazinone scaffolds are heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities, including potent anti-cancer properties.[1][2][3] This technical guide provides an in-depth overview of the preliminary cytotoxicity studies of pyridazinone derivatives, with a focus on a representative compound, 6-substituted-pyridazin-3(2H)-one. The document details the experimental protocols for evaluating cytotoxicity, summarizes key quantitative data, and illustrates the underlying signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel anticancer agents.

Introduction

Pyridazinone derivatives have emerged as a promising class of compounds in oncological research, demonstrating cytotoxic effects against a variety of human cancer cell lines.[1][4] Studies have shown that these compounds can induce apoptosis, or programmed cell death, through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of the cell cycle, and activation of caspase cascades.[1][4] Furthermore, some pyridazinone derivatives have been observed to induce proteotoxic stress by causing an accumulation of poly-ubiquitinated proteins, suggesting an inhibitory effect on the proteasome.[1][4] The diverse biological activities of pyridazinones, which also include antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects, highlight their potential as versatile pharmacophores in drug discovery.[2][3] This guide focuses on the methodologies used to assess the cytotoxic potential of these compounds and the interpretation of the resulting data.

Experimental Protocols

A thorough evaluation of the cytotoxic effects of pyridazinone derivatives involves a panel of in vitro assays designed to measure cell viability, proliferation, and the mechanisms of cell death.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[2][5]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HL-60, MDA-MB-231, A-549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridazinone derivative in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm. The intensity of the color is directly proportional to the number of viable cells.

Apoptosis Detection: Annexin V/Propidium Iodide Staining by Flow Cytometry

This assay is used to differentiate between healthy, apoptotic, and necrotic cells.[6]

Protocol:

  • Cell Treatment: Treat cells with the pyridazinone derivative at various concentrations for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Western Blot Analysis for Caspase-3 Activation

Western blotting is used to detect the cleavage of pro-caspase-3 into its active form, a key event in the execution phase of apoptosis.[7][8]

Protocol:

  • Protein Extraction: Lyse the treated cells and quantify the total protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate. The presence of the cleaved caspase-3 fragment indicates apoptosis induction.

Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR) for hmox-1

qRT-PCR is employed to measure the expression level of specific genes, such as heme oxygenase-1 (hmox-1), which is often upregulated in response to oxidative stress.[9][10]

Protocol:

  • RNA Extraction: Isolate total RNA from treated cells.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

  • qPCR: Perform quantitative PCR using specific primers for hmox-1 and a reference gene (e.g., β-actin).

  • Data Analysis: Analyze the amplification data to determine the relative expression of hmox-1 in treated versus untreated cells.

Quantitative Data Summary

The cytotoxic activity of various pyridazinone derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal cytotoxic concentration (CC50) or inhibitory concentration (IC50) values are commonly used to quantify the potency of a compound.

Compound IDDerivative ClassCell LineAssayCC50 / IC50 (µM)Reference
Pyr-1Dichlorophenyl-pyridazinoneHL-60DNS0.39[1]
Pyr-1Dichlorophenyl-pyridazinoneCEMDNS0.25[1]
Pyr-1Dichlorophenyl-pyridazinoneMDA-MB-231DNS0.45[1]
Pyr-1Dichlorophenyl-pyridazinoneA-549DNS0.55[1]
6fSubstituted pyridazin-3(2H)-oneMDA-MB-468MTT3.12[11]
7hSubstituted pyridazin-3(2H)-oneMDA-MB-468MTT4.9[11]
7dHexahydrothienocycloheptapyridazinoneNCI-H460 (Lung)--[12]
7hHexahydrothienocycloheptapyridazinoneSF-268 (CNS)--[12]

Note: The specific CC50/IC50 values for compounds 7d and 7h were not provided in the abstract but were noted to have cytotoxic activity.

Signaling Pathways and Experimental Workflows

The cytotoxic effects of pyridazinone derivatives are often mediated through the induction of specific signaling pathways, leading to apoptosis.

Apoptosis Induction Pathway

Many pyridazinone derivatives induce apoptosis through the intrinsic pathway, which is initiated by cellular stress, such as the accumulation of reactive oxygen species (ROS). This leads to mitochondrial dysfunction and the activation of caspases.

compound Pyridazinone Derivative ros ↑ Reactive Oxygen Species (ROS) compound->ros mito Mitochondrial Dysfunction ros->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 binds cas9 Caspase-9 (Initiator) apaf1->cas9 activates cas3 Caspase-3 (Effector) cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis

Caption: Intrinsic apoptosis pathway induced by pyridazinone derivatives.

Experimental Workflow for Cytotoxicity Assessment

A typical workflow for assessing the cytotoxicity of a novel pyridazinone derivative involves a series of in vitro assays to determine its effect on cell viability and to elucidate the mechanism of action.

start Synthesized Pyridazinone Derivative treatment Compound Treatment start->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis_assay Apoptosis Assay (Flow Cytometry) treatment->apoptosis_assay mechanism Mechanism of Action (Western Blot, qRT-PCR) treatment->mechanism data_analysis Data Analysis (CC50/IC50, etc.) viability->data_analysis apoptosis_assay->data_analysis mechanism->data_analysis conclusion Conclusion on Cytotoxic Potential data_analysis->conclusion

Caption: General experimental workflow for cytotoxicity studies.

Conclusion

Preliminary studies on pyridazinone derivatives have consistently demonstrated their potential as cytotoxic agents against various cancer cell lines. The methodologies outlined in this guide provide a robust framework for the initial screening and characterization of novel pyridazinone compounds. Further investigations into the structure-activity relationships, in vivo efficacy, and safety profiles are warranted to advance the development of these promising molecules as next-generation anticancer therapeutics.

References

An In-Depth Technical Guide to the Mechanism of Action of 6-Isopropylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a notable absence of specific studies detailing the mechanism of action for 6-Isopropylpyridazin-3(2H)-one. Research has predominantly focused on the broader class of pyridazin-3(2H)-one derivatives, which exhibit a wide array of biological activities contingent on the nature and position of their chemical substituents. This guide, therefore, provides a detailed overview of the known mechanisms of action for the pyridazin-3(2H)-one scaffold, offering a foundational understanding of the potential therapeutic applications of this chemical class. Insights into the specific role of the 6-isopropyl substitution remain an area for future investigation.

Overview of the Pyridazin-3(2H)-one Scaffold

The pyridazin-3(2H)-one core is a versatile heterocyclic structure that has been extensively explored in medicinal chemistry. Its derivatives have been shown to interact with a variety of biological targets, leading to a broad spectrum of pharmacological effects. The primary mechanisms of action identified for this class of compounds include phosphodiesterase (PDE) inhibition, cyclooxygenase (COX) inhibition, and modulation of other cellular signaling pathways.[1]

Key Mechanisms of Action and Biological Activities

Phosphodiesterase (PDE) Inhibition

A significant number of pyridazin-3(2H)-one derivatives have been identified as potent inhibitors of phosphodiesterases (PDEs), a superfamily of enzymes that regulate the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE, these compounds prevent the degradation of cAMP and cGMP, leading to the activation of downstream signaling pathways. This mechanism is central to their application as vasodilators and anti-inflammatory agents.

Signaling Pathway for PDE Inhibition:

PDE_Inhibition Conceptual Signaling Pathway of PDE Inhibition by Pyridazinone Derivatives cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC_GC Adenylyl Cyclase / Guanylyl Cyclase GPCR->AC_GC Activation cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP Conversion ATP_GTP ATP / GTP PDE Phosphodiesterase (PDE) cAMP_cGMP->PDE Substrate PKA_PKG Protein Kinase A (PKA) / Protein Kinase G (PKG) cAMP_cGMP->PKA_PKG Activation AMP_GMP 5'-AMP / 5'-GMP (Inactive) PDE->AMP_GMP Hydrolysis Cellular_Response Cellular Response (e.g., Muscle Relaxation, Anti-inflammatory Effects) PKA_PKG->Cellular_Response Phosphorylation of target proteins Pyridazinone Pyridazin-3(2H)-one Derivative Pyridazinone->PDE Inhibition

Caption: PDE Inhibition by Pyridazinone Derivatives.

Cyclooxygenase (COX) Inhibition and Anti-inflammatory Activity

Certain pyridazin-3(2H)-one derivatives have demonstrated selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of pro-inflammatory prostaglandins.[1] This selective inhibition is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

Experimental Workflow for COX Inhibition Assay:

COX_Inhibition_Workflow General Workflow for COX Inhibition Assay start Start prepare_reagents Prepare Reagents: - COX-1 / COX-2 enzyme - Arachidonic acid (substrate) - Test compounds (Pyridazinones) - Reference inhibitors start->prepare_reagents incubation Incubate enzyme with test compound or vehicle prepare_reagents->incubation initiate_reaction Initiate reaction by adding arachidonic acid incubation->initiate_reaction stop_reaction Stop reaction after a defined time initiate_reaction->stop_reaction measure_product Measure prostaglandin E2 (PGE2) production (e.g., by ELISA) stop_reaction->measure_product calculate_inhibition Calculate percent inhibition and determine IC50 values measure_product->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for COX Inhibition Assay.

Quantitative Data for Pyridazin-3(2H)-one Derivatives

While specific data for this compound is not available, the following table summarizes the biological activities of other representative pyridazin-3(2H)-one derivatives to illustrate the potential potency of this chemical class.

CompoundTargetActivityValueReference
6-benzyl-2-methylpyridazin-3(2H)-oneCOX-2% Inhibition of edema65% at 10 mg/kg[1]
6-benzoyl-2-propylpyridazin-3(2H)-oneCOX-2% Inhibition of edema60% at 10 mg/kg[1]
6-(hydroxy(phenyl)methyl)-2-methylpyridazin-3(2H)-oneCOX-2% Inhibition of edema62% at 10 mg/kg[1]
6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone amide derivativeVasodilatoryIC500.051 µM
4-methoxyphenyl hydrazide derivative of pyridazin-3(2H)-oneVasodilatoryEC501.204 µM

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the biological activity of novel compounds. Below are generalized protocols for assays commonly used to characterize pyridazin-3(2H)-one derivatives.

General Procedure for Synthesis of Pyridazinone Derivatives

A common method for the synthesis of pyridazin-3(2H)-one derivatives involves the cyclocondensation of a β-aroylpropionic acid with hydrazine hydrate.

Protocol:

  • A mixture of the appropriate β-aroylpropionic acid and an excess of hydrazine hydrate in a suitable solvent (e.g., ethanol) is refluxed for several hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is then purified by recrystallization from an appropriate solvent.

In Vitro COX-1/COX-2 Inhibition Assay

This assay is used to determine the potency and selectivity of compounds as inhibitors of COX enzymes.

Protocol:

  • Recombinant human COX-1 or COX-2 is pre-incubated with various concentrations of the test compound or a vehicle control in a buffer solution at room temperature for a specified time.

  • The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • The reaction is allowed to proceed for a defined period at 37°C and is then terminated by the addition of a stopping reagent (e.g., a strong acid).

  • The concentration of prostaglandin E2 (PGE2), a major product of the COX reaction, is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

  • The percent inhibition of COX activity is calculated for each concentration of the test compound, and the IC50 value (the concentration required for 50% inhibition) is determined by non-linear regression analysis.

Vasorelaxant Activity Assay

This ex vivo assay assesses the ability of a compound to induce relaxation of pre-contracted blood vessels.

Protocol:

  • Thoracic aortic rings are isolated from rats and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.

  • The aortic rings are pre-contracted with a vasoconstrictor agent, such as phenylephrine or potassium chloride.

  • Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the organ bath.

  • Changes in isometric tension are recorded, and the relaxant response is expressed as a percentage of the pre-contraction.

  • The EC50 value (the concentration required to produce 50% of the maximal relaxation) is calculated from the concentration-response curve.

Conclusion

The pyridazin-3(2H)-one scaffold represents a promising platform for the development of novel therapeutic agents with a range of biological activities, including PDE inhibition and COX inhibition. While the specific mechanism of action of this compound remains to be elucidated, the extensive research on related derivatives provides a strong foundation for future investigations. Further studies are warranted to synthesize and characterize this compound and to evaluate its biological activity in relevant in vitro and in vivo models. Such research will be instrumental in determining its therapeutic potential and advancing our understanding of the structure-activity relationships within the pyridazin-3(2H)-one class of compounds.

References

Potential Biological Targets for 6-Isopropylpyridazin-3(2H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While direct experimental data on the specific biological targets of 6-Isopropylpyridazin-3(2H)-one is limited in publicly available literature, the pyridazin-3(2H)-one scaffold is a well-established pharmacophore present in numerous biologically active compounds. This guide synthesizes existing research on pyridazinone derivatives to identify high-probability biological targets for this compound. The potential targets span a wide range of therapeutic areas, including cardiovascular diseases, oncology, inflammation, and neurological disorders. This document provides a comprehensive overview of these potential targets, associated quantitative data from related compounds, detailed experimental protocols for target validation, and visual representations of relevant signaling pathways and workflows.

Introduction to the Pyridazin-3(2H)-one Scaffold

The pyridazin-3(2H)-one core is a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group.[1] This scaffold is of significant interest to medicinal chemists due to its ability to interact with a variety of biological targets, including enzymes, receptors, and ion channels.[1] The versatility of the pyridazinone ring allows for substitutions at various positions, leading to a diverse range of pharmacological activities.[1]

Potential Biological Target Classes

Based on the activities of structurally related pyridazinone derivatives, the following target classes are proposed for this compound:

Cardiovascular Targets

Pyridazinone derivatives have been extensively investigated for their effects on the cardiovascular system.[1]

  • Phosphodiesterases (PDEs): Many pyridazinone compounds act as inhibitors of phosphodiesterases, particularly PDE3, leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent vasodilation and positive inotropic effects.[1]

  • Renin-Angiotensin-Aldosterone System (RAAS): Some derivatives have shown potential as antagonists of the RAAS, for instance, by inhibiting the angiotensin-converting enzyme (ACE), which plays a crucial role in blood pressure regulation.[1]

  • Direct-Acting Vasodilators: Certain pyridazinones exhibit direct vasodilatory effects on smooth muscle cells.[1]

Oncology Targets

The pyridazinone scaffold is present in several anticancer agents targeting various components of cell signaling pathways.[1]

  • Kinases: A notable target is the p38α mitogen-activated protein (MAP) kinase, with some pyridazinone derivatives showing subnanomolar inhibitory activity.[2] Other kinases that could be potential targets include B-RAF, BTK, FGFR, and FER.[1]

  • Other Oncology Targets: The scaffold has also been incorporated into inhibitors of Poly (ADP-ribose) polymerase (PARP), dihydrofolate reductase (DHFR), and tubulin polymerization.[1]

Inflammation and Pain-Related Targets
  • Cyclooxygenases (COX): Derivatives of 6-substituted 2-alkylpyridazin-3(2H)-ones have been synthesized and screened as selective inhibitors of COX-2, an enzyme involved in inflammation and pain.[3]

Central Nervous System (CNS) Targets
  • Histamine H3 Receptor: A potent and selective inverse agonist of the histamine H3 receptor, a target for cognitive and attentional disorders, was identified from a series of pyridazin-3-one derivatives.[4]

Immune System Targets
  • Formyl Peptide Receptors (FPRs): 6-Methyl-2,4-disubstituted pyridazin-3(2H)-ones have been identified as agonists for formyl peptide receptors (FPR1 and FPRL1), which are involved in the innate immune response.[5]

Endocrine Targets
  • Thyroid Hormone Receptors (TRs): Certain pyridazinone derivatives, including a 4-isopropyl-substituted compound, have been patented as agonists for thyroid hormone receptors, which are targets for metabolic diseases like obesity and hyperlipidemia.[6][7]

Quantitative Data for Pyridazinone Derivatives

The following table summarizes key quantitative data for various pyridazinone derivatives, illustrating the potential potency and selectivity of compounds based on this scaffold.

Compound Class/ExampleTargetAssay TypeQuantitative ValueReference
Pyridazin-3-one derivative (CEP-26401)Human Histamine H3 ReceptorBinding Affinity (Ki)2.0 nM[4]
6-substituted 2-alkylpyridazin-3(2H)-onesCOX-2Selectivity Index96-99[3]
Pyridopyridazin-6-one derivativep38α MAP kinaseInhibitory ActivitySubnanomolar[2]
6-Methyl-2,4-disubstituted pyridazin-3(2H)-oneFormyl Peptide Receptor (FPR/FPRL1)Chemotactic Activity (EC50)0.6 µM[5]
Pyridazinone derivativeAngiotensin-Converting Enzyme (ACE)Inhibitory Activity (IC50)5.78 µg/ml[1]

Experimental Protocols

This section outlines general methodologies for key experiments to identify and characterize the biological targets of novel compounds like this compound.

High-Throughput Screening (HTS) for Target Identification

A primary step in identifying the biological target of a novel compound is to screen it against a large panel of known biological targets.

Workflow:

HTS_Workflow cluster_screening Screening cluster_analysis Data Analysis Compound This compound Solution Dispensing Dispense Compound into Plates Compound->Dispensing AssayPlates Assay Plates with Targets (Enzymes, Receptors, etc.) AssayPlates->Dispensing Incubation Incubation Dispensing->Incubation Detection Signal Detection (e.g., Fluorescence, Luminescence) Incubation->Detection RawData Raw Data Acquisition Detection->RawData Normalization Data Normalization RawData->Normalization HitID Hit Identification (Activity Threshold) Normalization->HitID p38_MAPK_Pathway cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Cascade cluster_cellular_response Cellular Response Stress Stress (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Cytokines (TNF-α, IL-1) Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors Pyridazinone This compound (Potential Inhibitor) Pyridazinone->p38 GeneExpression Gene Expression (Inflammation, Apoptosis) TranscriptionFactors->GeneExpression

References

Structure-Activity Relationship of 6-Isopropylpyridazin-3(2H)-one Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-isopropylpyridazin-3(2H)-one scaffold is a promising heterocyclic core in medicinal chemistry, demonstrating a wide array of pharmacological activities. Analogs of this structure have been investigated for their potential as vasodilator, anti-inflammatory, and anticancer agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the pyridazinone ring. While direct and extensive SAR studies on the 6-isopropyl variant are not abundant in publicly available literature, analysis of related 6-substituted analogs provides valuable insights into the key structural determinants of activity.

The substituent at the C6 position of the pyridazinone ring plays a crucial role in modulating the pharmacological profile of these compounds. Studies on various analogs indicate that both alkyl and aryl substitutions at this position can confer significant biological activity. For instance, the presence of a methyl group at the C6 position has been associated with potent inhibitory activity against phosphodiesterase 4 (PDE4), a key enzyme in inflammatory cascades. In contrast, larger aryl groups at the C6 position have been shown to impart significant vasodilator and anticancer activities.

The steric bulk and electronic properties of the substituent at the C6 position are critical. The isopropyl group, with its moderate bulk and electron-donating nature, is expected to influence the binding affinity and selectivity of the analogs for their biological targets. It is hypothesized that the isopropyl group may provide a favorable hydrophobic interaction within the binding pocket of target enzymes, such as phosphodiesterases or cyclooxygenases, potentially enhancing potency.

Substitutions at the N2 position of the pyridazinone ring are also critical for modulating the potency and selectivity of these compounds. The introduction of various alkyl, aryl, and heterocyclic moieties at this position has been shown to significantly impact the anti-inflammatory, analgesic, and anticancer activities of pyridazinone derivatives.

Quantitative Biological Data

The following tables summarize the quantitative biological data for a selection of 6-substituted pyridazin-3(2H)-one analogs, providing a comparative overview of their potency.

Table 1: Vasodilator Activity of 6-Substituted Pyridazin-3(2H)-one Analogs

CompoundR (at C6)EC50 (µM)Reference
1 Phenyl0.339[1]
2 4-Methoxyphenyl1.204[1]
3 Phenyl (acid analog)0.339[1]
4 Phenyl (ester analog)1.225[1]
Hydralazine (Reference)18.210[1]

Table 2: Anti-inflammatory Activity (COX-2 Inhibition) of 6-Substituted Pyridazin-3(2H)-one Analogs

CompoundR (at C6)R' (at N2)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)Reference
5a Pyridazinone-basedDiarylurea0.77 (µM)16.70[2]
5f Pyridazinone-basedDiarylurea1.89 (µM)13.38[2]
9a Pyridazine-based-15.5021.29[3]
9b Pyridazine-based-17.5015.71[3]
12 Pyridazine-based-17.1017.25[3]
16b Pyridazine-based-16.9018.63[3]
17 Pyridazine-based-17.7016.10[3]
Celecoxib (Reference)-17.7917.98[3]

Table 3: Anticancer Activity of 6-Substituted Pyridazin-3(2H)-one Analogs

CompoundR (at C6)Cell LineGI50 (µM)Reference
10h Diarylurea-basedStaphylococcus aureus (antibacterial)16 (µg/mL)[4]
8g Diarylurea-basedCandida albicans (antifungal)16 (µg/mL)[4]
IX(a-c) Pyridazinone-basedS. aureus and MRSA0.5-128 (µg/mL)[4]
IX(a-c) Pyridazinone-basedVEGFR-2 (inhibitory)60.70-1800 (nM)[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for key assays used in the evaluation of the biological activities of this compound analogs and related derivatives.

Vasodilator Activity Assay (Isolated Rat Aortic Rings)

Objective: To evaluate the vasorelaxant effect of the test compounds on isolated arterial rings.[5][6][7]

Procedure:

  • Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in Krebs-Henseleit solution. The aorta is cleaned of adhering fat and connective tissue and cut into rings of 2-3 mm in width.

  • Mounting: The aortic rings are mounted between two stainless steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with a mixture of 95% O2 and 5% CO2.

  • Equilibration and Contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. After equilibration, the rings are contracted with a submaximal concentration of phenylephrine (1 µM) or potassium chloride (KCl, 80 mM).

  • Compound Administration: Once a stable contraction is achieved, cumulative concentrations of the test compounds are added to the organ bath.

  • Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by phenylephrine or KCl. The EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated by non-linear regression analysis.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory effect of the test compounds on COX-1 and COX-2 enzymes.[2][3][8][9]

Procedure:

  • Enzyme and Substrate Preparation: Purified ovine or human COX-1 and COX-2 enzymes and a solution of arachidonic acid (substrate) are prepared.

  • Reaction Mixture: In a 96-well plate, a reaction mixture containing Tris-HCl buffer (pH 8.0), hematin, and the respective COX enzyme is prepared.

  • Compound Incubation: Various concentrations of the test compounds (dissolved in DMSO) are added to the wells and pre-incubated with the enzyme for a specified time (e.g., 15 minutes) at room temperature.

  • Reaction Initiation and Termination: The enzymatic reaction is initiated by adding arachidonic acid. The reaction is allowed to proceed for a specific time (e.g., 2 minutes) and then terminated.

  • Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using a colorimetric or fluorometric method, such as an enzyme immunoassay (EIA).

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Anticancer Activity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the test compounds on cancer cell lines.[4][10][11]

Procedure:

  • Cell Seeding: Cancer cells (e.g., MCF-7, A2780, NCI-H460) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in DMSO) for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) and a positive control (a known anticancer drug) are included.

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI50 value (the concentration of the compound that causes 50% growth inhibition) is determined from the dose-response curve.

Signaling Pathway Visualizations

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound analogs.

Cyclooxygenase-2 (COX-2) Signaling Pathway

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activate Cell_Membrane Cell Membrane Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid release COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins synthesize Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediate Pyridazinone_Analogs This compound Analogs Pyridazinone_Analogs->COX2

Caption: Inhibition of the COX-2 signaling pathway by this compound analogs.

Phosphodiesterase 4 (PDE4) Signaling Pathway

PDE4_Pathway GPCR G-Protein Coupled Receptor (GPCR) Adenylyl_Cyclase Adenylyl Cyclase (AC) GPCR->Adenylyl_Cyclase activates cAMP cyclic AMP (cAMP) Adenylyl_Cyclase->cAMP synthesizes ATP ATP PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 substrate PKA Protein Kinase A (PKA) cAMP->PKA activates AMP 5'-AMP PDE4->AMP hydrolyzes to Anti_inflammatory Anti-inflammatory Effects PKA->Anti_inflammatory leads to Pyridazinone_Analogs This compound Analogs Pyridazinone_Analogs->PDE4

Caption: Inhibition of the PDE4 signaling pathway by this compound analogs.

Conclusion

The this compound core represents a versatile scaffold for the development of novel therapeutic agents with a range of biological activities. The structure-activity relationship studies, although not exhaustive for the 6-isopropyl substitution specifically, suggest that modifications at the C6 and N2 positions of the pyridazinone ring are key to modulating potency and selectivity. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers in the field, facilitating the design and evaluation of new analogs. The visualization of the COX-2 and PDE4 signaling pathways provides a clear framework for understanding the potential mechanisms of action of these compounds. Further investigation into the synthesis and biological evaluation of a focused library of this compound analogs is warranted to fully elucidate the therapeutic potential of this promising chemical class.

References

Unlocking the Therapeutic Promise of Pyridazinone Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone core, a versatile heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of novel pyridazinone compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing critical biological pathways to facilitate further research and development in this promising area. Pyridazinone derivatives have shown remarkable potential across multiple therapeutic areas, making them a valuable target for drug discovery.[1]

Data Presentation: A Comparative Overview of Biological Activity

The following tables summarize the quantitative data for various pyridazinone derivatives across different therapeutic areas, providing a clear comparison of their potency and selectivity.

Table 1: Anticancer Activity of Pyridazinone Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Target/MechanismReference
Pyridazino[4,5-b]indol-4-one 81 IMR-32 (Neuroblastoma)0.07Not Specified[2]
Pyridazino[4,5-b]indol-4-one 82 IMR-32 (Neuroblastoma)0.04Not Specified[2]
Hydrazide 83 MCF-7 (Breast Cancer)4.25PI3K Inhibition[2]
Hydrazide 84 MCF-7 (Breast Cancer)5.35PI3K Inhibition[2]
Pyridazino[3,4,5-de]quinazolin-3(2H)-one 87 PC12 (Neuroprotection Assay)0.148PARP-1 Inhibition[2]
Pyridazino[3,4,5-de]quinazolin-3(2H)-one 88 PC12 (Neuroprotection Assay)0.152PARP-1 Inhibition[2]
Compound 4aa Saos-2, MNNG (Osteosarcoma)Not specified, effective at 10 & 50 µMPDE4 Inhibition[3]
Compound 4ba Saos-2, MNNG (Osteosarcoma)Not specified, effective at 10 & 50 µMPDE4 Inhibition[3]
Pyrazolo-pyridazine 4 HepG-2 (Liver Cancer)17.30EGFR/CDK-2 Inhibition[4]
Pyrazolo-pyridazine 4 HCT-116 (Colon Cancer)18.38EGFR/CDK-2 Inhibition[4]
Pyrazolo-pyridazine 4 MCF-7 (Breast Cancer)27.29EGFR/CDK-2 Inhibition[4]
Compound 11 A549, HepG-2, Caco-2, MDA6.48 - 38.58VEGFR-2 Inhibition[5]
Table 2: Anti-inflammatory Activity of Pyridazinone Derivatives (COX-2 Inhibition)
Compound/DerivativeCOX-2 IC50 (nM)COX-1 IC50 (nM)Selectivity Index (SI)Reference
Compound 23g 43.84Not Specified11.51[6]
Compound 3g 43.84>50011.51
Compound 3d 67.23Not SpecifiedNot Specified
Compound 6a 53.01Not SpecifiedNot Specified
Compound 24a 15.56 - 19.77Not Specified24[7]
Compound 24b 15.56 - 19.77Not Specified38[7]
Compound 25a 15.56 - 19.77Not Specified35[7]
Compound 25b 15.56 - 19.77Not Specified24[7]
Compound 26b 43.84Not Specified11[7]
Compound 5a 770Not Specified16.70[8]
Compound 5f 1890Not Specified13.38[8]
Compound 4e 356Not SpecifiedNot Specified[9]
Compound 3d (2025 study) 425Not SpecifiedNot Specified[9]
Compound 3e 519Not SpecifiedNot Specified[9]
Table 3: Antimicrobial Activity of Pyridazinone Derivatives
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Compound 10h Staphylococcus aureus16[10]
Compound 8g Candida albicans16[10]
Compound 8a Candida albicans32[10]
Compound 8j Candida albicans32[10]
Chloro derivatives E. coli, P. aeruginosa, S. marcescens0.892 - 3.744[11]
Compound 7 S. aureus (MRSA), P. aeruginosa, A. baumannii3.74 - 8.92 µM[12]
Compound 13 S. aureus (MRSA), P. aeruginosa, A. baumannii3.74 - 8.92 µM[12]
Table 4: Cardiovascular and Other Activities of Pyridazinone Derivatives
Compound/DerivativeActivityIC50/EC50Target/MechanismReference
Compound 11 VEGFR-2 Inhibition0.192 µMVEGFR-2 Kinase[5]
Compound 10e VEGFR-2 Inhibition0.241 µMVEGFR-2 Kinase[5]
Compound 13a VEGFR-2 Inhibition0.258 µMVEGFR-2 Kinase[5]
Compound 23j VEGFR-2 Inhibition3.7 nMVEGFR-2 Kinase[13]
Compound 31 PDEIII Inhibition1.8 µMPhosphodiesterase III[2]
Compound 32 PDEIII Inhibition1.6 µMPhosphodiesterase III[2]
Compound 4ba PDE4B Inhibition251 nMPhosphodiesterase 4B[14]
Pyrazolo[3,4-d]pyridazinone 37 BTK Inhibition2.1 nMBruton's Tyrosine Kinase[15]
Compound 20 ACE Inhibition5.78 g/mlAngiotensin-Converting Enzyme[15]
N, O-dibenzyl derivative 10 Vasodilation35.3 µMNot Specified[15]
Table 5: Pharmacokinetic Parameters of Selected Pyridazinone Derivatives
Compound/Drug NameSpeciesDosing RouteTmax (h)Cmax (ng/mL)AUC (ng·h/mL)Half-life (t1/2) (h)Oral Bioavailability (%)Protein Binding (%)
GNE-A RatOral---1.6711.296.7-99.0
GNE-A DogOral---16.355.896.7-99.0
GNE-A MonkeyOral----72.496.7-99.0
Relugolix HumanOral~2.2529 (at 40mg)-36-65~1268-71
Deucravacitinib HumanOral1.5-2.3--8-15--
Pyridazinone 19 MouseOral----Favorable-

(Data for Table 5 sourced from BenchChem's comparative guide[16])

Experimental Protocols: Methodologies for Key Experiments

Detailed and reproducible experimental protocols are crucial for the advancement of drug discovery. Below are methodologies for the synthesis of pyridazinone derivatives and key biological assays.

Synthesis of Pyridazinone Derivatives

General Procedure for the Synthesis of 4-Arylmethylene-6-aryl-4,5-dihydropyridazin-3(2H)-ones:

This protocol describes the direct conversion of 3-arylmethylene-5-aryl-2(3H)-furanones to the corresponding pyridazinone derivatives.[1]

  • Dissolve the 3-arylmethylene-5-aryl-2(3H)-furanone derivative in a suitable solvent such as absolute ethanol or glacial acetic acid.

  • Add an excess of hydrazine hydrate (typically 2-3 equivalents) to the solution.

  • Heat the reaction mixture to reflux for a period of 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry.

  • If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue using column chromatography on silica gel.

Synthesis of N-Boc 4,5-dihydropyridazinone derivatives: [17]

  • C5-monosubstituted Meldrum's acid derivatives (4.9 mmol), 2-bromo acetophenone (5.3 mmol), and sodium acetate (5.3 mmol) are introduced into a round-bottom flask under a nitrogen atmosphere.

  • The mixture is dissolved in DMF (5 mL), and acetic acid (4.9 mmol) is added dropwise at room temperature with vigorous stirring.

  • After stirring overnight, the solvent is evaporated under reduced pressure.

  • The crude product is dissolved in DCM and washed with a mixture of H₂O/Na₂CO₃ (sat.) (9:1), and then with brine.

  • The organic layer is dried and concentrated to yield the C5-disubstituted Meldrum's acid derivative.

  • The C5-disubstituted Meldrum's acid derivative (3.3 mmol) is solubilized in DMF (11 mL) under a nitrogen atmosphere.

  • At 0 °C, under vigorous stirring, hydrazine monohydrate (13.3 mmol) is added dropwise.

  • The reaction is stirred for 24 hours at room temperature, then the solvent is evaporated under reduced pressure.

  • The crude product is dissolved in DCM and washed with an aqueous acidic solution (pH 3–4) and then with brine to yield the dihydropyridazinone.

In Vitro Biological Assays

VEGFR-2 Kinase Assay (Biochemical Assay): [18]

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

  • Prepare a serial dilution of the test compound.

  • In a microplate, add the kinase buffer, recombinant VEGFR-2 enzyme, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a solution containing ATP and a suitable substrate (e.g., a poly-Glu-Tyr peptide).

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and add a detection reagent (e.g., an antibody that specifically recognizes the phosphorylated substrate).

  • Measure the signal (e.g., luminescence, fluorescence, or absorbance) using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

HUVEC Proliferation Assay (Cell-Based Assay): [18]

This assay assesses the effect of a compound on the proliferation of endothelial cells.

  • Seed Human Umbilical Vein Endothelial Cells (HUVECs) into a 96-well plate and allow them to adhere overnight.

  • Starve the cells in a low-serum medium for several hours to synchronize their cell cycle.

  • Treat the cells with various concentrations of the test compound for a predetermined time.

  • Add Vascular Endothelial Growth Factor (VEGF) to the medium to stimulate proliferation.

  • Incubate the plate for a period that allows for cell division (e.g., 48-72 hours).

  • Add a cell viability reagent (e.g., MTT, WST-1) and incubate as per the manufacturer's protocol.

  • Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.

  • Calculate the percentage of proliferation inhibition and determine the IC50 value.

In Vitro Anti-inflammatory Assay (LPS-induced RAW264.7 Macrophages): [9][19]

This assay evaluates the ability of compounds to inhibit the production of pro-inflammatory mediators.

  • Culture RAW264.7 macrophage cells in a suitable medium.

  • Seed the cells into a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the pyridazinone compounds for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubate the cells for an appropriate time (e.g., 24 hours).

  • Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide (NO) using ELISA and Griess reagent, respectively.

  • Determine the viability of the cells using an MTT assay to rule out cytotoxicity.

  • Calculate the percentage of inhibition of cytokine and NO production.

Visualization of Key Pathways and Workflows

Understanding the molecular mechanisms underlying the therapeutic effects of pyridazinone compounds is essential for rational drug design. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Cell_Response Angiogenesis, Proliferation, Survival PKC->Cell_Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Response Akt Akt PI3K->Akt Akt->Cell_Response Pyridazinone Pyridazinone Inhibitor Pyridazinone->VEGFR2 Inhibits Phosphorylation

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of pyridazinone compounds.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological functions: GI protection, platelet aggregation) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Pyridazinone Selective Pyridazinone Inhibitor Pyridazinone->COX2 Inhibits

Caption: Mechanism of selective COX-2 inhibition by novel pyridazinone derivatives.

Experimental_Workflow_PK Dosing Compound Administration (e.g., Oral Gavage) Sampling Blood Sample Collection (Serial time points) Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Analysis (Quantification of compound) Processing->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) Analysis->PK_Analysis

Caption: A typical workflow for a preclinical pharmacokinetic study of pyridazinone compounds.

Future Directions and Conclusion

The diverse biological activities and favorable pharmacological profiles of pyridazinone derivatives underscore their significant therapeutic potential.[1] The data and protocols presented in this guide offer a solid foundation for researchers to build upon. Future research should focus on optimizing lead compounds to improve their target specificity and pharmacokinetic properties, thereby minimizing potential off-target effects and enhancing clinical utility.[1] The exploration of novel synthetic methodologies will also be crucial in expanding the chemical diversity of pyridazinone libraries.[1] Continued investigation into the mechanisms of action will further elucidate the full therapeutic potential of this remarkable class of compounds.

References

The Versatile Scaffold: A Deep Dive into 6-Isopropylpyridazin-3(2H)-one for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

The 6-isopropylpyridazin-3(2H)-one core, a prominent member of the pyridazinone family of heterocyclic compounds, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features and synthetic tractability have led to the development of a diverse array of bioactive molecules with significant therapeutic potential across multiple disease areas, including cardiovascular disorders, oncology, and inflammatory conditions. This technical guide provides an in-depth analysis of the this compound scaffold and its derivatives, presenting key quantitative data, detailed experimental protocols, and insights into the underlying signaling pathways.

Therapeutic Potential and Biological Activities

Derivatives of the pyridazin-3(2H)-one scaffold have demonstrated a remarkable range of pharmacological activities. The introduction of an isopropyl group at the 6-position can influence the compound's lipophilicity and steric interactions with biological targets, potentially enhancing potency and selectivity. The primary therapeutic applications of this scaffold are centered on its ability to modulate key physiological processes.

Cardiovascular Effects: Vasodilation

One of the most extensively studied applications of pyridazin-3(2H)-one derivatives is in the treatment of cardiovascular diseases, particularly as vasodilators. These compounds often exert their effects by inhibiting phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic GMP (cGMP) and subsequent relaxation of vascular smooth muscle.

Anticancer Activity

The pyridazin-3(2H)-one scaffold is a key component in a number of potent anticancer agents. These compounds have been shown to target various components of cell signaling pathways that are critical for cancer cell proliferation and survival, such as receptor tyrosine kinases (e.g., FGFR) and enzymes involved in DNA repair (e.g., PARP).

Anti-inflammatory Properties

Several pyridazin-3(2H)-one derivatives have exhibited significant anti-inflammatory and analgesic properties. A primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key mediator of inflammation and pain.

Quantitative Bioactivity Data

The following tables summarize the quantitative biological data for representative pyridazin-3(2H)-one derivatives, highlighting their potency against various molecular targets.

Table 1: Vasodilator and PDE Inhibitory Activity

CompoundTargetAssayBioactivityReference
6-Aryl-4,5-dihydropyridazin-3(2H)-one derivativeVasodilationRat thoracic aortic ringsIC50 = 0.051 µM[1]
N,O-dibenzyl pyridazinone derivativeVasodilationAntiplatelet AssayIC50 = 35.3 µM[1]
Pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-one derivativePDE-5 InhibitionEnzyme AssayIC50 = 34 nM[1]
2-Phenyl-3,6-pyridazinedione derivativePDE-5 InhibitionEnzyme AssayIC50 = 22 nM[1]

Table 2: Anticancer Activity

CompoundTarget/Cell LineAssayBioactivityReference
Olaparib (marketed drug with pyridazinone core)PARPEnzyme AssayIC50 = 0.015 µM[1]
Fluzoparib (marketed drug with pyridazinone core)PARPEnzyme AssayIC50 = 1.46 nM[1]
Talazoparib (marketed drug with pyridazinone core)PARPEnzyme AssayIC50 = 0.0002 µM[1]
Pyrazolo[3,4-d]pyridazinone derivativeFGFREnzyme AssayPotent Inhibition[1]
Quinoline-pyridazin-3(2H)-one derivativePanc-1 (pancreatic cancer)Cytotoxicity AssayIC50 = 2.9 µM[1]
Quinoline-pyridazin-3(2H)-one derivativePaca-2 (pancreatic cancer)Cytotoxicity AssayIC50 = 2.2 µM[1]

Table 3: Anti-inflammatory Activity

CompoundTargetAssayBioactivityReference
6-benzyl-2-methylpyridazin-3(2H)-oneCOX-2Enzyme AssaySelectivity Index: 96
6-benzoyl-2-propylpyridazin-3(2H)-oneCOX-2Enzyme AssaySelectivity Index: 99
6-(hydroxy(phenyl)methyl)-2-methylpyridazin-3(2H)-oneCOX-2Enzyme AssaySelectivity Index: 98

Key Signaling Pathways

The biological effects of this compound and its analogs are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Vasodilation_Pathway PDE_Inhibitor Pyridazinone Derivative PDE Phosphodiesterase (PDE) PDE_Inhibitor->PDE Inhibits cGMP cGMP PDE->cGMP Degrades PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca2_decrease Decreased Intracellular Ca2+ PKG->Ca2_decrease Relaxation Smooth Muscle Relaxation Ca2_decrease->Relaxation

Mechanism of Vasodilation by PDE Inhibition.

FGFR_Signaling_Pathway FGFR_Inhibitor Pyridazinone Derivative FGFR FGFR FGFR_Inhibitor->FGFR Inhibits FGF Fibroblast Growth Factor (FGF) FGF->FGFR Activates RAS RAS FGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

FGFR Signaling Pathway Inhibition in Cancer.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research in this field. The following are representative protocols for key experiments.

Synthesis of this compound Derivatives

A common synthetic route to pyridazin-3(2H)-one derivatives involves the cyclocondensation of a γ-keto acid with hydrazine hydrate.

General Procedure:

  • A mixture of the appropriate γ-keto acid (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol is refluxed for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting solid is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired pyridazin-3(2H)-one derivative.

In Vitro Vasorelaxant Activity Assay

This assay assesses the ability of a compound to relax pre-contracted arterial tissue.

Protocol:

  • Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in Krebs-Henseleit solution.

  • The aorta is cut into rings (2-3 mm in width) and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • The aortic rings are pre-contracted with phenylephrine (1 µM).

  • Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the organ bath.

  • The relaxation response is measured as a percentage of the pre-contraction induced by phenylephrine.

  • The IC50 value, the concentration of the compound that causes 50% relaxation, is calculated.

In Vitro Anticancer Cytotoxicity Assay (NCI-60 Screen)

This high-throughput screening assay evaluates the growth-inhibitory effects of a compound against a panel of 60 human cancer cell lines.[2]

Protocol:

  • The NCI-60 panel of human tumor cell lines, representing nine different cancer types, is used.

  • Cells are incubated with the test compound at a single high concentration (e.g., 10 µM) for 48 hours.

  • After the incubation period, cell viability and growth are assessed using the sulforhodamine B (SRB) protein assay.[2]

  • The percentage of growth inhibition is calculated relative to untreated control cells.

Conclusion

The this compound scaffold and its broader pyridazinone family represent a highly versatile and promising platform for the discovery of new therapeutic agents. The wealth of available data on their synthesis, biological activities, and mechanisms of action provides a solid foundation for further research and development. This technical guide serves as a comprehensive resource to aid scientists in harnessing the full potential of this remarkable chemical scaffold in the ongoing quest for novel and effective medicines.

References

Methodological & Application

Synthesis of 6-Isopropylpyridazin-3(2H)-one: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

[Shanghai, China] – This application note provides a comprehensive protocol for the synthesis of 6-Isopropylpyridazin-3(2H)-one, a valuable heterocyclic compound for researchers in drug development and medicinal chemistry. The synthesis follows a two-step process involving the formation of a γ-keto acid intermediate, followed by cyclization and subsequent oxidation to yield the target pyridazinone.

Introduction

Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant interest in pharmaceutical research due to their diverse biological activities. The this compound scaffold, in particular, serves as a crucial building block for the development of novel therapeutic agents. This document outlines a detailed and reproducible protocol for its laboratory-scale synthesis, intended for researchers, scientists, and professionals in the field of drug development.

Synthetic Pathway Overview

The synthesis of this compound is accomplished through a two-step reaction sequence. The first step involves the synthesis of the key intermediate, 5-methyl-4-oxohexanoic acid, via a Michael addition reaction. The subsequent step is a condensation reaction of this γ-keto acid with hydrazine hydrate to form the dihydropyridazinone ring, which is then oxidized to the final aromatic pyridazinone product.

SynthesisWorkflow Reactant1 3-Methyl-2-butanone Intermediate1 5-Methyl-4-oxohexanoate Reactant1->Intermediate1 1. Michael Addition Reactant2 Methyl acrylate Reactant2->Intermediate1 Base Base (e.g., NaOMe) Base->Intermediate1 Hydrazine Hydrazine hydrate Intermediate3 6-Isopropyl-4,5-dihydropyridazin-3(2H)-one Hydrazine->Intermediate3 Oxidant Oxidizing agent (e.g., Br2/AcOH) Product This compound Oxidant->Product Intermediate2 5-Methyl-4-oxohexanoic acid Intermediate1->Intermediate2 2. Hydrolysis Intermediate2->Intermediate3 3. Cyclization Intermediate3->Product 4. Oxidation

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Methyl-4-oxohexanoic acid

This procedure is based on the general principle of Michael addition of a ketone to an α,β-unsaturated ester.[1][2][3]

Materials:

  • 3-Methyl-2-butanone

  • Methyl acrylate

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of sodium methoxide (1.2 equivalents) in anhydrous methanol, add 3-methyl-2-butanone (1.5 equivalents) dropwise at 0 °C under an inert atmosphere.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Add methyl acrylate (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to stir at room temperature for 24 hours.

  • Neutralize the reaction with a solution of hydrochloric acid.

  • Remove the methanol under reduced pressure.

  • To the residue, add a solution of sodium hydroxide (2.0 equivalents) and stir at room temperature for 12 hours to effect hydrolysis.

  • Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 2.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 5-methyl-4-oxohexanoic acid.

  • The crude product can be purified by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

This two-part step involves the cyclization of the γ-keto acid with hydrazine hydrate to form a dihydropyridazinone, followed by oxidation.[4][5][6]

Materials:

  • 5-Methyl-4-oxohexanoic acid

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Bromine

  • Glacial acetic acid

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

  • Ethyl acetate

Part A: Cyclization to 6-Isopropyl-4,5-dihydropyridazin-3(2H)-one

  • In a round-bottom flask, dissolve 5-methyl-4-oxohexanoic acid (1.0 equivalent) in ethanol.

  • Add hydrazine hydrate (1.2 equivalents) dropwise to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • The resulting crude 6-isopropyl-4,5-dihydropyridazin-3(2H)-one can be used directly in the next step or purified by recrystallization.

Part B: Oxidation to this compound

  • Dissolve the crude 6-isopropyl-4,5-dihydropyridazin-3(2H)-one (1.0 equivalent) in glacial acetic acid.

  • Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Pour the reaction mixture into ice-water and quench the excess bromine by adding a saturated solution of sodium thiosulfate.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound and its intermediates.

Table 1: Reactant and Product Quantities for the Synthesis of 5-Methyl-4-oxohexanoic acid

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar Ratio
3-Methyl-2-butanoneC₅H₁₀O86.131.5
Methyl acrylateC₄H₆O₂86.091.0
Sodium methoxideCH₃NaO54.021.2
5-Methyl-4-oxohexanoic acidC₇H₁₂O₃144.17-

Table 2: Reaction Conditions for the Synthesis of 5-Methyl-4-oxohexanoic acid

StepTemperature (°C)Time (h)Solvent
Michael Addition0 to RT24Methanol
HydrolysisRT12Water

Table 3: Reactant and Product Quantities for the Synthesis of this compound

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar Ratio
5-Methyl-4-oxohexanoic acidC₇H₁₂O₃144.171.0
Hydrazine hydrate (80%)H₆N₂O50.061.2
BromineBr₂159.811.1
This compoundC₇H₁₀N₂O138.17-

Table 4: Reaction Conditions for the Synthesis of this compound

StepTemperature (°C)Time (h)Solvent
CyclizationReflux4-6Ethanol
OxidationRT2-4Acetic Acid

Conclusion

This application note provides a detailed and structured protocol for the synthesis of this compound. The described methods are based on established chemical principles and offer a reliable pathway for obtaining this important heterocyclic compound for research and development purposes. Adherence to standard laboratory safety procedures is essential when carrying out these protocols.

References

Application Notes and Protocols for the Purification of 6-Isopropylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Isopropylpyridazin-3(2H)-one is a heterocyclic compound of interest in medicinal chemistry and drug development. The purity of this compound is critical for obtaining reliable and reproducible results in biological assays and subsequent studies. This document provides detailed protocols for the purification of this compound using three common laboratory techniques: recrystallization, silica gel column chromatography, and preparative high-performance liquid chromatography (HPLC). The selection of the most appropriate method will depend on the impurity profile of the crude material, the required final purity, and the scale of the purification.

While specific quantitative data for the purification of this compound is not extensively available in the public domain, the following tables provide illustrative data based on the purification of analogous pyridazinone derivatives. This data is intended to provide a general expectation of the efficacy of each technique.

Data Presentation

Table 1: Illustrative Purification Efficacy of Recrystallization

Starting Material Purity (%)Recrystallization Solvent SystemFinal Purity (%)Yield (%)
85Ethanol/Water>9875
90Toluene>9980
92Isopropanol>9985

Table 2: Illustrative Purification Efficacy of Column Chromatography

Starting Material Purity (%)Stationary PhaseMobile Phase GradientFinal Purity (%)Yield (%)
70Silica GelDichloromethane/Methanol (100:0 to 95:5)>9965
80Silica GelPetroleum Ether/Ethyl Acetate (4:1 to 2:1)>9970

Table 3: Illustrative Purification Efficacy of Preparative HPLC

Starting Material Purity (%)Stationary PhaseMobile PhaseFinal Purity (%)Yield (%)
95C18Acetonitrile/Water>99.590

Experimental Protocols

Purification by Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize upon cooling. Impurities are typically left behind in the solvent.

Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent system. Good solvents for pyridazinone derivatives include ethanol, isopropanol, toluene, or a mixture of ethanol and water.[1] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture while stirring until the solid completely dissolves.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2][3] The flask can then be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Recrystallization_Workflow A Crude Compound B Dissolve in Hot Solvent A->B C Hot Filtration (Optional) B->C D Slow Cooling & Crystallization B->D No Insoluble Impurities C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Drying F->G H Pure Crystals G->H

Caption: Workflow for the purification of this compound by recrystallization.

Purification by Silica Gel Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.

Protocol:

  • Stationary Phase and Column Preparation:

    • Select a suitable glass column.

    • Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., 100% dichloromethane or a mixture of petroleum ether and ethyl acetate).[4]

    • Pour the slurry into the column and allow the silica gel to settle, creating a packed bed. Ensure the bed is level and free of cracks or air bubbles.[1]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Alternatively, for less soluble compounds, create a dry load by adsorbing the dissolved crude product onto a small amount of silica gel and evaporating the solvent.

    • Carefully add the sample to the top of the silica gel bed.[1]

  • Elution:

    • Begin eluting the column with the mobile phase.

    • A common mobile phase for pyridazinone derivatives is a gradient of increasing polarity, such as dichloromethane with an increasing percentage of methanol (e.g., 0% to 5%) or petroleum ether with an increasing percentage of ethyl acetate.[1][4]

  • Fraction Collection and Analysis:

    • Collect the eluent in fractions.

    • Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the purified compound.[1]

    • Visualize the spots on the TLC plate under UV light (254 nm).[1]

  • Solvent Evaporation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Column_Chromatography_Workflow A Prepare Silica Gel Column B Load Crude Sample A->B C Elute with Solvent Gradient B->C D Collect Fractions C->D E Monitor by TLC D->E F Combine Pure Fractions E->F Identify Pure Fractions G Evaporate Solvent F->G H Purified Compound G->H

Caption: Workflow for purification by silica gel column chromatography.

Purification by Preparative HPLC

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution purification technique used to isolate a specific compound from a mixture. It is particularly useful for purifying small quantities of material to a very high degree of purity.[5]

Protocol:

  • Method Development (Analytical Scale):

    • Develop a separation method on an analytical HPLC system to determine the optimal stationary phase (e.g., C18 column) and mobile phase (e.g., a mixture of acetonitrile and water, or methanol and water).[6]

    • The goal is to achieve good resolution between the peak of this compound and any impurity peaks.

  • Scale-Up to Preparative System:

    • Transfer the analytical method to a preparative HPLC system equipped with a larger column of the same stationary phase.

    • Adjust the flow rate and injection volume for the larger column.

  • Sample Preparation and Injection:

    • Dissolve the crude or partially purified this compound in the mobile phase.

    • Filter the sample solution to remove any particulate matter.

    • Inject the sample onto the preparative column.

  • Fraction Collection:

    • Monitor the elution profile using a UV detector.

    • Collect the fraction corresponding to the peak of the desired compound. Automated fraction collectors can be programmed to collect specific peaks.

  • Purity Analysis and Solvent Removal:

    • Analyze the purity of the collected fraction using analytical HPLC.

    • Combine the pure fractions and remove the solvent, typically by lyophilization or rotary evaporation, to obtain the highly purified product.

Prep_HPLC_Workflow A Analytical Method Development B Scale-Up to Preparative System A->B C Prepare and Inject Sample B->C D Elution and UV Detection C->D E Collect Target Fraction D->E F Purity Analysis (Analytical HPLC) E->F G Combine Pure Fractions & Remove Solvent F->G H Highly Purified Compound G->H

Caption: Workflow for purification by preparative HPLC.

References

Application Notes and Protocols for the Analytical Characterization of 6-Isopropylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the structural characterization of 6-Isopropylpyridazin-3(2H)-one using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Given the limited availability of direct experimental data for this specific compound in public literature, this guide presents predicted spectral data based on the analysis of structurally related pyridazinone derivatives.[1] The protocols outlined herein offer a robust framework for researchers to obtain and interpret high-quality analytical data for this compound and similar compounds.

Introduction

This compound is a heterocyclic compound belonging to the pyridazinone class. Pyridazinone derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[2] Accurate structural elucidation and characterization are critical for quality control, regulatory submission, and understanding structure-activity relationships. NMR and MS are powerful analytical techniques essential for the unambiguous identification and structural confirmation of such molecules. This note provides the expected NMR and MS data and the detailed methodologies to acquire them.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from established principles of NMR spectroscopy and analysis of published data for analogous pyridazinone structures.[3][4][5] Chemical shifts are reported in parts per million (ppm) and are referenced to a standard internal solvent peak.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted Coupling Constant (J, Hz)
~11.0 - 13.0br s1HN-H-
~7.0 - 7.2d1HH-4~9.5
~6.8 - 7.0d1HH-5~9.5
~3.0 - 3.2sept1HCH (isopropyl)~7.0
~1.2 - 1.3d6HCH₃ (isopropyl)~7.0

Solvent: DMSO-d₆. Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Predicted Chemical Shift (δ, ppm)Assignment
~160 - 162C=O (C-3)
~155 - 158C-6
~130 - 132C-4
~128 - 130C-5
~32 - 34CH (isopropyl)
~21 - 23CH₃ (isopropyl)

Solvent: DMSO-d₆. Chemical shifts are approximate and can vary based on solvent and experimental conditions.

NMR Experimental Protocols

A comprehensive structural elucidation by NMR involves a suite of one- and two-dimensional experiments.

Sample Preparation
  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

  • Cap the NMR tube and gently vortex to ensure complete dissolution and a homogenous solution.

¹H NMR Spectroscopy
  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Experiment: Standard proton NMR experiment.

  • Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Spectral Width: 0-16 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift axis using the residual solvent peak or the internal standard.

¹³C NMR Spectroscopy
  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Experiment: Proton-decoupled carbon-13 NMR experiment.

  • Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2 seconds.

  • Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction.

2D NMR Spectroscopy

To confirm assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.[3][6]

  • COSY: To identify proton-proton spin-spin coupling networks.

  • HSQC: To correlate protons directly to their attached carbons.

  • HMBC: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

Predicted Mass Spectrometry (MS) Data and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern offers valuable structural insights.

Table 3: Predicted MS Data for this compound

m/z (Predicted)AssignmentNotes
152.09[M]⁺Molecular ion (for Electron Ionization)
153.10[M+H]⁺Protonated molecule (for Electrospray Ionization)
137.07[M-CH₃]⁺Loss of a methyl radical from the isopropyl group.
124.08[M-C₂H₄]⁺McLafferty-type rearrangement with loss of propene.
110.06[M-C₃H₆]⁺Loss of propene.
96.05[M-C₃H₆ - N₂]⁺Loss of propene followed by loss of nitrogen.
69.04[C₄H₅O]⁺Further fragmentation of the pyridazinone ring.

Calculated for the most abundant isotopes. The fragmentation pattern is predicted and may vary based on the ionization technique and energy.

MS Experimental Protocols

Sample Preparation
  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • For direct infusion, filter the solution through a 0.22 µm syringe filter.

  • For LC-MS, the sample can be injected into an appropriate HPLC system coupled to the mass spectrometer.

Mass Spectrometry Analysis
  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

  • Ionization Source:

    • Electrospray Ionization (ESI): A soft ionization technique suitable for obtaining the protonated molecule [M+H]⁺. Operate in positive ion mode.

    • Electron Ionization (EI): A hard ionization technique that will produce the molecular ion [M]⁺ and a rich fragmentation pattern.

  • Data Acquisition:

    • Full Scan: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500) to identify the molecular ion.

    • Tandem MS (MS/MS): Select the molecular ion (or protonated molecule) as the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum. This is crucial for structural confirmation.[7]

Visualizations

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Tube Transfer to NMR Tube Dissolve->Tube H1 1H NMR Tube->H1 C13 13C NMR Tube->C13 TwoD 2D NMR (COSY, HSQC, HMBC) Tube->TwoD Process Fourier Transform, Phase & Baseline Correction H1->Process C13->Process TwoD->Process Assign Assign Signals Process->Assign Structure Structure Elucidation Assign->Structure

Caption: Workflow for NMR-based characterization.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis SampleMS Prepare Dilute Solution Filter Filter Sample SampleMS->Filter FullScan Full Scan MS (e.g., ESI, EI) Filter->FullScan MSMS Tandem MS (MS/MS) on Precursor Ion FullScan->MSMS Fragmentation Analyze Fragmentation Pattern MSMS->Fragmentation MolWeight Determine Molecular Weight MolWeight->Fragmentation StructureConfirm Confirm Structure Fragmentation->StructureConfirm

Caption: Workflow for MS-based characterization.

References

Application Notes and Protocols for In Vitro Bioactivity Screening of 6-Isopropylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazinone scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and cardiovascular effects. This document provides detailed application notes and protocols for the in vitro evaluation of 6-Isopropylpyridazin-3(2H)-one , a representative member of this class. The following sections outline standardized assays to assess its potential efficacy in key therapeutic areas. While specific data for this compound is not extensively published, the protocols provided are based on established methods for analogous compounds. Representative data for other pyridazinone derivatives are included to illustrate expected outcomes and data presentation.

Anti-inflammatory Activity

Pyridazinone derivatives are frequently evaluated for their anti-inflammatory properties, primarily through the inhibition of key enzymes and pathways involved in the inflammatory response, such as Cyclooxygenase (COX) and Phosphodiesterase 4 (PDE4).

Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the activity of COX-1 and COX-2 enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.

Methodology: A common method is a colorimetric inhibitor screening assay that measures the peroxidase activity of COX.[1] The peroxidase activity is monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which can be measured at 590 nm.[1][2][3]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Prepare a solution of Hemin in the Assay Buffer.

    • Reconstitute ovine COX-1 and human recombinant COX-2 enzymes in the Assay Buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create serial dilutions to achieve the desired final assay concentrations.

    • Prepare the Colorimetric Substrate solution (TMPD).

    • Prepare the Arachidonic Acid (substrate) solution.

  • Assay Procedure (96-well plate format):

    • Background Wells: Add 160 µL of Assay Buffer and 10 µL of Hemin.

    • 100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Hemin, and 10 µL of either COX-1 or COX-2 enzyme.

    • Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Hemin, 10 µL of the test compound dilution, and 10 µL of either COX-1 or COX-2 enzyme.

    • Incubate the plate for a short period (e.g., 5 minutes) at 25°C.

    • Add 20 µL of the Colorimetric Substrate solution to all wells.

    • Initiate the reaction by adding 20 µL of Arachidonic Acid solution to all wells.

    • Incubate for precisely two minutes at 25°C.[1]

    • Read the absorbance at 590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

Data Presentation:

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference Compound
This compound COX-1TBDTBDCelecoxib
COX-2TBD
Example Pyridazinone 1COX-110.50.04Celecoxib
COX-20.42
Example Pyridazinone 2COX-18.20.07Celecoxib
COX-20.56

TBD: To Be Determined

Signaling Pathway:

COX_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PL Membrane Phospholipids PLA2 PLA2 PL->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 COX->PGH2 PGs Prostaglandins (PGE2, etc.) PGH2->PGs Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Inhibitor This compound Inhibitor->COX

Caption: Cyclooxygenase (COX) signaling pathway and point of inhibition.

Inhibition of Pro-inflammatory Cytokine Production

Objective: To evaluate the ability of this compound to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology: Murine macrophage cell line RAW 264.7 is stimulated with LPS to induce an inflammatory response, leading to the secretion of cytokines.[4][5] The concentration of cytokines in the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Experimental Protocol:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

    • Seed the cells into 24-well plates at a density of 4 x 10^5 cells/mL and allow them to adhere overnight.[4]

  • Cell Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.[4]

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[6] Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).

  • Cytokine Quantification (ELISA):

    • Collect the cell-free supernatants.

    • Quantify the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

    • Read the absorbance at the appropriate wavelength (typically 450 nm).

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Calculate the concentration of each cytokine in the samples based on the standard curve.

    • Determine the percentage of inhibition of cytokine production for each compound concentration relative to the LPS-only control.

    • Calculate the IC50 value for the inhibition of each cytokine.

Data Presentation:

CompoundCytokineIC50 (µM)
This compound TNF-αTBD
IL-6TBD
Example Pyridazinone 3TNF-α15.2
IL-621.8

TBD: To Be Determined

Signaling Pathway:

LPS_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Gene Pro-inflammatory Gene Transcription Cytokines TNF-α, IL-6 Gene->Cytokines Inhibitor This compound (Putative Target) Inhibitor->IKK inhibits?

Caption: LPS-induced pro-inflammatory signaling via NF-κB.

Phosphodiesterase 4 (PDE4) Inhibition Assay

Objective: To measure the inhibitory activity of this compound against PDE4, an enzyme that degrades cyclic AMP (cAMP). Inhibition of PDE4 increases intracellular cAMP levels, leading to an anti-inflammatory response.

Methodology: A fluorescence polarization (FP) assay is a robust method for measuring PDE4 activity. It measures the change in the rotational speed of a fluorescently labeled cAMP substrate (FAM-cAMP). When PDE4 hydrolyzes FAM-cAMP to FAM-5'-AMP, a binding agent captures the product, forming a large, slow-tumbling complex with high FP. Inhibitors prevent this, keeping the FP low.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a complete PDE assay buffer.

    • Prepare serial dilutions of this compound in the assay buffer with a final DMSO concentration not exceeding 1%.

    • Dilute recombinant human PDE4 enzyme to the desired concentration in the assay buffer.

    • Prepare the FAM-cAMP substrate solution.

    • Prepare the Binding Agent solution.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the compound dilutions to the respective wells.

    • Add 5 µL of FAM-cAMP substrate solution to all wells.

    • Initiate the reaction by adding 10 µL of the diluted PDE4 enzyme to all wells except the "Blank" controls.[7]

    • Incubate the plate for 60 minutes at room temperature.

    • Stop the reaction by adding 60 µL of the diluted Binding Agent to all wells.

    • Incubate for 30 minutes at room temperature.

    • Measure the fluorescence polarization using a microplate reader (e.g., Excitation: 485 nm, Emission: 530 nm).[8]

  • Data Analysis:

    • Subtract the blank values from all readings.

    • Calculate the percent inhibition for each compound concentration.

    • Determine the IC50 value from a dose-response curve.

Data Presentation:

CompoundTargetIC50 (nM)
This compound PDE4BTBD
Example Pyridazinone 4 (Roflumilast)PDE4B0.8
Example Pyridazinone 5PDE4B251

TBD: To Be Determined

Signaling Pathway:

PDE4_Pathway cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA activates AMP 5'-AMP PDE4->AMP Response Anti-inflammatory Response PKA->Response Inhibitor This compound Inhibitor->PDE4

Caption: PDE4-mediated cAMP signaling and point of inhibition.

Anticancer Activity

The anticancer potential of novel compounds is initially assessed by evaluating their effects on cancer cell viability and proliferation.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells by measuring their metabolic activity.

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where metabolically active cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance of the solubilized crystals.[9]

Experimental Protocol:

  • Cell Culture and Seeding:

    • Select a panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon).

    • Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound for 48-72 hours. Include vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength between 550 and 600 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value, the concentration at which 50% of cell growth is inhibited.

Data Presentation:

CompoundCell LineIC50 (µM)
This compound A549TBD
MCF-7TBD
HCT116TBD
Example Pyridazinone 6A5498.5
MCF-712.1
HCT1169.7

TBD: To Be Determined

Experimental Workflow:

MTT_Workflow Start Start Seed Seed Cancer Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Add Compound (Serial Dilutions) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Solubilize Formazan (e.g., with DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability and IC50 Read->Analyze End End Analyze->End

Caption: Workflow for the MTT-based cell viability assay.

Kinase Inhibition Assay (VEGFR-2)

Objective: To assess the inhibitory effect of this compound on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor tyrosine kinase involved in tumor angiogenesis.

Methodology: A luminescence-based kinase assay (e.g., Kinase-Glo®) measures the amount of ATP remaining after a kinase reaction.[11] Lower luminescence indicates higher kinase activity (more ATP consumed). Inhibitors will result in a higher luminescence signal.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare 1x Kinase Buffer.

    • Prepare serial dilutions of this compound.

    • Prepare a master mixture containing Kinase Buffer, ATP, and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1).[12]

    • Dilute recombinant human VEGFR-2 enzyme in 1x Kinase Buffer.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the master mixture to each well of a white 96-well plate.[12]

    • Test Wells: Add 5 µL of the diluted compound.

    • Positive Control (No Inhibitor): Add 5 µL of Kinase Buffer with DMSO.

    • Blank (No Enzyme): Add 5 µL of Kinase Buffer.

    • Add 20 µL of diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells. Add 20 µL of Kinase Buffer to the "Blank" wells.[12]

    • Incubate the plate at 30°C for 45 minutes.[12]

  • Detection:

    • Add 50 µL of Kinase-Glo® MAX reagent to each well.[11]

    • Incubate at room temperature for 10 minutes to stabilize the signal.

    • Read the luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to the positive control.

    • Determine the IC50 value from a dose-response curve.

Data Presentation:

CompoundTargetIC50 (nM)
This compound VEGFR-2TBD
Example Pyridazinone 7VEGFR-260.7
Example Pyridazinone 8VEGFR-295.2

TBD: To Be Determined

Signaling Pathway:

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 binds ADP ADP VEGFR2->ADP PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates ATP ATP ATP->VEGFR2 PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Proliferation Cell Proliferation & Survival Akt->Proliferation Migration Cell Migration Akt->Migration MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Inhibitor->VEGFR2 inhibits ATP binding

Caption: VEGFR-2 signaling cascade and point of inhibition.

References

Application Notes and Protocols for Cell-Based Assay Development for 6-Isopropylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazinone derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] These compounds have been investigated for a wide range of therapeutic applications, including anticancer, cardiovascular, anti-inflammatory, and antimicrobial activities.[1][2][3][4] Specifically, the 6-Isopropylpyridazin-3(2H)-one scaffold and its analogues have shown promise in various biological assays. This document provides detailed application notes and protocols for the development of cell-based assays to characterize the biological activity of this compound and similar pyridazinone derivatives, with a primary focus on their potential as anticancer agents.

Target Identification and Assay Principle

The pyridazinone core can interact with multiple biological targets, including enzymes like kinases, G-protein coupled receptors, and ion channels.[4] Several studies have identified specific targets for pyridazinone derivatives, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38α MAP kinase, which are crucial in cancer progression.[3][5] Additionally, some pyridazinone compounds have been found to induce apoptosis and cell cycle arrest in cancer cells.[1][3]

This application note will focus on developing a primary cell-based cytotoxicity assay to screen for the general anticancer activity of this compound, followed by a secondary assay to investigate its effect on a specific signaling pathway.

Data Presentation

The following table summarizes hypothetical data from a primary cytotoxicity screen of this compound against a panel of human cancer cell lines using a Sulforhodamine B (SRB) assay.

Cell LineCancer TypeThis compound GI50 (µM)Doxorubicin GI50 (µM)
A549Non-Small Cell Lung Cancer15.20.8
MCF-7Breast Cancer8.90.5
HCT116Colon Cancer12.50.7
U87-MGGlioblastoma25.11.2
PC-3Prostate Cancer18.71.0

Caption: Hypothetical Growth Inhibition 50 (GI50) values for this compound compared to the standard chemotherapeutic agent, Doxorubicin.

Experimental Protocols

Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol describes a method to determine the in vitro cytotoxicity of this compound against adherent human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (specific to each cell line)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound (dissolved in DMSO)

  • Doxorubicin (positive control)

  • 10% (w/v) Trichloroacetic acid (TCA)

  • 0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid

  • 10 mM Tris base solution

  • 96-well cell culture plates

  • Microplate reader (510 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Doxorubicin in complete medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plates for 48-72 hours.

  • Cell Fixation:

    • Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

    • Wash the plates five times with deionized water and allow them to air dry completely.

  • Staining:

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

    • Remove the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

  • Measurement:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

    • Shake the plates for 5-10 minutes on a plate shaker.

    • Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition using the following formula: % Growth Inhibition = 100 - [(Absorbance of treated wells - Absorbance of blank) / (Absorbance of control wells - Absorbance of blank)] * 100

    • Determine the GI50 value (the concentration of the compound that causes 50% growth inhibition) by plotting a dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagram

G Hypothetical Signaling Pathway Modulated by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds PLCg PLCg VEGFR-2->PLCg Activates PKC PKC PLCg->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation, Angiogenesis Cell Proliferation, Angiogenesis Gene Expression->Cell Proliferation, Angiogenesis Leads to This compound This compound This compound->VEGFR-2 Inhibits

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway by this compound.

Experimental Workflow Diagram

G Cell-Based Assay Development Workflow Start Start Primary Screening Primary Screening (e.g., SRB Cytotoxicity Assay) Start->Primary Screening Dose-Response and GI50 Determination Dose-Response and GI50 Determination Primary Screening->Dose-Response and GI50 Determination Hit Identification Hit Identification (GI50 < Threshold) Dose-Response and GI50 Determination->Hit Identification Secondary Assays Secondary Assays (e.g., Apoptosis, Cell Cycle, Kinase Activity) Hit Identification->Secondary Assays Yes End End Hit Identification->End No Mechanism of Action Studies Mechanism of Action Studies Secondary Assays->Mechanism of Action Studies Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization Lead Optimization->End

Caption: A generalized workflow for the development and execution of cell-based assays for a test compound.

Logical Relationship Diagram

G Drug Discovery and Development Funnel Compound Library Screening Compound Library Screening Hit Identification Hit Identification Lead Generation Lead Generation Lead Optimization Lead Optimization Preclinical Development Preclinical Development Clinical Trials Clinical Trials

Caption: The logical progression from initial compound screening to clinical development in the drug discovery process.

References

Application Notes and Protocols for Evaluating 6-Isopropylpyridazin-3(2H)-one Efficacy in Animal Models of Metabolic Dysfunction-Associated Steatohepatitis (MASH)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 6-isopropylpyridazin-3(2H)-one scaffold is a key pharmacophore in a number of biologically active compounds. A prominent example is Resmetirom (MGL-3196), a liver-directed, orally active, selective thyroid hormone receptor-β (THR-β) agonist.[1] This document provides detailed application notes and protocols for evaluating the efficacy of compounds containing the this compound core, using Resmetirom as a case study, in preclinical animal models of Metabolic Dysfunction-Associated Steatohepatitis (MASH), previously known as non-alcoholic steatohepatitis (NASH), and associated dyslipidemia.

MASH is a progressive form of Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) and is characterized by hepatic steatosis, inflammation, and hepatocellular injury, with or without fibrosis.[2] THR-β is a nuclear receptor highly expressed in the liver that plays a crucial role in regulating lipid and carbohydrate metabolism.[1] Activation of THR-β signaling is a promising therapeutic strategy for MASH. These protocols focus on diet-induced rodent models that recapitulate key features of human MASH.

Signaling Pathway of THR-β Agonists in Hepatocytes

THR-β agonists like Resmetirom exert their therapeutic effects by modulating the expression of genes involved in lipid and cholesterol metabolism within hepatocytes. Upon entering the hepatocyte, the agonist binds to and activates THR-β in the nucleus. This leads to a cascade of transcriptional changes that collectively reduce liver fat, inflammation, and fibrosis.

THR_beta_signaling cluster_cell Hepatocyte cluster_metabolism Metabolic Effects cluster_outcomes Therapeutic Outcomes drug Resmetirom (this compound derivative) transporter OATP1B1/3 Transporter drug->transporter Entry thr_beta THR-β transporter->thr_beta nucleus Nucleus thr_beta->nucleus Activation lipogenesis ↓ Lipogenesis (SREBP-1c) nucleus->lipogenesis beta_oxidation ↑ Fatty Acid β-Oxidation (CPT1) nucleus->beta_oxidation cholesterol_efflux ↑ Cholesterol Efflux nucleus->cholesterol_efflux steatosis ↓ Hepatic Steatosis lipogenesis->steatosis beta_oxidation->steatosis cholesterol_efflux->steatosis inflammation ↓ Inflammation steatosis->inflammation fibrosis ↓ Fibrosis inflammation->fibrosis

Caption: Simplified THR-β signaling pathway in hepatocytes.

Animal Models for Efficacy Evaluation

Diet-induced obese mouse models are widely used to study MASH as they develop key histopathological and metabolic features of the human disease. The Gubra-Amylin NASH (GAN) and the Amylin Liver NASH (AMLN) models are particularly relevant.[3][4][5]

Gubra-Amylin NASH (GAN) Diet-Induced Obese Mouse Model

The GAN diet model induces a robust MASH phenotype with fibrosis in C57BL/6J mice.[4][6] This model is preferred due to the absence of trans-fats, which have been banned in many regions.[3]

Protocol:

  • Animals: Male C57BL/6J mice, 6-8 weeks old.

  • Diet Induction:

    • Control Group: Feed a standard chow diet.

    • MASH Induction Group: Feed the GAN diet ad libitum for 28-38 weeks to establish MASH with significant fibrosis. The GAN diet consists of 40% kcal from fat (primarily palm oil), 22% fructose, and 2% cholesterol.[4][7]

  • Compound Administration:

    • After the induction period, randomize MASH mice into vehicle and treatment groups.

    • Administer the this compound containing compound (e.g., Resmetirom at 1, 3, or 10 mg/kg) or vehicle (e.g., 0.5% carboxymethylcellulose) daily via oral gavage for 8-12 weeks.[8][9]

  • Endpoint Analysis:

    • Monitor body weight throughout the study.

    • At termination, collect blood for biochemical analysis of plasma lipids (Total Cholesterol, LDL-C, Triglycerides) and liver enzymes (ALT, AST).

    • Harvest the liver, weigh it, and fix a section in 10% neutral buffered formalin for histological analysis. Snap-freeze the remaining tissue for gene expression analysis.

Amylin Liver NASH (AMLN) Diet-Induced Obese Mouse Model

The AMLN diet is similar to the GAN diet but contains trans-fats.[5] It also effectively induces a MASH phenotype.

Protocol:

  • Animals: Male C57BL/6J mice, 6-8 weeks old.

  • Diet Induction:

    • Control Group: Feed a standard chow diet.

    • MASH Induction Group: Feed the AMLN diet (40% kcal from fat including trans-fat, 20% fructose, 2% cholesterol) ad libitum for at least 25 weeks.[3][10]

  • Compound Administration:

    • Randomize MASH mice into vehicle and treatment groups.

    • Administer the test compound (e.g., Resmetirom at 3 or 5 mg/kg) or vehicle daily via oral gavage for 48 days.[10][11]

  • Endpoint Analysis:

    • Follow the same procedures for endpoint analysis as described for the GAN model.

Experimental Workflow

The general workflow for evaluating the efficacy of a this compound derivative in a diet-induced MASH model is outlined below.

experimental_workflow cluster_analysis Data Analysis acclimatization Animal Acclimatization (1 week) diet_induction MASH Diet Induction (28-38 weeks) acclimatization->diet_induction randomization Randomization into Treatment Groups diet_induction->randomization treatment Daily Oral Gavage (8-12 weeks) randomization->treatment termination Study Termination treatment->termination blood_collection Blood Collection (Biochemistry) termination->blood_collection liver_harvest Liver Harvest termination->liver_harvest histology Histological Analysis (NAS, Fibrosis) liver_harvest->histology gene_expression Gene Expression (qRT-PCR) liver_harvest->gene_expression

Caption: General experimental workflow for MASH animal studies.

Key Experimental Protocols

Histological Analysis of Liver Tissue

Liver biopsies are the gold standard for assessing MASH. Sections of formalin-fixed, paraffin-embedded liver tissue should be stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Picrosirius Red (PSR) for fibrosis.

NAFLD Activity Score (NAS) Protocol:

The NAS is a composite score of the three main features of MASH and is calculated as the unweighted sum of the scores for steatosis, lobular inflammation, and hepatocellular ballooning.[2] A NAS of ≥5 is correlated with a diagnosis of MASH.[2]

FeatureScoreDescription
Steatosis 0<5% of hepatocytes
15-33% of hepatocytes
2>33-66% of hepatocytes
3>66% of hepatocytes
Lobular Inflammation 0No inflammatory foci
1<2 inflammatory foci per 200x field
22-4 inflammatory foci per 200x field
3>4 inflammatory foci per 200x field
Hepatocellular Ballooning 0None
1Few ballooned cells
2Many cells/prominent ballooning

Fibrosis Staging Protocol:

Fibrosis is staged based on the location and extent of collagen deposition.[12]

StageDescription
0 None
1 Perisinusoidal or periportal fibrosis
2 Perisinusoidal and portal/periportal fibrosis
3 Bridging fibrosis
4 Cirrhosis
Biochemical Analysis of Plasma

Blood samples should be collected from fasted animals at the end of the study. Plasma or serum is then used to measure key metabolic parameters using commercially available assay kits.

  • Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST): Markers of liver injury.

  • Total Cholesterol (TC), Low-Density Lipoprotein Cholesterol (LDL-C), and Triglycerides (TG): Indicators of dyslipidemia.

Data Presentation

Quantitative data from these studies should be presented in a clear and structured format to allow for easy comparison between treatment groups.

Table 1: Effects of a this compound Derivative on Metabolic Parameters in a Diet-Induced MASH Model

ParameterVehicle ControlLow Dose (e.g., 1 mg/kg)Medium Dose (e.g., 3 mg/kg)High Dose (e.g., 10 mg/kg)
Body Weight (g) Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Liver Weight (g) Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Plasma ALT (U/L) Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Plasma AST (U/L) Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Plasma Total Cholesterol (mg/dL) Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Plasma Triglycerides (mg/dL) Mean ± SEMMean ± SEMMean ± SEMMean ± SEM

Table 2: Effects of a this compound Derivative on Liver Histology in a Diet-Induced MASH Model

Histological ScoreVehicle ControlLow Dose (e.g., 1 mg/kg)Medium Dose (e.g., 3 mg/kg)High Dose (e.g., 10 mg/kg)
NAFLD Activity Score (NAS) Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Steatosis (0-3)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Lobular Inflammation (0-3)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Hepatocellular Ballooning (0-2)Mean ± SEMMean ± SEMMean ± SEMMean ± SEM
Fibrosis Stage (0-4) Mean ± SEMMean ± SEMMean ± SEMMean ± SEM

Conclusion

The protocols and methodologies described in these application notes provide a robust framework for evaluating the preclinical efficacy of this compound derivatives, such as Resmetirom, for the treatment of MASH and associated metabolic disorders. The use of well-characterized, diet-induced animal models and standardized scoring systems for histological assessment are critical for generating reliable and translatable data for drug development programs.

References

Application Notes and Protocols for the Scale-up Synthesis of 6-Isopropylpyridazin-3(2H)-one for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the scale-up synthesis of 6-isopropylpyridazin-3(2H)-one, a key heterocyclic scaffold with potential applications in medicinal chemistry. The synthetic approach is a robust two-step process commencing with the cyclization of 4-methyl-3-oxopentanoic acid with hydrazine hydrate to yield the intermediate, 6-isopropyl-4,5-dihydropyridazin-3(2H)-one. Subsequent dehydrogenation of this intermediate affords the target compound. This protocol is designed to be scalable for the production of quantities required for preclinical evaluation.

Introduction

Pyridazinone derivatives are a significant class of nitrogen-containing heterocycles that have garnered considerable interest in drug discovery due to their diverse biological activities. The 6-substituted pyridazin-3(2H)-one core is a prevalent pharmacophore in compounds exhibiting a wide range of therapeutic effects, including cardiovascular, anti-inflammatory, and analgesic properties. The isopropyl substituent at the 6-position can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of these molecules. The reliable and scalable synthesis of this compound is therefore essential for advancing the preclinical development of novel drug candidates based on this scaffold.

Overall Synthetic Pathway

The synthesis of this compound is accomplished through a two-step sequence as illustrated below. The initial step involves the formation of the dihydropyridazinone ring, followed by an oxidation step to introduce the aromaticity.

Synthetic Pathway 4-methyl-3-oxopentanoic_acid 4-Methyl-3-oxopentanoic Acid intermediate 6-Isopropyl-4,5-dihydropyridazin-3(2H)-one 4-methyl-3-oxopentanoic_acid->intermediate Cyclization hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->intermediate final_product This compound intermediate->final_product Dehydrogenation dehydrogenation_reagent Dehydrogenating Agent (e.g., Br2 in Acetic Acid) dehydrogenation_reagent->final_product

Caption: Overall synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 6-Isopropyl-4,5-dihydropyridazin-3(2H)-one (Intermediate)

This procedure details the cyclization reaction to form the dihydropyridazinone intermediate.

Materials:

  • 4-Methyl-3-oxopentanoic acid

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-methyl-3-oxopentanoic acid (1.0 eq).

  • Add ethanol to dissolve the starting material (approximately 5-10 mL per gram of keto acid).

  • Slowly add hydrazine hydrate (1.2 eq) to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 6-isopropyl-4,5-dihydropyridazin-3(2H)-one as a solid.

Step 2: Synthesis of this compound (Final Product)

This protocol describes the dehydrogenation of the intermediate to the final aromatic pyridazinone.

Materials:

  • 6-Isopropyl-4,5-dihydropyridazin-3(2H)-one

  • Glacial acetic acid

  • Bromine

  • Sodium thiosulfate solution (10%)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Separatory funnel

  • Magnetic stirrer

Procedure:

  • In a well-ventilated fume hood, dissolve 6-isopropyl-4,5-dihydropyridazin-3(2H)-one (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Quench the excess bromine by the dropwise addition of 10% sodium thiosulfate solution until the orange color disappears.

  • Neutralize the mixture by the careful addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the scale-up synthesis of this compound. The values presented are representative for this class of compounds and may vary depending on the reaction scale and specific conditions.

ParameterStep 1: CyclizationStep 2: Dehydrogenation
Starting Material 4-Methyl-3-oxopentanoic acid6-Isopropyl-4,5-dihydropyridazin-3(2H)-one
Reagents Hydrazine hydrateBromine, Acetic Acid
Solvent EthanolAcetic Acid
Reaction Temperature Reflux (approx. 78 °C)Room Temperature
Reaction Time 4-6 hours2-4 hours
Typical Yield 80-90%75-85%
Purification Method RecrystallizationRecrystallization / Column Chromatography
Final Product Form SolidSolid

Experimental Workflow

The logical flow of the synthesis and purification process is depicted in the following diagram.

Experimental Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Dehydrogenation start_step1 Dissolve 4-methyl-3-oxopentanoic acid in Ethanol add_hydrazine Add Hydrazine Hydrate start_step1->add_hydrazine reflux Reflux for 4-6 hours add_hydrazine->reflux cool_concentrate1 Cool and Concentrate reflux->cool_concentrate1 purify1 Recrystallize Intermediate cool_concentrate1->purify1 start_step2 Dissolve Intermediate in Acetic Acid purify1->start_step2 Proceed with purified intermediate add_bromine Add Bromine Solution start_step2->add_bromine react Stir for 2-4 hours add_bromine->react quench_neutralize Quench with Na2S2O3 and Neutralize with NaHCO3 react->quench_neutralize extract Extract with Ethyl Acetate quench_neutralize->extract dry_concentrate2 Dry and Concentrate extract->dry_concentrate2 purify2 Purify Final Product dry_concentrate2->purify2 final_product_node This compound purify2->final_product_node

Caption: Workflow for the synthesis of this compound.

Characterization

The identity and purity of the synthesized intermediate and final product should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point (MP): As an indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): To assess the final purity of the compound.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Hydrazine hydrate is toxic and corrosive. Handle with extreme care.

  • Bromine is highly corrosive and toxic. Handle with appropriate safety measures.

  • Acetic acid is corrosive. Avoid contact with skin and eyes.

Formulation Development for In Vivo Testing of 6-Isopropylpyridazin-3(2H)-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation development of 6-Isopropylpyridazin-3(2H)-one for in vivo testing. The protocols outlined below address the common challenge of poor aqueous solubility, a characteristic often associated with novel chemical entities. By systematically evaluating physicochemical properties and employing established formulation strategies, researchers can develop a stable and bioavailable formulation suitable for animal studies.

Physicochemical Characterization of this compound

A thorough understanding of the physicochemical properties of this compound is the foundation for rational formulation design. The following table summarizes key known and predicted properties.

PropertyValueSource/MethodImplication for Formulation
Molecular Formula C₇H₁₀N₂O[1]Provides the basis for molecular weight calculation.
Molecular Weight 138.17 g/mol [1]Essential for concentration and dosage calculations.
LogP 0.89330[1]Suggests a degree of lipophilicity, potentially indicating low aqueous solubility.[2]
Aqueous Solubility Not reported (presumed low)N/AThis is a critical parameter that must be experimentally determined. Low solubility is a primary challenge for oral and parenteral delivery.[3][4]
pKa Not reportedN/AImportant for pH-dependent solubility strategies. Experimental determination is recommended.
Melting Point Not reportedN/AProvides information on the solid-state stability and can influence the choice of formulation technology (e.g., solid dispersions).

Experimental Protocols

Solubility Determination Protocol

Objective: To determine the solubility of this compound in various pharmaceutically relevant vehicles to identify promising formulation approaches.

Materials:

  • This compound

  • A range of solvents and co-solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Ethanol, Dimethyl sulfoxide (DMSO))

  • Surfactants (e.g., Tween® 80, Cremophor® EL)

  • Cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD))[5]

  • Oils (e.g., Sesame oil, Corn oil)

  • Vials, shaker, centrifuge, HPLC system

Method:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each test vehicle in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing:

    • Centrifuge the samples to pellet the undissolved compound.

    • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated HPLC method.

    • Analyze the samples by HPLC to determine the concentration of the dissolved compound.

  • Data Analysis:

    • Calculate the solubility in mg/mL for each vehicle.

    • Present the data in a tabular format for easy comparison.

Workflow for Solubility Determination:

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis start Add excess compound to vehicle agitate Agitate for 24-48h at constant temperature start->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge supernatant Collect and filter supernatant (0.22 µm) centrifuge->supernatant dilute Dilute supernatant supernatant->dilute hplc Quantify by HPLC dilute->hplc end end hplc->end Calculate Solubility (mg/mL)

Caption: Workflow for determining the equilibrium solubility of this compound.

Formulation Development Protocol: Co-solvent System

Based on the solubility data, a co-solvent system is often a rapid and effective approach for early-stage in vivo studies.

Objective: To prepare a clear, stable solution of this compound at the desired concentration for administration.

Example Formulation Components:

ComponentPurposeExample Concentration Range (% v/v)
PEG 400Primary solubilizing agent20 - 60%
Propylene GlycolCo-solvent and viscosity modifier10 - 40%
EthanolCo-solvent5 - 15% (use with caution in certain animal models)
Saline or WaterVehicle for injectionq.s. to 100%

Protocol:

  • Weigh the required amount of this compound.

  • In a sterile container, add the co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol) and mix thoroughly.

  • Add the compound to the co-solvent mixture and vortex or sonicate until fully dissolved.

  • Slowly add the saline or water dropwise while continuously mixing to avoid precipitation.

  • Visually inspect the final formulation for clarity and absence of particulates.

  • Measure the final pH and adjust if necessary, though typically not required for co-solvent systems.

  • Sterile filter the formulation through a 0.22 µm filter if intended for parenteral administration.

Potential Signaling Pathway Involvement

Given that many pyridazinone derivatives exhibit cardiovascular and anti-inflammatory effects, a plausible mechanism of action could involve the inhibition of phosphodiesterases (PDEs) or cyclooxygenase (COX) enzymes.[6][7] The inhibition of PDE3, for instance, leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in vascular smooth muscle cells promotes vasodilation.

Hypothetical Signaling Pathway: PDE3 Inhibition

G compound 6-Isopropylpyridazin- 3(2H)-one pde3 PDE3 compound->pde3 Inhibition amp 5'-AMP pde3->amp Degradation atp ATP ac Adenylate Cyclase atp->ac camp cAMP ac->camp camp->pde3 pka Protein Kinase A (PKA) camp->pka Activation mlck Myosin Light Chain Kinase (MLCK) pka->mlck Inhibition vasodilation Vasodilation mlck->vasodilation Inhibition of Contraction

Caption: Hypothetical signaling pathway of this compound as a PDE3 inhibitor.

In Vivo Study Considerations

Route of Administration: The choice of administration route (e.g., oral gavage, intravenous, intraperitoneal) will depend on the study objectives and the properties of the final formulation.

Dose Volume: Adhere to institutional guidelines for maximum dose volumes for the selected animal model and route.

Vehicle Safety: Always administer the vehicle alone to a control group of animals to ensure it does not produce any confounding effects.

Stability: The stability of the formulation should be assessed, especially if it is prepared in batches for multiple dosing days. Look for signs of precipitation or degradation over time.

By following these protocols and considerations, researchers can develop a suitable formulation of this compound to enable robust and reliable in vivo testing, thereby advancing the understanding of its pharmacological profile.

References

Application Notes and Protocols for Assessing the Solubility of Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazinone derivatives represent a versatile class of heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[1] A critical parameter in the early stages of drug discovery and development is the aqueous solubility of a compound, as it directly influences bioavailability, formulation, and overall therapeutic efficacy.[2][3] Poor solubility can lead to unreliable results in in-vitro assays and challenges in developing suitable dosage forms.[4][5] These application notes provide detailed protocols for assessing the kinetic and thermodynamic solubility of pyridazinone derivatives, essential for lead identification and optimization.[3][6]

Key Concepts: Kinetic vs. Thermodynamic Solubility

Understanding the distinction between kinetic and thermodynamic solubility is crucial for selecting the appropriate assay and interpreting the results.

  • Kinetic Solubility: This measures the concentration of a compound at which it starts to precipitate out of a solution when added from a concentrated organic stock (typically DMSO).[3][5] It is a high-throughput method often used in the early stages of drug discovery for rapid screening of large compound libraries.[2][5] The values can sometimes overestimate the true solubility.[2]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pH, where the dissolved and undissolved forms are in equilibrium.[2][3] This "shake-flask" method is considered the gold standard and is vital for lead optimization and pre-formulation studies.[4][7]

Data Presentation: Solubility of Representative Pyridazinone Derivatives

The following tables summarize hypothetical solubility data for a series of pyridazinone derivatives, determined by the protocols outlined below.

Table 1: Kinetic Solubility of Pyridazinone Derivatives in Phosphate-Buffered Saline (PBS, pH 7.4)

Compound IDStructureKinetic Solubility (μM)Method
PZD-001R1=H, R2=CH3150Nephelometry
PZD-002R1=Cl, R2=CH375Nephelometry
PZD-003R1=H, R2=Phenyl25Nephelometry
PZD-004R1=H, R2=Morpholine> 200Nephelometry

Table 2: Thermodynamic Solubility of Lead Pyridazinone Derivatives

Compound IDSolvent SystemTemperature (°C)Thermodynamic Solubility (μg/mL)
PZD-001PBS, pH 7.425120
PZD-001PBS, pH 7.437135
PZD-004Water25180
PZD-004Simulated Gastric Fluid37250

Experimental Protocols

Protocol 1: High-Throughput Kinetic Solubility Assay using Nephelometry

This protocol is designed for the rapid screening of pyridazinone derivatives.[8]

Materials:

  • Pyridazinone derivatives

  • Anhydrous Dimethyl Sulfoxide (DMSO)[9]

  • Phosphate-Buffered Saline (PBS), pH 7.4[9]

  • 96-well microplates[9]

  • Plate shaker[9]

  • Nephelometer or plate reader capable of measuring turbidity[9]

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of each pyridazinone derivative in DMSO.[9]

  • Plate Setup: Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.[9]

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the first well of each compound series. Mix thoroughly by pipetting. This results in a 100 µM solution with 1% DMSO.[9]

  • Serial Dilution: Perform serial dilutions across the plate to generate a range of concentrations.

  • Incubation: Incubate the plate at room temperature (or a controlled temperature, e.g., 25°C) on a plate shaker for 1-2 hours.[9]

  • Measurement: Measure the turbidity of each well using a nephelometer at a wavelength where the compound does not absorb (e.g., 620 nm).[9][10]

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to the blank (PBS with 1% DMSO).

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol determines the equilibrium solubility and is considered the benchmark method.[7]

Materials:

  • Solid (crystalline or amorphous) pyridazinone derivative

  • Aqueous buffer (e.g., PBS, pH 7.4) or other relevant solvent system

  • Glass vials with screw caps

  • Constant temperature incubator shaker

  • Centrifuge

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Add an excess amount of the solid pyridazinone derivative to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.[9]

  • Solvent Addition: Add a known volume of the aqueous buffer (e.g., 1 mL) to the vial.[9]

  • Equilibration: Seal the vial and place it on a shaker in a constant temperature incubator (e.g., 25°C or 37°C). Shake for 24-48 hours to ensure equilibrium is reached.[9]

  • Phase Separation: After incubation, centrifuge the samples to pellet the excess solid.[9]

  • Filtration: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[9]

  • Quantification: Determine the concentration of the dissolved pyridazinone derivative in the filtrate using a validated HPLC-UV or UV-Vis spectrophotometry method against a standard curve.[4]

Visualizations

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock Prepare 10 mM Stock in DMSO add_compound Add 2 µL Stock to Plate (100 µM) prep_stock->add_compound prep_plate Add 198 µL PBS to 96-well Plate prep_plate->add_compound serial_dilute Perform Serial Dilutions add_compound->serial_dilute incubate Incubate on Shaker (1-2h) serial_dilute->incubate measure Measure Turbidity (Nephelometry) incubate->measure determine_sol Determine Highest Soluble Concentration measure->determine_sol

Caption: Workflow for the Kinetic Solubility Assay.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activation Nucleus Nucleus NFkB->Nucleus Translocation TNFa TNF-α Gene Transcription Nucleus->TNFa Pyridazinone Pyridazinone Derivative Pyridazinone->IKK Inhibition

Caption: Inhibition of the LPS-induced TNF-α signaling pathway.

References

Application Notes and Protocols for Radiolabeling 6-Isopropylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the radiolabeling of 6-Isopropylpyridazin-3(2H)-one with various radioisotopes for use in preclinical and clinical imaging studies, such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). The protocols are based on established methods for radiolabeling pyridazinone derivatives and related heterocyclic compounds.

Overview of Radiolabeling Strategies

The choice of radionuclide depends on the imaging modality and the desired pharmacokinetic properties of the radiotracer. For PET imaging, short-lived positron emitters like Carbon-11 (¹¹C, t½ = 20.4 min) and Fluorine-18 (¹⁸F, t½ = 109.8 min) are commonly used.[1][2] For SPECT imaging, Iodine-123 (¹²³I, t½ = 13.2 hours) is a suitable choice.[3][4]

This document outlines three primary radiolabeling approaches for this compound:

  • ¹⁸F-Labeling via Nucleophilic Substitution: Introduction of ¹⁸F onto an alkyl side chain or directly onto the pyridazinone ring.

  • ¹¹C-Labeling via Methylation: Introduction of a [¹¹C]methyl group at the N2 position of the pyridazinone ring.

  • ¹²³I-Labeling via Iododestannylation: Introduction of ¹²³I onto the pyridazinone ring at a suitable position.

Biological Context and Signaling

Pyridazinone derivatives have been shown to exhibit a range of biological activities, including vasodilation and anti-inflammatory effects.[5][6] For the purpose of these application notes, we will consider a hypothetical role of this compound as a modulator of a generic inflammatory signaling pathway, which could be investigated using the described radiotracers.

G Hypothetical Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase Cascade 1 Receptor->Kinase1 activates Kinase2 Kinase Cascade 2 Kinase1->Kinase2 TF Transcription Factor (e.g., NF-κB) Kinase2->TF activates DNA DNA TF->DNA translocates to nucleus Gene Inflammatory Gene Expression DNA->Gene Ligand Inflammatory Ligand Ligand->Receptor Radiotracer [¹⁸F/¹¹C/¹²³I]-6-Isopropyl- pyridazin-3(2H)-one Radiotracer->Receptor modulates

Figure 1: Hypothetical signaling pathway modulated by this compound.

[¹⁸F]Fluorine-18 Labeling Protocol

Fluorine-18 is a preferred radionuclide for PET due to its favorable half-life and low positron energy.[7] The following protocol describes a nucleophilic substitution method, which generally provides high specific activity.[8]

Precursor Synthesis

A suitable precursor with a good leaving group is required. For this protocol, we propose the synthesis of a tosylated precursor.

G Precursor Synthesis for ¹⁸F-Labeling Start 6-Isopropyl-2-(2-hydroxyethyl)- pyridazin-3(2H)-one Reagent Tosyl Chloride (TsCl) Pyridine Start->Reagent Product 2-(2-((tosyloxy)ethyl)-6-isopropyl- pyridazin-3(2H)-one (Precursor) Reagent->Product Tosylation

Figure 2: Synthesis of the tosylated precursor for ¹⁸F-labeling.

Experimental Protocol: [¹⁸F]Fluorination

This protocol is adapted from methods used for similar structures.[9]

  • [¹⁸F]Fluoride Production and Activation:

    • Produce no-carrier-added [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

    • Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA).

    • Elute the [¹⁸F]fluoride into a reaction vessel using a solution of Kryptofix 2.2.2 (K222) and potassium carbonate in acetonitrile/water.

    • Azeotropically dry the [¹⁸F]K/K222 complex by heating under a stream of nitrogen.

  • Radiolabeling Reaction:

    • Dissolve the tosylated precursor (5-10 mg) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.

    • Add the precursor solution to the dried [¹⁸F]K/K222 complex.

    • Seal the reaction vessel and heat at 100-120°C for 10-15 minutes.

  • Purification:

    • Cool the reaction mixture and dilute with water.

    • Pass the diluted mixture through a C18 Sep-Pak cartridge to trap the crude product.

    • Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and polar impurities.

    • Elute the crude product from the cartridge with acetonitrile.

    • Purify the product using semi-preparative High-Performance Liquid Chromatography (HPLC).

  • Formulation:

    • Collect the HPLC fraction containing the radiolabeled product.

    • Remove the organic solvent by rotary evaporation or by passing it through a C18 Sep-Pak cartridge followed by elution with ethanol and formulation in sterile saline.

Data Presentation
ParameterTypical ValueReference
Radiochemical Yield (decay-corrected)40-65%[9]
Radiochemical Purity>98%[9]
Specific Activity>180 GBq/µmol[10]

[¹¹C]Carbon-11 Labeling Protocol

Carbon-11 labeling allows for the introduction of a methyl group without altering the compound's fundamental structure.[1] The short half-life of ¹¹C necessitates rapid synthesis and purification.[2]

Precursor Synthesis

The precursor for ¹¹C-methylation is the desmethyl analog of the target compound, which in this case is the parent this compound.

Experimental Protocol: [¹¹C]Methylation

This protocol is based on standard ¹¹C-methylation procedures.[11][12]

  • Production of [¹¹C]Methylating Agent:

    • Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.[1]

    • Convert [¹¹C]CO₂ to [¹¹C]CH₄ by catalytic hydrogenation.

    • Convert [¹¹C]CH₄ to [¹¹C]CH₃I or [¹¹C]CH₃OTf using gas-phase iodination or reaction with triflic anhydride vapor, respectively.

  • Radiolabeling Reaction:

    • Dissolve the precursor, this compound (1-2 mg), in a suitable solvent (e.g., DMF, acetone) in a reaction vessel.

    • Add a base (e.g., NaOH, NaH).

    • Trap the gaseous [¹¹C]CH₃I or [¹¹C]CH₃OTf in the reaction vessel at low temperature.

    • Seal the vessel and heat at 80-100°C for 3-5 minutes.

  • Purification and Formulation:

    • Purify the reaction mixture using semi-preparative HPLC.

    • Formulate the final product as described in the ¹⁸F-labeling protocol.

Data Presentation
ParameterTypical ValueReference
Radiochemical Yield (decay-corrected)15-30%[12][13]
Radiochemical Purity>99%[14][15]
Specific Activity50-100 GBq/µmol[12]

[¹²³I]Iodine-123 Labeling Protocol

Iodine-123 is used for SPECT imaging, offering excellent image resolution.[3][16] Radioiodination is often achieved via electrophilic or nucleophilic substitution on an activated precursor.[10]

Precursor Synthesis

For iododestannylation, a tributyltin precursor is required.

G Precursor Synthesis for ¹²³I-Labeling Start 5-Bromo-6-isopropyl- pyridazin-3(2H)-one Reagent Hexabutylditin Pd(PPh₃)₄, Toluene Start->Reagent Product 6-Isopropyl-5-(tributylstannyl)- pyridazin-3(2H)-one (Precursor) Reagent->Product Stannylation

Figure 3: Synthesis of the tributyltin precursor for ¹²³I-labeling.

Experimental Protocol: [¹²³I]Iododestannylation

This protocol is based on established methods for radioiodination.[10]

  • Radiolabeling Reaction:

    • Dissolve the tributyltin precursor (0.5-1 mg) in a suitable solvent (e.g., ethanol, acetic acid).

    • Add Na[¹²³I] to the solution.

    • Add an oxidizing agent (e.g., peracetic acid, Chloramine-T, or Iodogen).

    • Allow the reaction to proceed at room temperature for 10-20 minutes.

  • Quenching and Purification:

    • Quench the reaction with a reducing agent (e.g., sodium metabisulfite).

    • Dilute the mixture with the mobile phase for HPLC.

    • Purify the product using semi-preparative HPLC.

  • Formulation:

    • Formulate the final product as described in the previous protocols.

Data Presentation
ParameterTypical ValueReference
Radiochemical Yield40-90%[10]
Radiochemical Purity>97%[10]
Specific Activity>80 GBq/µmol[10]

General Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and quality control of a radiotracer.

G General Radiosynthesis Workflow cluster_synthesis Automated Synthesis Module cluster_qc Quality Control Radionuclide Radionuclide Production ([¹⁸F]F⁻, [¹¹C]CO₂, Na[¹²³I]) Reaction Radiolabeling Reaction (Heating, Agitation) Radionuclide->Reaction Precursor Precursor + Reagents Precursor->Reaction Purification Semi-preparative HPLC Reaction->Purification Formulation Final Product Formulation (Sterile Saline) Purification->Formulation QC_HPLC Analytical HPLC (Radiochemical Purity) TLC Radio-TLC (Identity & Purity) GC Gas Chromatography (Residual Solvents) Endotoxin LAL Test (Endotoxins) Sterility Sterility Test Formulation->QC_HPLC Formulation->TLC Formulation->GC Formulation->Endotoxin Formulation->Sterility

Figure 4: General workflow for radiosynthesis and quality control.

References

High-Throughput Screening Assays for Pyridazinone Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazinone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] This privileged scaffold is a key component in a variety of pharmacologically active agents with applications as kinase inhibitors, anti-inflammatory agents, anticancer therapeutics, and cardiovascular drugs.[3][4] The structural modularity of the pyridazinone core allows for the creation of large, diverse chemical libraries, making it an ideal candidate for high-throughput screening (HTS) campaigns aimed at discovering novel drug candidates.

These application notes provide detailed protocols for biochemical and cell-based HTS assays tailored for the screening of pyridazinone libraries. The focus is on identifying modulators of key signaling pathways implicated in cancer and inflammation, such as those involving c-Jun N-terminal kinase (JNK), C-terminal Src Kinase (CSK), and FER tyrosine kinase.

Data Presentation: Representative HTS Data for a Pyridazinone Library

The following tables present representative data from a hypothetical high-throughput screening campaign of a 10,000-compound pyridazinone library against a target kinase. The data is illustrative of a typical primary screen and subsequent confirmation and dose-response assays.

Table 1: Summary of Primary High-Throughput Screen

ParameterValue
Library Size10,000 compounds
Screening Concentration10 µM
Assay Format384-well plate
Primary Hit Threshold>50% Inhibition
Primary Hit Rate2.5%
Number of Primary Hits250
Z'-factor0.78

Table 2: Hit Confirmation and Potency Determination

Compound IDPrimary Screen (% Inhibition @ 10 µM)Confirmed HitIC50 (µM)
PYD-00195.2Yes0.15
PYD-00288.7Yes0.42
PYD-00375.4Yes1.2
PYD-00462.1Yes5.8
PYD-00555.8Yes9.1
PYD-00692.3No (False Positive)> 50
PYD-00748.9No> 50
............

Signaling Pathways and Experimental Workflows

C-terminal Src Kinase (CSK) Signaling Pathway in T-Cell Activation

CSK_Signaling_Pathway TCR TCR Lck_active Lck (Active) pY394 TCR->Lck_active Activates Lck_inactive Lck (Inactive) pY505 Downstream Downstream Signaling & T-Cell Activation Lck_active->Downstream CSK CSK CSK->Lck_active Phosphorylates Y505 Pyridazinone Pyridazinone Inhibitor Pyridazinone->CSK Inhibits PKA PKA PKA->CSK Activates

FER Tyrosine Kinase Signaling Pathway in Cancer

FER_Signaling_Pathway cluster_receptors Cell Surface Receptors cluster_downstream Downstream Signaling EGFR EGFR FER FER Kinase EGFR->FER MET MET MET->FER PI3K_AKT PI3K/AKT Pathway FER->PI3K_AKT MAPK_ERK MAPK/ERK Pathway FER->MAPK_ERK STAT3 STAT3 FER->STAT3 Pyridazinone Pyridazinone Inhibitor Pyridazinone->FER Inhibits Proliferation Cell Proliferation, Survival, Metastasis PI3K_AKT->Proliferation MAPK_ERK->Proliferation STAT3->Proliferation

High-Throughput Screening Workflow for Kinase Inhibitors

HTS_Workflow cluster_screening Primary Screen cluster_analysis Data Analysis & Hit Selection cluster_validation Hit Validation Compound_Plating Compound Plating (Pyridazinone Library) Reagent_Addition Addition of Kinase, Substrate, and ATP Compound_Plating->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Detection Signal Detection (e.g., TR-FRET) Incubation->Detection Data_Analysis Data Analysis (% Inhibition, Z') Detection->Data_Analysis Hit_Identification Primary Hit Identification Data_Analysis->Hit_Identification Hit_Confirmation Hit Confirmation (Dose-Response) Hit_Identification->Hit_Confirmation IC50_Determination IC50 Determination Hit_Confirmation->IC50_Determination Secondary_Assays Secondary & Orthogonal Assays IC50_Determination->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay, such as HTRF® or LanthaScreen™, for identifying pyridazinone inhibitors of a target kinase.[5][6]

Materials:

  • Kinase: Recombinant human kinase (e.g., JNK1, CSK, FER).

  • Substrate: Biotinylated peptide substrate specific for the kinase.

  • ATP: Adenosine 5'-triphosphate.

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Detection Reagents:

    • Europium (Eu³⁺) labeled anti-phospho-substrate antibody (Donor).

    • Streptavidin-XL665 or other suitable acceptor (Acceptor).

  • Stop/Detection Buffer: Assay buffer containing EDTA to stop the kinase reaction.

  • Compound Plates: 384-well low-volume plates containing pyridazinone library compounds dissolved in DMSO.

  • Control Compounds: A known inhibitor for the target kinase (positive control) and DMSO (negative control).

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the pyridazinone library compounds in DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of each compound solution into the wells of a 384-well assay plate.

    • Include wells with DMSO only for negative controls and a known inhibitor for positive controls.

  • Kinase Reaction:

    • Prepare a 2X kinase solution in assay buffer.

    • Prepare a 2X substrate/ATP solution in assay buffer. The ATP concentration should be at the Kₘ for the kinase.

    • Dispense 5 µL of the 2X kinase solution into each well of the compound plate.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution to each well.

    • Incubate the reaction for 60-90 minutes at room temperature.

  • Detection:

    • Prepare a 2X stop/detection solution containing EDTA, Eu³⁺-labeled antibody, and Streptavidin-XL665 in detection buffer.

    • Add 10 µL of the stop/detection solution to each well to stop the reaction and initiate the detection process.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader.

    • Measure the emission at 665 nm (acceptor) and 620 nm (donor) following excitation at approximately 340 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm / 620 nm) * 10,000.

    • Normalize the data to the positive and negative controls to determine the percent inhibition for each compound.

    • Calculate the Z'-factor to assess assay quality using the formula: Z' = 1 - [(3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|]. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[3][7]

    • For confirmed hits, perform dose-response experiments to determine the IC₅₀ value.

Protocol 2: Cell-Based NF-κB Reporter Assay

This protocol describes a cell-based assay to screen for pyridazinone compounds that inhibit the NF-κB signaling pathway, a key pathway in inflammation.[4][8]

Materials:

  • Cell Line: A human cell line (e.g., HEK293T or THP-1) stably transfected with an NF-κB responsive reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP).

  • Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and antibiotics.

  • Stimulant: A known activator of the NF-κB pathway, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).

  • Compound Plates: 384-well plates containing the pyridazinone library.

  • Luciferase Assay Reagent: Commercially available luciferase substrate.

  • Control Compounds: A known NF-κB inhibitor (positive control) and DMSO (negative control).

Procedure:

  • Cell Seeding:

    • Trypsinize and count the reporter cells.

    • Seed the cells into 384-well white, clear-bottom assay plates at a density of 5,000-10,000 cells per well in 40 µL of culture medium.

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Addition:

    • Add 100 nL of each pyridazinone compound from the library to the cell plates using an acoustic liquid handler to achieve the desired final concentration (e.g., 10 µM).

    • Include DMSO-only wells as negative controls and a known NF-κB inhibitor as a positive control.

    • Pre-incubate the cells with the compounds for 1 hour at 37°C.

  • Cell Stimulation:

    • Prepare a solution of the NF-κB stimulant (e.g., TNF-α at a final concentration of 10 ng/mL) in culture medium.

    • Add 10 µL of the stimulant solution to all wells except for the unstimulated controls. Add 10 µL of medium to the unstimulated control wells.

    • Incubate the plates for 6-8 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay:

    • Equilibrate the plates and the luciferase assay reagent to room temperature.

    • Add 25 µL of the luciferase assay reagent to each well.

    • Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

  • Data Acquisition:

    • Measure the luminescence signal from each well using a plate reader.

  • Data Analysis:

    • Normalize the data to the stimulated (positive) and unstimulated (negative) controls to calculate the percent inhibition of NF-κB activity for each compound.

    • Calculate the Z'-factor to assess the quality of the assay.

    • Hits are selected based on a predefined inhibition threshold and confirmed through dose-response experiments to determine their IC₅₀ values.

    • A counterscreen to identify compounds that are cytotoxic or directly inhibit luciferase is recommended.

References

Application Notes and Protocols for 6-Substituted Pyridazin-3(2H)-one Analogs in Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazin-3(2H)-one scaffold is a versatile heterocyclic core that has garnered significant interest in medicinal chemistry due to its wide range of biological activities.[1][2][3] Derivatives of this core structure have been extensively investigated for their potential therapeutic applications, particularly in oncology, cardiovascular diseases, and inflammatory conditions.[1][2][3][4] While specific research on 6-Isopropylpyridazin-3(2H)-one is not extensively documented in publicly available literature, a wealth of data exists for structurally related analogs. These analogs, featuring various substitutions at the 6-position and other locations on the pyridazinone ring, provide valuable insights into the structure-activity relationships and potential applications of this class of compounds.

This document provides detailed application notes and experimental protocols based on studies of close structural analogs of this compound. The information herein is intended to serve as a guide for researchers interested in exploring the therapeutic potential of this specific molecule by leveraging the knowledge gained from its chemical relatives. The primary therapeutic areas highlighted are oncology and anti-inflammatory applications, reflecting the most robust data available for analogous compounds.

Application in Oncology

Pyridazin-3(2H)-one derivatives have shown significant promise as anticancer agents, with activities documented against a wide array of human cancer cell lines.[5] The mechanisms of action are diverse, ranging from the induction of oxidative stress to the inhibition of key enzymes involved in cancer cell proliferation and survival.[1][6]

Preclinical Data for 6-Substituted Pyridazin-3(2H)-one Analogs in Cancer Models

The following table summarizes the in vitro anticancer activity of various 6-substituted pyridazin-3(2H)-one derivatives against several human cancer cell lines. This data illustrates the potential of this scaffold in oncology research.

Compound ID6-Position SubstituentCancer Cell LineAssay TypeEndpointValue (µM)Reference
Compound 2h 4-chlorophenylSR (Leukemia)GI₅₀Growth Inhibition< 0.1[5]
NCI-H522 (Non-Small Cell Lung)GI₅₀Growth Inhibition< 0.1[5]
CCRF-CEM (Leukemia)GI₅₀Growth Inhibition< 1.0[5]
HCT-116 (Colon)GI₅₀Growth Inhibition< 1.0[5]
SF-295 (CNS)GI₅₀Growth Inhibition< 1.0[5]
MALME-3M (Melanoma)GI₅₀Growth Inhibition< 1.0[5]
OVCAR-3 (Ovarian)GI₅₀Growth Inhibition< 1.0[5]
MCF7 (Breast)GI₅₀Growth Inhibition< 1.0[5]
Compound 6f Not SpecifiedMDA-MB-468 (Triple-Negative Breast)MTT AssayIC₅₀3.12[6]
Compound 7h Not SpecifiedMDA-MB-468 (Triple-Negative Breast)MTT AssayIC₅₀4.9[6]
DCPYR UnsubstitutedMAC16 (Murine Colon Carcinoma)In vivoTumor Growth Inhibition53% at 50 mg/kg[7]
Postulated Mechanism of Action in Oncology: Induction of Oxidative Stress

One of the proposed mechanisms for the anticancer activity of certain pyridazin-3(2H)-one derivatives is the induction of oxidative stress within cancer cells. For instance, in studies on triple-negative breast cancer cells, active compounds led to an increase in hydrogen peroxide (H₂O₂) and lipid peroxidation levels. This was accompanied by a decrease in the activity of key antioxidant enzymes, glutathione reductase (GR) and thioredoxin reductase (TrxR), ultimately leading to cytotoxic effects.[6]

G Pyridazinone 6-Substituted Pyridazin-3(2H)-one Derivative GR Glutathione Reductase (GR) Pyridazinone->GR Inhibition TrxR Thioredoxin Reductase (TrxR) Pyridazinone->TrxR Inhibition ROS Increased Reactive Oxygen Species (ROS) (e.g., H₂O₂) GR->ROS Reduces TrxR->ROS Reduces LipidPerox Lipid Peroxidation ROS->LipidPerox CellDeath Cancer Cell Apoptosis/Death ROS->CellDeath LipidPerox->CellDeath

Caption: Postulated signaling pathway for anticancer activity of certain pyridazin-3(2H)-one derivatives.

Application in Inflammatory Diseases

Derivatives of pyridazin-3(2H)-one have also been identified as potent anti-inflammatory agents. Their mechanism of action in this context is often attributed to the inhibition of cyclooxygenase-2 (COX-2) or phosphodiesterase 4 (PDE4), both of which are key enzymes in inflammatory pathways.[8][9]

Preclinical Data for 6-Substituted Pyridazin-3(2H)-one Analogs as Anti-inflammatory Agents

The following table presents quantitative data for pyridazin-3(2H)-one analogs with anti-inflammatory properties, highlighting their COX-2 and PDE4 inhibitory activities.

Compound ID6-Position SubstituentTargetAssay TypeEndpointValue (µM)Reference
Compound 6a o-tolyloxyCOX-2In vitro enzyme assayIC₅₀0.11[9][10]
Compound 5a o-tolyloxy (via linker)COX-2In vitro enzyme assayIC₅₀0.19[9][10]
Compound 16a 3,5-dimethyl-1H-pyrazol-1-ylCOX-2In vitro enzyme assayIC₅₀0.24[9][10]
Compound 4ba (Linked to 4-position)PDE4BIn vitro enzyme assayIC₅₀0.251[8]
Postulated Mechanism of Action in Inflammation: COX-2 and PDE4 Inhibition

The anti-inflammatory effects of these compounds can be attributed to their ability to modulate key signaling pathways. Inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of inflammation and pain. Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn suppresses the production of pro-inflammatory cytokines.

G cluster_0 COX-2 Pathway cluster_1 PDE4 Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation1 Inflammation Pain, Fever Prostaglandins->Inflammation1 Pyridazinone1 2-propyl-6-(o-tolyloxy) pyridazin-3(2H)-one Pyridazinone1->COX2 Inhibition ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4 PDE4 Enzyme cAMP->PDE4 Inflammation2 Reduced Pro-inflammatory Cytokines cAMP->Inflammation2 AMP AMP PDE4->AMP Pyridazinone2 4-(indol-3-yl)-6-methyl pyridazin-3(2H)-one Pyridazinone2->PDE4 Inhibition

Caption: Anti-inflammatory mechanisms of action for pyridazin-3(2H)-one derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 6-substituted pyridazin-3(2H)-one analogs. These protocols can be adapted for the investigation of this compound.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is based on the methodology used to assess the cytotoxicity of pyridazinone derivatives against triple-negative breast cancer cells.[6]

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Human cancer cell line (e.g., MDA-MB-468)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compound (this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final concentration of DMSO should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

G start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h (Cell Attachment) seed->incubate1 treat Add serial dilutions of test compound incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add solubilization buffer incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate % viability and determine IC₅₀ read->analyze end End analyze->end

Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.

In Vitro COX-2 Inhibition Assay

This protocol is a general representation of methods used to evaluate COX-2 inhibitory activity.[9][10]

Objective: To determine the concentration of the test compound that inhibits COX-2 enzyme activity by 50% (IC₅₀).

Materials:

  • Human recombinant COX-2 enzyme

  • COX-2 substrate (e.g., arachidonic acid)

  • Assay buffer (e.g., Tris-HCl buffer)

  • Test compound (this compound)

  • Detection reagent (e.g., a colorimetric or fluorometric probe to measure prostaglandin production)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Enzyme Preparation: Dilute the COX-2 enzyme to the desired concentration in the assay buffer.

  • Compound Addition: Add the test compound at various concentrations to the wells of a 96-well plate. Include a positive control (e.g., celecoxib) and a vehicle control (DMSO).

  • Pre-incubation: Add the diluted enzyme to the wells and pre-incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the substrate (arachidonic acid) to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate for a specified time (e.g., 10-20 minutes) at 37°C.

  • Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measurement: Read the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

Conclusion

The pyridazin-3(2H)-one scaffold represents a promising starting point for the development of novel therapeutics. While direct experimental data for this compound is limited, the extensive research on its structural analogs provides a strong foundation for its investigation. The protocols and data presented in these application notes offer a roadmap for researchers to explore the potential of this compound in oncology and inflammatory disease models, with the provided methodologies serving as a robust starting point for such evaluations. Further studies are warranted to elucidate the specific biological profile of this particular derivative.

References

Troubleshooting & Optimization

Optimizing reaction yield for 6-Isopropylpyridazin-3(2H)-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 6-Isopropylpyridazin-3(2H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for synthesizing this compound is the cyclocondensation reaction between a γ-ketoacid, specifically 4-methyl-3-oxopentanoic acid, and hydrazine hydrate. This reaction is typically performed under reflux in a protic solvent like ethanol or acetic acid.

Q2: What are the critical parameters affecting the yield of the reaction?

Several factors can significantly influence the reaction yield:

  • Purity of Starting Materials: Impurities in the γ-ketoacid or hydrazine hydrate can lead to unwanted side reactions.[1]

  • Reaction Temperature: The temperature needs to be optimized to ensure the reaction goes to completion without causing degradation of the product or reactants.[1]

  • Solvent Choice: Protic solvents generally facilitate the reaction.[1]

  • pH of the Reaction Medium: An acidic environment can catalyze the necessary dehydration step.[1]

  • Water Removal: As water is a byproduct of the cyclization, its removal can shift the equilibrium towards the product, thereby improving the yield.[1]

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a straightforward and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.

Q4: What are the common side products in this synthesis?

A common side product is the formation of a hydrazone, which occurs if the initial reaction between the carbonyl group and hydrazine does not proceed to the final cyclization step.[1] In some cases, N-N bond cleavage can occur under harsh conditions, leading to a mixture of degradation products.[1]

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the synthesis of this compound.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. 2. Poor Starting Material Quality: Impurities in the γ-ketoacid or hydrazine can inhibit the reaction. 3. Suboptimal pH: The pH of the reaction may not be acidic enough to catalyze the cyclization. 4. Product Degradation: The product might be unstable under the reaction or workup conditions.1. Optimize Reaction Conditions: Increase the reaction time and/or temperature. Monitor the reaction progress by TLC. 2. Purify Starting Material: Ensure the purity of your starting materials before use. 3. Adjust pH: Add a catalytic amount of a weak acid, such as acetic acid. 4. Modify Workup: Use milder extraction and purification techniques. Avoid strong acids or bases if the product shows sensitivity.
Formation of Multiple Products/Isomers 1. Side Reactions: Hydrazine may react with other functional groups if present, or form hydrazones that do not cyclize. 2. Lack of Regioselectivity (for substituted hydrazines): If a substituted hydrazine is used, it can react at either nitrogen atom, leading to isomeric products.1. Control Stoichiometry: Use a slight excess of hydrazine to favor the desired cyclization. 2. Optimize Reaction Conditions: Adjusting the temperature or solvent may favor the formation of the desired product.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the reaction solvent. 2. Presence of impurities with similar polarity to the product. 1. Modify Workup: After cooling the reaction, try adding water to precipitate the product. If the product is still soluble, perform a liquid-liquid extraction with a suitable organic solvent. 2. Chromatography: Utilize column chromatography with a suitable solvent system to separate the product from impurities.

Data Presentation

The following tables provide illustrative data on how reaction parameters can influence the yield of pyridazinone synthesis. While this data is based on general principles of pyridazinone synthesis, it serves as a guide for optimization.

Table 1: Effect of Temperature on Reaction Yield

Temperature (°C)Reaction Time (h)Yield (%)
601245
80 (Reflux in Ethanol)875
100685
120482 (slight degradation observed)

Table 2: Effect of Solvent on Reaction Yield

SolventReaction Time (h)Yield (%)
Ethanol875
Acetic Acid688
Toluene (with Dean-Stark)1080
Dioxane1265

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline for the synthesis via cyclocondensation.

Materials:

  • 4-methyl-3-oxopentanoic acid

  • Hydrazine hydrate (99%)

  • Ethanol

  • Glacial Acetic Acid (optional, as catalyst)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methyl-3-oxopentanoic acid (1 equivalent) in ethanol.

  • To this solution, add hydrazine hydrate (1.2 equivalents).

  • (Optional) Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 6-8 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • If the product does not precipitate, reduce the solvent volume using a rotary evaporator and then add cold water to induce precipitation.

  • Collect the crude product by filtration.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Mandatory Visualization

experimental_workflow start Start: Reagents & Glassware reagents 1. Dissolve γ-ketoacid in Ethanol start->reagents addition 2. Add Hydrazine Hydrate & Acetic Acid (cat.) reagents->addition reflux 3. Heat to Reflux (6-8 hours) addition->reflux monitoring 4. Monitor by TLC reflux->monitoring workup 5. Cooldown & Product Precipitation monitoring->workup Reaction Complete filtration 6. Vacuum Filtration workup->filtration purification 7. Recrystallization or Column Chromatography filtration->purification product Final Product: this compound purification->product troubleshooting_yield start Low Reaction Yield check_purity Check Purity of Starting Materials start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp Purity OK check_solvent Evaluate Solvent Choice optimize_temp->check_solvent adjust_ph Adjust Reaction pH check_solvent->adjust_ph remove_water Consider Water Removal adjust_ph->remove_water monitor Monitor Reaction by TLC/LC-MS remove_water->monitor reevaluate Re-evaluate Conditions monitor->reevaluate reevaluate->check_purity No Improvement success Improved Yield reevaluate->success Improvement

References

Troubleshooting common side reactions in pyridazinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during pyridazinone synthesis.

Frequently Asked Questions (FAQs)

Q1: I am observing a low yield of my desired pyridazinone product. What are the common causes and how can I improve it?

A1: Low yields are a frequent issue in pyridazinone synthesis. Several factors can contribute to this problem. Here is a systematic approach to troubleshoot and optimize your reaction:

  • Purity of Starting Materials: Ensure the purity of your γ-ketoacids, dicarbonyl compounds, and hydrazine derivatives. Impurities can lead to unwanted side reactions and inhibit the desired cyclization. It is advisable to use freshly purified reagents.

  • Reaction Temperature: The reaction temperature is crucial. A temperature that is too low may result in an incomplete reaction, while excessively high temperatures can cause decomposition of reactants or products. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal temperature and reaction time.[1]

  • Solvent Choice: The choice of solvent can significantly affect the reaction rate and yield. Protic solvents such as ethanol or acetic acid are commonly used and often facilitate the reaction.[1]

  • pH of the Reaction Medium: For the cyclocondensation of γ-ketoacids with hydrazine, the pH can be a critical factor. An acidic medium can catalyze the dehydration step, but strongly acidic conditions might lead to side reactions.[1]

  • Water Removal: The cyclization step involves the formation of water. In some cases, removing water using a Dean-Stark apparatus or molecular sieves can drive the equilibrium towards the product, thereby improving the yield.[1]

Q2: My TLC analysis shows multiple spots, indicating the presence of side products. What are the common side reactions in pyridazinone synthesis?

A2: The formation of side products is a common challenge. Understanding these side reactions is key to minimizing their formation. Common side products include:

  • Hydrazone Formation: The initial reaction between a carbonyl group and hydrazine forms a hydrazone. If the subsequent cyclization is slow or incomplete, the hydrazone may be isolated as a major byproduct.[1] To minimize this, ensure adequate reaction time and optimal temperature to promote the cyclization step. Driving the reaction to completion by removing water can also be beneficial.

  • Formation of Regioisomers: When using unsymmetrical 1,4-dicarbonyl compounds, the two carbonyl groups can react with hydrazine at different rates, leading to the formation of two different regioisomeric pyridazinone products.[1] The regioselectivity can sometimes be controlled by adjusting reaction conditions or using specific catalysts. A systematic screening of reaction conditions is often necessary to improve regioselectivity.

  • N-N Bond Cleavage: Under certain harsh conditions, such as high temperatures or the presence of strong reducing or oxidizing agents, the N-N bond in the hydrazine or the resulting pyridazinone ring can cleave, leading to a complex mixture of degradation products.[1] It is important to avoid extreme reaction conditions to prevent this side reaction.

Q3: How can I purify my crude pyridazinone product effectively?

A3: The purification of pyridazinone derivatives typically involves standard organic chemistry techniques. The choice of method depends on the physical properties of your compound and the nature of the impurities.

  • Recrystallization: This is a common and effective method for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is highly soluble and then allowed to cool slowly. The desired compound crystallizes out, leaving the impurities in the solution.

  • Column Chromatography: This technique is used to separate the desired product from impurities based on their differential adsorption to a stationary phase (e.g., silica gel). The crude mixture is loaded onto a column and eluted with a suitable solvent system.

Troubleshooting Workflows

Low Yield Optimization

Low_Yield_Troubleshooting Start Low Yield of Pyridazinone CheckPurity Check Purity of Starting Materials Start->CheckPurity OptimizeTemp Optimize Reaction Temperature CheckPurity->OptimizeTemp EvaluateSolvent Evaluate Solvent Choice OptimizeTemp->EvaluateSolvent AdjustpH Adjust Reaction pH EvaluateSolvent->AdjustpH ConsiderWaterRemoval Consider Water Removal AdjustpH->ConsiderWaterRemoval MonitorReaction Monitor Reaction by TLC/LC-MS ConsiderWaterRemoval->MonitorReaction Reevaluate Re-evaluate and Iterate MonitorReaction->Reevaluate Reevaluate->CheckPurity If not improved ImprovedYield Improved Yield Reevaluate->ImprovedYield If improved

Caption: A troubleshooting workflow for addressing low yields in pyridazinone synthesis.

Side Product Minimization

Side_Product_Troubleshooting Start Multiple Spots on TLC (Side Products) IdentifySideProduct Identify Potential Side Products (Hydrazone, Regioisomers, etc.) Start->IdentifySideProduct Hydrazone Incomplete Cyclization (Hydrazone Formation) IdentifySideProduct->Hydrazone Regioisomers Unsymmetrical Substrate (Regioisomer Formation) IdentifySideProduct->Regioisomers Cleavage Harsh Conditions (N-N Bond Cleavage) IdentifySideProduct->Cleavage OptimizeConditions Optimize Reaction Conditions (Time, Temp, Water Removal) Hydrazone->OptimizeConditions ScreenConditions Screen Reaction Conditions (Solvent, Catalyst, Temp) Regioisomers->ScreenConditions ModifyConditions Use Milder Conditions (Lower Temp, Avoid Strong Reagents) Cleavage->ModifyConditions Purification Purification (Recrystallization, Chromatography) OptimizeConditions->Purification ScreenConditions->Purification ModifyConditions->Purification

Caption: A logical workflow for identifying and minimizing common side products.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of various pyridazinone derivatives under different reaction conditions. This data can aid in selecting an appropriate synthetic route and optimizing reaction parameters.[1]

Starting MaterialsReaction ConditionsProductYield (%)Reference
β-Benzoylpropionic acid and Hydrazine HydrateReflux in ethanol6-Phenyl-4,5-dihydropyridazin-3(2H)-one85[2] in[1]
Phenyl-fulvene and Hydrazine HydrateMethanol, room temperature, 24hPhenyl-substituted 5,6-fused ring pyridazine71[3] in[1]
Thienyl-fulvene and Hydrazine HydrateMethanol, room temperature, 24hThienyl-substituted 5,6-fused ring pyridazine43[3] in[1]

Experimental Protocols

Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol describes the synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one from β-benzoylpropionic acid and hydrazine hydrate.

Materials:

  • β-Benzoylpropionic acid

  • Hydrazine hydrate (99%)

  • Ethanol

Procedure:

  • Dissolve β-benzoylpropionic acid (1 eq.) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate (1.2 eq.) to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Filter the precipitate and wash with cold ethanol.

  • The crude product can be further purified by recrystallization from ethanol.

Protocol 2: Purification by Recrystallization

This protocol provides a general step-by-step guide for purifying a solid pyridazinone derivative by recrystallization.

Methodology:

  • Solvent Selection: Choose a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Perform small-scale solubility tests to identify the ideal solvent or solvent pair.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven to a constant weight.

Protocol 3: Purification by Column Chromatography

This protocol outlines a general procedure for purifying pyridazinone derivatives using silica gel column chromatography.

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform packing.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar solvent and gradually increase the polarity of the eluent (e.g., by adding ethyl acetate to hexane).

  • Fraction Collection: Collect the eluate in fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified pyridazinone derivative.

References

Resolving poor solubility of 6-Isopropylpyridazin-3(2H)-one in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the poor solubility of 6-Isopropylpyridazin-3(2H)-one in aqueous buffers. The following information is intended to assist researchers in overcoming common challenges encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: I am experiencing difficulty dissolving this compound in my aqueous buffer. Is this expected?

A1: Yes, it is common for pyridazinone derivatives to exhibit poor solubility in aqueous solutions. While specific data for this compound is limited in publicly available literature, a structurally similar compound, 6-phenyl-pyridazin-3(2H)-one, is known to have very low water solubility. Therefore, solubility challenges with this compound are anticipated.

Q2: What are the initial steps I should take to dissolve this compound?

A2: The recommended initial approach is to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous buffer. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose due to its ability to dissolve a wide range of compounds.

Q3: What concentration of DMSO is acceptable in my final assay?

A3: It is crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to avoid solvent-induced toxicity or artifacts. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments to account for any effects of the solvent.

Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do?

A4: Precipitation upon dilution is a common issue. Here are several troubleshooting strategies:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of the compound in your assay.

  • Modify the dilution method: Add the DMSO stock solution to the aqueous buffer dropwise while vigorously vortexing or stirring. This rapid mixing can prevent the formation of localized high concentrations that lead to precipitation.

  • Use pre-warmed buffer: Warming the aqueous buffer to the experimental temperature before adding the compound stock can sometimes improve solubility.

  • Incorporate co-solvents: If your experimental system allows, you can include a small percentage of a water-miscible organic co-solvent in your final aqueous buffer.

  • Utilize solubilizing excipients: The use of surfactants or cyclodextrins can significantly enhance the aqueous solubility of hydrophobic compounds.

Troubleshooting Guide: Resolving Poor Solubility

This section provides a systematic approach to addressing the poor aqueous solubility of this compound.

Physicochemical Properties (Predicted)
PropertyPredicted Value/InformationImplication for Solubility
LogP Moderately lipophilicSuggests poor aqueous solubility.
pKa Likely to have a weakly acidic proton on the pyridazinone ring.Solubility may increase at higher pH.
Polarity Considered a compound with lower polarity.Higher solubility is expected in less polar solvents.
Solubilization Strategies

The use of a water-miscible organic solvent to first dissolve the compound is a standard and effective technique.

Recommended Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • N,N-Dimethylformamide (DMF)

  • Polyethylene glycol 400 (PEG 400)

Solubility of a Structurally Similar Compound, 6-Phenylpyridazin-3(2H)-one, in Various Solvents: [1][2]

SolventMole Fraction Solubility (at 318.2 K)
Water1.26 x 10⁻⁵
Ethanol8.22 x 10⁻³
Isopropyl Alcohol (IPA)1.44 x 10⁻²
Propylene Glycol (PG)1.50 x 10⁻²
Polyethylene Glycol 400 (PEG-400)4.12 x 10⁻¹
Dimethyl Sulfoxide (DMSO)4.73 x 10⁻¹

This data for a related compound suggests that DMSO and PEG-400 are excellent solvents for this class of molecules.

For ionizable compounds, altering the pH of the aqueous buffer can significantly impact solubility. Since pyridazinones can have a weakly acidic proton, increasing the pH of the buffer may enhance solubility.[3][4][5]

Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[6][7][8]

Commonly Used Surfactants:

  • Polysorbate 80 (Tween® 80)

  • Cremophor® EL

  • Sodium dodecyl sulfate (SDS) - Note: SDS is a denaturing surfactant and may not be suitable for all biological assays.

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[8][9][10]

Types of Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Weigh the compound: Accurately weigh the calculated mass of the compound and transfer it to a sterile vial.

  • Add DMSO: Add the appropriate volume of DMSO to the vial.

  • Dissolve the compound: Vortex the solution until the compound is completely dissolved. If necessary, use a water bath sonicator for brief periods to aid dissolution. Gentle warming (e.g., 37°C) can also be applied, but be cautious of potential compound degradation.[11]

  • Visual inspection: Ensure the solution is clear and free of any visible particulates.

  • Aliquoting and storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[11]

Protocol 2: Kinetic Solubility Assay (Turbidimetric Method)

This protocol provides a method to quickly assess the kinetic solubility of this compound in your aqueous buffer.[12][13]

Materials:

  • Concentrated stock solution of this compound in DMSO

  • Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well clear bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm)

Procedure:

  • Prepare serial dilutions: In a 96-well plate, prepare serial dilutions of your DMSO stock solution in DMSO.

  • Add aqueous buffer: To another 96-well plate, add the aqueous buffer.

  • Transfer compound dilutions: Using a multichannel pipette, transfer a small volume of the compound dilutions from the DMSO plate to the plate containing the aqueous buffer.

  • Incubate and mix: Mix the plate on a plate shaker for a set period (e.g., 2 hours) at a controlled temperature.

  • Measure turbidity: Measure the absorbance of each well at a wavelength that indicates light scattering by precipitated particles (e.g., 620 nm).

  • Data analysis: The concentration at which a significant increase in absorbance is observed indicates the kinetic solubility limit.

Visualizations

Experimental Workflow: Solubility Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting the poor solubility of this compound.

G start Start: Poor Solubility Observed stock_solution Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->stock_solution dilution Dilute Stock into Aqueous Buffer stock_solution->dilution precipitation Precipitation Occurs? dilution->precipitation success Success: Homogeneous Solution Proceed with Experiment precipitation->success No troubleshoot Troubleshooting Strategies precipitation->troubleshoot Yes lower_conc Lower Final Concentration troubleshoot->lower_conc modify_dilution Modify Dilution Technique (e.g., dropwise addition with vortexing) troubleshoot->modify_dilution ph_adjustment Adjust Buffer pH troubleshoot->ph_adjustment use_excipients Incorporate Solubilizing Excipients (Surfactants, Cyclodextrins) troubleshoot->use_excipients lower_conc->dilution modify_dilution->dilution ph_adjustment->dilution use_excipients->dilution

A troubleshooting workflow for addressing poor aqueous solubility.

Potential Signaling Pathway: Kinase Inhibition

Pyridazinone derivatives have been investigated as inhibitors of various kinases.[14] While the specific target of this compound is not definitively established, a common mechanism of action for such compounds is the inhibition of protein kinases involved in cellular signaling pathways. The following diagram illustrates a generic kinase signaling cascade that could be a potential target.

G ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor adaptor Adaptor Proteins (e.g., GRB2, SOS) receptor->adaptor ras Ras adaptor->ras raf Raf Kinase ras->raf mek MEK Kinase raf->mek erk ERK Kinase mek->erk transcription_factor Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factor cellular_response Cellular Response (Proliferation, Differentiation, Survival) transcription_factor->cellular_response inhibitor This compound inhibitor->raf inhibitor->mek

A potential signaling pathway involving a kinase cascade that could be inhibited by this compound.

References

Strategies to improve the bioavailability of pyridazinone compounds

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pyridazinone Compound Bioavailability

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the oral bioavailability of pyridazinone compounds.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions regarding the poor bioavailability of pyridazinone derivatives.

Q1: My pyridazinone compound shows high potency in in vitro assays but very low exposure in animal models. What are the likely causes?

A1: This is a common challenge. The discrepancy between in vitro potency and in vivo efficacy is often due to poor oral bioavailability. Several factors associated with the pyridazinone scaffold can contribute:

  • Low Aqueous Solubility: Many pyridazinone derivatives are lipophilic and crystalline, leading to poor solubility in gastrointestinal (GI) fluids. This is a primary rate-limiting step for absorption.[1][2]

  • Poor Permeability: While many pyridazinone compounds are designed to be lipophilic to cross cell membranes, suboptimal physicochemical properties can still hinder their passage across the intestinal epithelium.[3]

  • First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the gut wall or liver (e.g., Cytochrome P450 enzymes) before it reaches systemic circulation.[4]

  • Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump it back into the GI lumen.

Troubleshooting Steps:

  • Characterize Physicochemical Properties: Determine the compound's aqueous solubility at different pH values (especially pH 1.2, 4.5, and 6.8 to simulate the GI tract) and its LogP/LogD value.

  • Assess Permeability: Use an in vitro model like the Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 cell monolayer assay to assess its intestinal permeability.[5]

  • Evaluate Metabolic Stability: Conduct in vitro metabolic stability assays using liver microsomes or S9 fractions to determine its susceptibility to first-pass metabolism.

  • Initial Formulation Screen: Test simple formulations like a suspension in a vehicle with a wetting agent (e.g., Tween 80) or a solution in a co-solvent system (e.g., PEG 400) in a preliminary pharmacokinetic (PK) study to see if exposure improves.

Q2: I need to select a strategy to improve my compound's bioavailability. How do I choose the most appropriate one?

A2: The choice of strategy depends on the specific problem you've identified (solubility, permeability, or metabolism). The following decision-making workflow can guide your selection.

G Start Poor Bioavailability Identified Solubility Primary Issue: Low Aqueous Solubility? Start->Solubility Permeability Primary Issue: Low Permeability? Solubility->Permeability No Formulation Formulation Strategies Solubility->Formulation Yes Metabolism Primary Issue: High First-Pass Metabolism? Permeability->Metabolism No Prodrug Chemical Modification: Prodrug Approach Permeability->Prodrug Yes Metabolism->Prodrug Yes Targeted Targeted Delivery (e.g., Nanoparticles) Metabolism->Targeted Also Consider SD Solid Dispersions Formulation->SD Lipid Lipid-Based Formulations (e.g., SEDDS) Formulation->Lipid Nano Nanocrystals/ Particle Size Reduction Formulation->Nano

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

  • If solubility is the main issue : Focus on formulation strategies like solid dispersions, lipid-based formulations, or particle size reduction.[2][4][6][7]

  • If permeability is the main issue : A prodrug approach can be effective. This involves chemically modifying the molecule to improve its lipophilicity, which is then cleaved in vivo to release the active drug.[8][9][10]

  • If metabolism is the main issue : A prodrug strategy can sometimes shield the metabolically liable part of the molecule. Alternatively, targeted delivery systems like nanoparticles can be used to alter the drug's distribution and reduce exposure to metabolic enzymes.[11][12]

Q3: My attempt to create a solid dispersion resulted in a physically unstable product that crystallized over time. What went wrong?

A3: This is a common failure mode for amorphous solid dispersions (ASDs). Stability is critical for maintaining the high-energy amorphous state that enhances solubility.[4]

Potential Causes & Troubleshooting:

  • Poor Drug-Polymer Miscibility: The drug and the polymer may not be fully miscible at the chosen ratio, leading to phase separation and crystallization.

    • Solution: Screen a wider range of polymers (e.g., PVP, HPMC, HPMCAS, Soluplus®).[13] Use thermal analysis (Differential Scanning Calorimetry - DSC) to assess drug-polymer miscibility.

  • Insufficient Polymer Concentration: The amount of polymer may be too low to effectively stabilize the drug in its amorphous form.

    • Solution: Prepare dispersions with higher polymer-to-drug ratios (e.g., 1:3, 1:5) and assess their physical stability.

  • High Drug Crystallization Tendency: Some compounds have a strong intrinsic tendency to crystallize.

    • Solution: Consider using two polymers—one to enhance solubility and another to act as a crystallization inhibitor.[13]

  • Inappropriate Manufacturing Method: The chosen method (e.g., solvent evaporation, hot-melt extrusion) may not have achieved complete molecular dispersion.[6][14]

    • Solution: Optimize the process parameters. For solvent evaporation, ensure a common solvent is used and evaporation is rapid.[6] For hot-melt extrusion, ensure the processing temperature is appropriate to achieve a homogenous melt without degrading the drug or polymer.[4][14]

Part 2: Key Bioavailability Enhancement Strategies & Data

This section summarizes common formulation strategies with representative data on their potential to improve pharmacokinetic parameters.

Strategy 1: Solid Dispersions

This technique involves dispersing the pyridazinone compound in a hydrophilic polymer matrix at a molecular level.[7] Upon administration, the polymer dissolves quickly, releasing the drug in a supersaturated, highly absorbable state.[6]

Summary of Potential Improvements:

StrategyFormulation DetailDrugFold Increase in AUC (Oral)Fold Increase in CmaxReference
Solid Dispersion Drug:HPMC (1:4 w/w) via Spray DryingPoorly soluble drug4.5x5.2xFictional, representative data
Solid Dispersion Drug:PVP K30 (1:5 w/w) via Solvent Evap.Poorly soluble drug6.1x7.8xFictional, representative data
Solid Dispersion Drug:Soluplus® (1:3 w/w) via Melt ExtrusionPoorly soluble drug8.3x9.5xFictional, representative data
Strategy 2: Prodrug Approach

This involves creating a bioreversible derivative of the parent pyridazinone to enhance properties like solubility or permeability.[8][15] A common method is to add a water-soluble promoiety (like a phosphate group) or a lipophilic promoiety that is cleaved by enzymes in vivo.[9][16]

Summary of Potential Improvements:

StrategyModification DetailParent DrugFold Increase in SolubilityFold Increase in BioavailabilityReference
Prodrug Phosphate Ester ProdrugPoorly soluble drug>500x10xFictional, representative data
Prodrug Amino Acid ConjugatePoorly permeable drug-7.5xFictional, representative data
Strategy 3: Nanotechnology-Based Formulations

Reducing the particle size of the drug to the nanometer range (nanocrystals) dramatically increases the surface area available for dissolution, as described by the Noyes-Whitney equation.[2][17] Another approach is encapsulating the drug in nanocarriers like lipid nanoparticles or polymeric micelles.[11][12][18][19][20]

Summary of Potential Improvements:

StrategyFormulation DetailDrugFold Increase in AUC (Oral)Fold Increase in CmaxReference
Nanocrystals Milled to ~250 nm with stabilizersPoorly soluble drug3.8x4.9xFictional, representative data
Lipid Nanoparticles Drug encapsulated in solid lipid nanoparticlesPoorly soluble drug9.2x11.4xFictional, representative data

Part 3: Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of a pyridazinone compound with a hydrophilic polymer to enhance its dissolution rate.

Materials:

  • Pyridazinone Compound

  • Polymer (e.g., PVP K30, HPMC)

  • Common Solvent (e.g., Methanol, Acetone, Dichloromethane) - must dissolve both drug and polymer.

  • Rotary Evaporator

  • Vacuum Oven

  • Mortar and Pestle, Sieve (e.g., 100 mesh)

Procedure:

  • Dissolution: Accurately weigh the pyridazinone compound and the polymer in the desired ratio (e.g., 1:4 drug-to-polymer). Dissolve both components in a minimal amount of the common solvent in a round-bottom flask with gentle stirring until a clear solution is obtained.[6]

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C). Continue until a thin, solid film is formed on the flask wall.[21]

  • Drying: Scrape the solid film from the flask. Place the material in a vacuum oven at a slightly elevated temperature (e.g., 40-50°C) for 24-48 hours to remove any residual solvent.

  • Processing: Gently grind the dried solid dispersion using a mortar and pestle.[6]

  • Sizing: Pass the ground powder through a sieve to obtain a uniform particle size.

  • Storage: Store the final product in a desiccator at room temperature to protect it from moisture, which can induce recrystallization.

G cluster_protocol Protocol: Solid Dispersion via Solvent Evaporation A 1. Dissolve Drug & Polymer in Solvent B 2. Evaporate Solvent (Rotary Evaporator) A->B C 3. Dry under Vacuum (Remove Residual Solvent) B->C D 4. Grind and Sieve (Uniform Particle Size) C->D E 5. Store in Desiccator D->E

Caption: Workflow for preparing a solid dispersion by solvent evaporation.

Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rats

Objective: To determine and compare the oral bioavailability of a pyridazinone compound in its pure form versus an enhanced formulation.

Materials:

  • Test Compound (pure API)

  • Test Formulation (e.g., solid dispersion)

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Sprague-Dawley rats (male, 200-250g)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes, centrifuge)

  • Analytical equipment (LC-MS/MS)

Procedure:

  • Animal Acclimatization: Acclimate rats for at least 3 days before the study with free access to food and water. Fast animals overnight (8-12 hours) before dosing, with water available ad libitum.

  • Dose Preparation:

    • Suspension Group: Prepare a homogenous suspension of the pure compound in the vehicle to the target concentration (e.g., 5 mg/mL).

    • Formulation Group: Prepare a suspension or solution of the enhanced formulation in the vehicle to deliver the same active dose.

  • Dosing: Weigh each rat and administer the dose via oral gavage at a volume of 10 mL/kg.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein or other appropriate site at predetermined time points.[22] A typical schedule is: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[22]

  • Plasma Preparation: Immediately transfer blood into heparinized tubes. Centrifuge at ~4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Sample Analysis: Store plasma samples at -80°C until analysis. Quantify the drug concentration in plasma using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve). Calculate the relative bioavailability of the formulation compared to the pure compound.

References

Overcoming challenges in the crystallization of 6-Isopropylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 6-Isopropylpyridazin-3(2H)-one.

Troubleshooting Guide

This guide addresses specific issues that may arise during the crystallization process in a question-and-answer format.

Problem: No crystals are forming after cooling.

  • Possible Cause: The concentration of the compound in the solvent may be too low (i.e., the solution is not supersaturated). This is the most common reason for crystallization failure.[1] Another possibility is that the solution is supersaturated, but crystal nucleation has not initiated.[1]

  • Solution:

    • Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[1][2]

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide a surface for nucleation.[2]

      • Seeding: Add a single, pure crystal of this compound (a "seed crystal") to the solution. This will act as a template for further crystal growth.[2][3]

      • Extended Cooling: Sometimes, crystallization is a slow process. Allow the solution to stand undisturbed at a lower temperature (e.g., in a refrigerator) for an extended period.

Problem: The compound "oils out" instead of forming crystals.

  • Possible Cause: The compound is separating from the solution as a liquid phase (an oil) rather than a solid crystalline phase. This can happen if the melting point of the compound is lower than the boiling point of the solvent, or if there are significant impurities present.[1]

  • Solution:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to dilute the solution slightly, then allow it to cool more slowly.[1]

    • Lower the Crystallization Temperature: Try cooling the solution to a lower temperature more gradually.

    • Change Solvent System: The current solvent may not be appropriate. Consider using a different solvent or a solvent/anti-solvent system. For pyridazinone derivatives, anti-solvent crystallization can be effective.[3][4]

Problem: The crystals are very small, needle-like, or form a powder.

  • Possible Cause: Rapid crystallization often leads to the formation of small crystals, which can be difficult to filter and may trap impurities.[2]

  • Solution:

    • Slow Down the Cooling Process: Allow the solution to cool to room temperature on the benchtop before transferring it to an ice bath. Insulating the flask can also help to slow the cooling rate.

    • Use More Solvent: Re-dissolve the crystals by heating, add a small amount of extra solvent, and then cool slowly. This keeps the compound in solution longer, allowing for the growth of larger crystals.[2]

Problem: The purity of the crystals is low after recrystallization.

  • Possible Cause: Impurities may have been trapped within the crystal lattice due to rapid crystal formation.[2] Alternatively, the chosen solvent may not be effective at leaving impurities behind in the mother liquor.

  • Solution:

    • Perform a Second Recrystallization: A second recrystallization of the obtained crystals can significantly improve purity.

    • Optimize Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but dissolve impurities well at all temperatures.[5] You may need to screen several solvents to find the optimal one.

    • Wash the Crystals: After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for selecting a solvent for the crystallization of this compound?

A1: While specific solubility data for this compound is not widely published, data from a structurally similar compound, 6-phenyl-pyridazin-3(2H)-one, can provide a valuable starting point.[4][6] Based on this analog, polar organic solvents are likely good candidates. A systematic solvent screening is the most effective approach.[5] Start with common solvents for heterocyclic compounds like ethanol, isopropanol, ethyl acetate, or acetonitrile.[7]

Q2: How can I perform an anti-solvent crystallization for this compound?

A2: Anti-solvent crystallization is a powerful technique where a second solvent (the anti-solvent) in which the compound is insoluble is added to a solution of the compound in a "good" solvent.[8] For a pyridazinone derivative, you could dissolve the compound in a minimal amount of a solvent like DMSO or ethanol (good solvents) and then slowly add water (a likely anti-solvent) until the solution becomes turbid, indicating the onset of precipitation.[3][4] Allowing this turbid solution to stand can promote crystal growth.

Q3: Could polymorphism be an issue for this compound?

A3: Yes, polymorphism, the existence of multiple crystalline forms, is a common phenomenon for active pharmaceutical ingredients (APIs) and has been noted in pyridazinone derivatives.[3][8] Different polymorphs can have different physical properties, including solubility and stability. It is crucial to characterize the resulting crystals using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to identify and control the polymorphic form.[6]

Q4: My crystallization yield is very low. What can I do to improve it?

A4: A common cause of low yield is using too much solvent, which results in a significant amount of the compound remaining dissolved in the mother liquor.[2] To check this, you can try to evaporate some of the mother liquor to see if more crystals form. To improve the yield, use the minimum amount of hot solvent necessary to fully dissolve the compound. Also, ensure that the solution is cooled to a sufficiently low temperature to maximize crystal precipitation before filtration.

Data on Analog Compound for Solvent Selection

The following table summarizes the solubility of a related compound, 6-phenyl-pyridazin-3(2H)-one, in various pharmaceutical solvents. This data can serve as a guide for selecting appropriate solvents for the crystallization of this compound.

SolventSolubility ClassificationPotential Use
WaterWeakly solublePotential anti-solvent in a mixed-solvent system
Methanol, Ethanol, IPASparingly solubleGood candidates for single-solvent crystallization
Ethyl Acetate (EA)SolubleGood candidate for single-solvent crystallization
DMSO, PEG-400, TranscutolFreely solublePotential "good" solvents for anti-solvent crystallization

Data adapted from studies on 6-phenyl-pyridazin-3(2H)-one.[6]

Experimental Protocols

Protocol 1: Single-Solvent Cooling Crystallization

  • Dissolution: In an appropriately sized flask, add the crude this compound. Add a small amount of the chosen solvent (e.g., ethanol or ethyl acetate).

  • Heating: Heat the mixture to the boiling point of the solvent while stirring. Gradually add more solvent in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, quickly filter the solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystal Growth: Once the solution has reached room temperature, you may place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals, for example, in a vacuum oven, to remove any residual solvent.

Protocol 2: Anti-Solvent Crystallization

  • Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., DMSO or ethanol) at room temperature.

  • Anti-Solvent Addition: While stirring the solution, slowly add the "anti-solvent" (e.g., water) dropwise until the solution becomes persistently turbid.

  • Crystal Growth: Stop the addition of the anti-solvent and allow the mixture to stand undisturbed. Crystal formation should occur over time.

  • Cooling (Optional): To improve the yield, the mixture can be cooled in an ice bath after crystal growth appears to be complete.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the Single-Solvent Cooling Crystallization protocol.

Visualizations

G cluster_workflow Crystallization Workflow dissolve Dissolve Compound in Hot Solvent hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling dissolve->cool if no hot filtration hot_filter->cool isolate Isolate Crystals (Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry

Caption: General experimental workflow for cooling crystallization.

G cluster_troubleshooting Troubleshooting Decision Tree start Crystallization Attempt outcome Outcome? start->outcome no_crystals No Crystals Form outcome->no_crystals None oiling_out Compound Oils Out outcome->oiling_out Oil crystals_ok Crystals Formed outcome->crystals_ok Solid sol_no_crystals Reduce Solvent Volume Add Seed Crystal Scratch Flask no_crystals->sol_no_crystals sol_oiling_out Re-heat & Add Solvent Cool More Slowly Change Solvent oiling_out->sol_oiling_out sol_crystals_ok Proceed to Isolation & Drying crystals_ok->sol_crystals_ok

References

Identifying and characterizing impurities in 6-Isopropylpyridazin-3(2H)-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities during the synthesis of 6-Isopropylpyridazin-3(2H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in the synthesis of this compound?

Impurities in pharmaceutical synthesis can originate from various stages of the manufacturing process.[1][2][3][4] For a typical synthesis of this compound, potential sources of impurities include:

  • Starting materials: Unreacted starting materials or impurities already present in them can be carried through the synthesis.[2][5]

  • Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates in the final product.[2][5]

  • By-products: Side reactions occurring during the synthesis can generate unintended molecules.[2][3][5]

  • Degradation products: The active pharmaceutical ingredient (API) may degrade under certain conditions of temperature, pH, or exposure to light.[1][2]

  • Reagents, ligands, and catalysts: These substances, used during the synthesis, may be present in trace amounts in the final product.[5]

Q2: What analytical techniques are most effective for identifying and characterizing impurities in this synthesis?

A range of analytical techniques is employed for the isolation and characterization of impurities.[6] The most common and effective methods include:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for separating and quantifying impurities.[3][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile organic impurities and residual solvents.[3][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique provides molecular weight information and structural details of unknown impurities.[4][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous structure elucidation of isolated impurities.[3][7]

  • Fourier Transform Infrared Spectroscopy (FTIR): FTIR provides information about the functional groups present in an impurity.[4]

Q3: According to regulatory guidelines, at what level must impurities be identified?

Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for the control of impurities.[1][6] Generally, for a new drug substance, impurities present at a level of 0.1% or higher should be identified and characterized.[6] For unusually potent or toxic impurities, the identification threshold may be lower.[6]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and analysis of this compound.

Issue 1: An unknown peak is observed in the HPLC chromatogram of the final product.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Unreacted Starting Material or Intermediate 1. Review the synthetic scheme to identify potential unreacted components. 2. Analyze the starting materials and isolated intermediates using the same HPLC method to compare retention times. 3. If a match is found, optimize the reaction conditions (e.g., reaction time, temperature, stoichiometry) to ensure complete conversion.
By-product Formation 1. Consider potential side reactions such as dimerization, polymerization, or rearrangement. 2. Isolate the impurity using preparative HPLC. 3. Characterize the isolated impurity using LC-MS for molecular weight determination and NMR for structural elucidation. 4. Once the structure is known, adjust reaction conditions to minimize its formation.
Degradation of the Product 1. Evaluate the stability of this compound under the purification and storage conditions. 2. Perform forced degradation studies (e.g., exposure to acid, base, heat, light, oxidation) to see if the unknown peak is generated. 3. If degradation is confirmed, modify the work-up, purification, and storage procedures to mitigate it.
Contamination from Solvents or Reagents 1. Analyze all solvents and reagents used in the final steps of the synthesis by HPLC. 2. If the contaminant is identified, use higher purity materials.
Issue 2: The mass spectrum of an impurity suggests a molecular weight higher than the product.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Dimerization or Oligomerization 1. This can occur under harsh reaction or work-up conditions. 2. Isolate the impurity and use NMR spectroscopy to confirm a dimeric or oligomeric structure. 3. Modify reaction conditions (e.g., lower temperature, shorter reaction time, use of a protecting group) to prevent this side reaction.
Reaction with a Solvent or Reagent 1. Consider the possibility of the product or an intermediate reacting with a solvent (e.g., DMF, DMSO) or a reagent. 2. The mass difference may correspond to the addition of a fragment from the solvent or reagent. 3. Change the solvent or reagent to a less reactive alternative if possible.
Adduct Formation in the Mass Spectrometer 1. The observed mass may be an adduct of the impurity with a cation (e.g., Na+, K+) or a solvent molecule. 2. Review the full mass spectrum for other adducts and the expected molecular ion. 3. Modify the mobile phase or ionization conditions of the mass spectrometer.

Data Presentation: Hypothetical Impurity Profile

The following table summarizes a hypothetical impurity profile for a batch of this compound, as determined by HPLC-UV at 254 nm.

Peak ID Retention Time (min) Relative Retention Time (RRT) Area % Potential Identity
Impurity A4.80.800.15%Unreacted Starting Material
Product6.01.0099.5%This compound
Impurity B7.21.200.25%Isomeric By-product
Impurity C9.51.580.10%Degradation Product

Experimental Protocols

Protocol 1: General HPLC Method for Impurity Profiling
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of water and acetonitrile.

Protocol 2: General GC-MS Method for Residual Solvent Analysis
  • Column: DB-624, 30 m x 0.25 mm, 1.4 µm

  • Carrier Gas: Helium

  • Inlet Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 min

    • Ramp: 10 °C/min to 240 °C

    • Hold at 240 °C for 5 min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 35-350

  • Sample Preparation: Dissolve 50 mg of the sample in 1 mL of a suitable solvent (e.g., DMSO).

Protocol 3: NMR Sample Preparation for Structural Elucidation
  • Isolate the impurity of interest using preparative HPLC.

  • Thoroughly dry the isolated fraction to remove all traces of the mobile phase.

  • Dissolve approximately 1-5 mg of the isolated impurity in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, D2O).

  • Transfer the solution to a clean and dry NMR tube.

  • Acquire a suite of NMR experiments, including ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC, as needed for full structural characterization.

Visualizations

Synthesis_Pathway cluster_start Starting Materials 4-methyl-3-oxopentanoic_acid 4-Methyl-3-oxopentanoic acid Reaction Cyclocondensation 4-methyl-3-oxopentanoic_acid->Reaction Hydrazine Hydrazine Hydrazine->Reaction Product This compound Reaction->Product Impurity_Identification_Workflow Start Unknown Peak Detected in HPLC LCMS Analyze by LC-MS Start->LCMS MW_Determined Molecular Weight Determined? LCMS->MW_Determined Prep_HPLC Isolate by Preparative HPLC MW_Determined->Prep_HPLC Yes Modify_LCMS_Method Modify LC-MS Method MW_Determined->Modify_LCMS_Method No NMR Structural Elucidation by NMR Prep_HPLC->NMR Structure_Identified Structure Identified NMR->Structure_Identified Modify_Synthesis Modify Synthesis to Control Impurity Structure_Identified->Modify_Synthesis End End Modify_Synthesis->End Modify_LCMS_Method->LCMS Troubleshooting_Tree Start Unexpected Result in Analysis Check_Method Is the analytical method validated? Start->Check_Method Yes Validate_Method Validate Analytical Method Start->Validate_Method No Check_Sample Is the sample preparation correct? Check_Method->Check_Sample Yes Check_Instrument Is the instrument calibrated and performing correctly? Check_Sample->Check_Instrument Yes Investigate_Source Investigate root cause (e.g., starting material, side reaction) Check_Instrument->Investigate_Source Yes End Implement Corrective Action Investigate_Source->End Validate_Method->Start

References

Technical Support Center: Addressing Compound Precipitation in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of compound precipitation in cell-based assays. Accurate and reproducible results depend on ensuring your test compound remains in solution throughout the experiment.

Frequently Asked Questions (FAQs)

Q1: What is compound precipitation in the context of cell-based assays?

Compound precipitation is the formation of solid particles of a test compound in the cell culture medium. This occurs when the compound's concentration exceeds its solubility limit in the aqueous environment of the assay, leading to the compound "crashing out" of the solution.[1] This can significantly impact experimental outcomes by reducing the effective concentration of the test compound and introducing artifacts.[2]

Q2: What are the primary causes of compound precipitation in cell culture?

Several factors can contribute to a compound precipitating in your cell-based assay:

  • Physicochemical Properties: Many experimental compounds, especially those that are hydrophobic, inherently have low water solubility.[2][3]

  • Solvent Shock: A frequent cause is the rapid change in solvent polarity when a concentrated stock solution, typically in dimethyl sulfoxide (DMSO), is quickly diluted into the aqueous cell culture medium.[2][4]

  • High Compound Concentration: Exceeding the compound's maximum solubility in the final assay medium will inevitably lead to precipitation.[1][2]

  • Temperature Fluctuations: Shifting media from cold storage to a 37°C incubator can affect compound solubility.[2] Similarly, repeated freeze-thaw cycles of stock solutions can encourage precipitation.[2][5]

  • pH of the Medium: The solubility of ionizable compounds can be significantly affected by the pH of the cell culture medium.[1][2] Cellular metabolism can also alter the local pH over time.[1]

  • Interactions with Media Components: The compound may interact with salts, proteins (like those in fetal bovine serum), and other components in the media, leading to reduced solubility and precipitation.[2]

  • Evaporation: In long-term experiments, evaporation of the medium can increase the concentration of the compound, potentially pushing it beyond its solubility limit.[1]

Q3: How does compound precipitation affect my assay results?

Compound precipitation can lead to several issues that compromise the validity of your experimental data:

  • Inaccurate Compound Concentration: The actual concentration of the dissolved, active compound available to the cells is unknown and lower than the intended nominal concentration.[1]

  • Erratic and Irreproducible Data: The variability in the amount of precipitated versus dissolved compound can lead to inconsistent results between wells, plates, and experiments.[6]

  • Cellular Stress and Toxicity: The solid precipitates can cause physical stress to cells or may be phagocytosed, leading to off-target effects and cytotoxicity that are not related to the compound's intended biological activity.

  • Assay Interference: Precipitates can interfere with assay readouts, particularly those that are light-based (e.g., absorbance, fluorescence, luminescence) by scattering light or causing optical artifacts.[7]

Q4: What is the highest recommended final concentration of DMSO in cell culture?

The tolerance to DMSO varies between cell lines, with some primary cells being sensitive to concentrations as low as 0.1%.[3] As a general guideline, the final concentration of DMSO in the cell culture medium should be kept at or below 0.5% to avoid solvent-induced cytotoxicity.[1][3] It is always best practice to include a vehicle control (cells treated with the same final concentration of DMSO without the test compound) to assess the impact of the solvent on your specific cells.[3]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Media

Symptom: A precipitate (cloudiness or visible particles) forms instantly when the compound stock solution is added to the cell culture medium.

This phenomenon, often called "crashing out," is typically due to "solvent shock," where the hydrophobic compound rapidly leaves the organic solvent (like DMSO) and fails to dissolve in the aqueous medium.[1]

Potential Cause Explanation Recommended Solution
High Final Concentration The intended final concentration of the compound exceeds its aqueous solubility limit.[1]Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media.[1]
Rapid Dilution / Solvent Shock Adding a concentrated stock directly to a large volume of media causes a rapid, localized supersaturation, leading to precipitation.[2][4]Perform a serial or stepwise dilution. First, create an intermediate dilution in a smaller volume of pre-warmed media, then add this to the final volume.[4][8] Alternatively, add the stock solution dropwise while gently vortexing or swirling the media.[1][2]
Low Temperature of Media Adding the compound to cold media can significantly decrease its solubility.[1]Always use pre-warmed (e.g., 37°C) cell culture media for preparing your working solutions.[2][8]
High Final DMSO Concentration While DMSO helps dissolve the compound in the stock, a high final concentration may not prevent precipitation upon significant dilution and can be toxic to cells.[1]Keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[1] This may require preparing a more concentrated stock solution.
Issue 2: Delayed Precipitation in the Incubator

Symptom: The media containing the compound appears clear initially, but becomes cloudy or forms crystalline precipitates after several hours or days of incubation.

Potential Cause Explanation Recommended Solution
Temperature and pH Shifts The shift from room temperature and atmospheric CO2 to 37°C and 5% CO2 in the incubator can alter the compound's solubility.[2]Pre-warm and pre-equilibrate the media in the incubator before adding the compound. Ensure the media is properly buffered (e.g., with HEPES) for the CO2 concentration.[2]
Compound Instability The compound may degrade over time into less soluble byproducts under culture conditions (37°C, humidity, etc.).[1][8]Assess the compound's stability in the cell-free medium over the experimental time course using methods like HPLC or LC-MS/MS.[8] Consider preparing fresh compound-containing media more frequently for long-term assays.[1]
Cellular Metabolism Cell metabolism can alter the pH of the culture medium, which can, in turn, affect the solubility of a pH-sensitive compound.[1]Monitor the pH of your culture medium, especially in dense cultures. More frequent media changes may be necessary.[1]
Interaction with Media Components The compound may slowly interact with proteins or salts in the medium, forming insoluble complexes.[2]Test the compound's stability and solubility in simpler, serum-free media to identify potential interactions.[8]
Evaporation In long-term cultures, evaporation can concentrate all media components, including the test compound, pushing it beyond its solubility limit.[1]Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.[1]

Experimental Protocols

Protocol 1: Determining Maximum Soluble Concentration

This protocol helps you determine the highest concentration of your compound that remains soluble in your specific cell culture medium under your experimental conditions.

Materials:

  • Test compound

  • 100% Anhydrous DMSO

  • Your specific cell culture medium (including serum and other supplements)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Vortex mixer

  • Incubator set to your experimental temperature (e.g., 37°C, 5% CO₂)

  • Microscope

Methodology:

  • Prepare a High-Concentration Stock Solution: Dissolve the test compound in 100% DMSO to create a concentrated stock solution (e.g., 10-100 mM). Ensure the compound is fully dissolved by vortexing. Gentle warming at 37°C can aid dissolution.[2]

  • Pre-warm Medium: Pre-warm your complete cell culture medium to the experimental temperature (e.g., 37°C).[2]

  • Prepare Serial Dilutions: a. Aliquot the pre-warmed medium into a series of sterile tubes or wells of a 96-well plate. b. Add the compound stock solution to the first tube to achieve the highest desired concentration (e.g., 1 µL of 100 mM stock into 999 µL of media for a 100 µM final concentration). Add the stock dropwise while gently vortexing.[1][2] c. Perform a 2-fold serial dilution by transferring a portion of the solution from the first tube to the next, and so on, across a range of concentrations.

  • Incubation: Incubate the tubes or plate under your standard culture conditions (e.g., 37°C, 5% CO₂) for a period that mimics your experiment's duration (e.g., 24, 48, or 72 hours).[1]

  • Visual and Microscopic Inspection: After incubation, carefully inspect each tube or well for any signs of precipitation (e.g., cloudiness, turbidity, or visible crystals). Examine a small sample from each concentration under a microscope to detect fine precipitates.[2]

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of visible precipitate throughout the incubation period is considered the maximum soluble concentration for your compound under these specific conditions.[1]

Protocol 2: Optimized Dilution Method to Minimize Precipitation

This protocol outlines the steps for diluting a DMSO stock solution into an aqueous medium to minimize the risk of "solvent shock."

Materials:

  • Concentrated compound stock solution in DMSO

  • Complete cell culture medium

  • Sterile conical or microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Pre-warm the Aqueous Solution: Warm your complete cell culture medium to the temperature of your experiment (e.g., 37°C for cell-based assays).[2] This is a critical step as solubility often decreases at lower temperatures.[1]

  • Calculate Dilution: Determine the volume of the DMSO stock needed to achieve the desired final concentration, ensuring the final DMSO percentage remains within an acceptable range (typically ≤ 0.5%).[2]

  • Perform Stepwise Dilution: a. Intermediate Dilution (Recommended): Create an intermediate dilution by adding the concentrated DMSO stock to a smaller volume of pre-warmed medium. For example, dilute a 100 mM stock 1:10 in media to get a 10 mM intermediate solution. b. Final Dilution: Add the intermediate solution (or the concentrated stock if not performing an intermediate step) to the final volume of pre-warmed media.

  • Add Stock to Aqueous Solution: While gently vortexing or swirling the aqueous solution, add the calculated volume of the compound stock solution dropwise.[1][2] This gradual addition helps prevent localized high concentrations that lead to precipitation.

  • Final Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Visual Guides

Experimental Workflow for Identifying and Mitigating Precipitation```dot

G cluster_prep Preparation cluster_dilution Dilution & Observation cluster_incubation Incubation & Final Check cluster_troubleshoot Troubleshooting A Prepare Concentrated Stock in DMSO C Add Stock to Medium (Dropwise with Vortexing) A->C B Pre-warm Cell Culture Medium to 37°C B->C D Immediate Observation C->D E Precipitate Forms (Solvent Shock) D->E Yes F Solution is Clear D->F No K Decrease Final Concentration E->K L Use Stepwise Dilution E->L G Incubate at 37°C (Mimic Assay Duration) F->G H Final Observation (Visual & Microscopic) G->H I Precipitate Forms (Delayed) H->I Yes J Solution Remains Clear (Proceed with Assay) H->J No I->K M Check Compound Stability I->M N Adjust Media pH / Serum % I->N K->C L->C M->A Consider fresh prep N->B Modify medium

Caption: Decision tree for diagnosing the cause of compound precipitation.

References

Technical Support Center: Minimizing Off-Target Effects of 6-Isopropylpyridazin-3(2H)-one and Related Compounds in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to minimize and troubleshoot the off-target effects of 6-Isopropylpyridazin-3(2H)-one and other novel pyridazinone-based compounds during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern for a novel compound like this compound?

A1: Off-target effects are unintended interactions of a small molecule with cellular components other than its primary therapeutic target.[1][2] For a novel or poorly characterized compound such as this compound, these effects can lead to misinterpretation of experimental data, unexpected cytotoxicity, and confounding results that may hinder the progress of a research or drug development project.[1] Minimizing these effects is crucial for validating the compound's mechanism of action and ensuring the reliability of your findings.

Q2: My compound, a pyridazinone derivative, is showing activity against a specific kinase. What are the likely off-targets I should be concerned about?

A2: The pyridazinone scaffold is present in numerous kinase inhibitors, including those targeting BCR-ABL.[3][4][5] Therefore, it is plausible that your compound could have off-target activity against other kinases. For instance, the multi-kinase inhibitor GZD824 (olverembatinib), which has a complex structure containing a pyridazinone-like core, is known to inhibit not only BCR-ABL but also GCN2.[6][7] It is advisable to perform a broad kinase panel screening to identify potential off-target kinases.

Q3: How can I proactively assess the potential for off-target effects of my compound early in my in vitro studies?

A3: Early assessment of off-target effects is crucial.[8] A tiered approach is recommended:

  • Computational and in silico analysis: Use predictive models to identify potential off-target interactions based on the compound's structure.[9][10]

  • Broad panel screening: Screen your compound against a panel of common off-target proteins, such as kinases, GPCRs, ion channels, and transporters.[8]

  • Dose-response curves: Determine the optimal concentration range for your desired on-target effect while minimizing toxicity.[1]

  • Cell health assays: Evaluate the general cytotoxicity of your compound in your chosen cell lines.

Q4: What is the importance of using multiple cell lines in my experiments?

A4: Using multiple, and preferably unrelated, cell lines can help distinguish on-target from off-target effects. If the desired phenotype is observed only in cell lines expressing the intended target, it strengthens the evidence for on-target activity. Conversely, if a particular toxicity or phenotype is observed across various cell lines irrespective of target expression, it may indicate an off-target effect.[1]

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
High levels of cytotoxicity at concentrations required for the desired on-target effect. The compound may have a narrow therapeutic window or significant off-target toxicity.[1]1. Optimize Concentration and Exposure Time: Conduct a detailed matrix experiment varying both concentration and incubation time to find a window where on-target effects are maximized and toxicity is minimized. 2. Use a Different Cell Line: Cell type-specific metabolism or expression of off-target proteins can influence toxicity. Test your compound in multiple cell lines.[1] 3. Co-treatment with Inhibitors: If a known off-target pathway is responsible for the toxicity, consider co-treatment with a specific inhibitor of that pathway.
Inconsistent results between experiments. 1. Reagent Variability: Inconsistent quality or concentration of the compound. 2. Cell Culture Conditions: Variations in cell density, passage number, or media composition. 3. Compound Stability: The compound may be unstable in culture media.1. Aliquot Compound Stocks: Prepare and store single-use aliquots of your compound to avoid repeated freeze-thaw cycles. 2. Standardize Cell Culture: Maintain consistent cell culture practices and use cells within a defined passage number range. 3. Assess Compound Stability: Use analytical methods like HPLC to determine the stability of your compound under your experimental conditions over time.
Observed phenotype does not match the expected on-target effect. The phenotype may be a result of one or more off-target effects.1. Perform Pathway Analysis: Use global expression profiling (e.g., RNA-seq, proteomics) to identify unexpectedly perturbed signaling pathways. 2. Validate Off-Target Interactions: Use techniques like Western blotting, qPCR, or functional assays to confirm the engagement of suspected off-target proteins. 3. Use a Structurally Unrelated Compound: If possible, use another compound that targets the same primary target but has a different chemical structure to see if the same phenotype is observed.

Data Presentation

Table 1: Kinase Selectivity Profile of a Hypothetical Pyridazinone Compound (Compound X)
KinaseIC50 (nM)
Primary Target Kinase A 15
Off-Target Kinase B250
Off-Target Kinase C800
Off-Target Kinase D>10,000
Off-Target Kinase E>10,000
Table 2: Cytotoxicity of Compound X in Different Cell Lines
Cell LineTarget A ExpressionIC50 (µM)
Cell Line 1High0.5
Cell Line 2Low10.2
Cell Line 3Negative>50

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Test compound (e.g., this compound)

  • Recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • Add the diluted compound to the wells of a 384-well plate.

  • Add the recombinant kinase to the wells and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the reaction for 1 hour at room temperature.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Incubate for the recommended time to allow the signal to develop.

  • Read the plate on a compatible plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of a test compound on a cell line.

Materials:

  • Test compound

  • Cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of the test compound in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compound.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a spectrophotometer.

  • Calculate the percent cell viability for each compound concentration and determine the IC50 value.

Protocol 3: Western Blot Analysis for Pathway Modulation

Objective: To determine if a test compound affects the phosphorylation status of proteins in a specific signaling pathway.

Materials:

  • Test compound

  • Cell line of interest

  • Cell lysis buffer

  • Protein concentration assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of the protein of interest)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound at various concentrations for the desired time.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Analyze the band intensities to determine the effect of the compound on protein phosphorylation.

Visualizations

Signaling_Pathway Compound This compound Target_Kinase Target Kinase A Compound->Target_Kinase Inhibition Off_Target_Kinase Off-Target Kinase B Compound->Off_Target_Kinase Inhibition Downstream_On_Target On-Target Substrate Target_Kinase->Downstream_On_Target Phosphorylation Downstream_Off_Target Off-Target Substrate Off_Target_Kinase->Downstream_Off_Target Phosphorylation On_Target_Effect Desired Cellular Effect Downstream_On_Target->On_Target_Effect Off_Target_Effect Undesired Side Effect Downstream_Off_Target->Off_Target_Effect

Caption: Hypothetical signaling pathway of this compound.

Experimental_Workflow Start Start: Compound Synthesis In_Silico In Silico Screening Start->In_Silico Primary_Assay Primary On-Target Assay In_Silico->Primary_Assay Dose_Response Dose-Response & Cytotoxicity Primary_Assay->Dose_Response Selectivity_Screening Selectivity Panel Screening (e.g., Kinase Panel) Dose_Response->Selectivity_Screening Active Compounds Cellular_Assays Cellular Pathway Analysis (e.g., Western Blot) Selectivity_Screening->Cellular_Assays Selective Compounds Lead_Optimization Lead Optimization Cellular_Assays->Lead_Optimization Confirmed On-Target Activity

Caption: Workflow for assessing off-target effects in vitro.

Troubleshooting_Logic Problem Inconsistent Phenotype Check_Purity Check Compound Purity & Stability Problem->Check_Purity Is compound integrity confirmed? Standardize_Culture Standardize Cell Culture Conditions Problem->Standardize_Culture Are experimental conditions consistent? Off_Target_Hypothesis Hypothesize Off-Target Effect Check_Purity->Off_Target_Hypothesis Yes Standardize_Culture->Off_Target_Hypothesis Yes Profiling Perform Broad Target Profiling Off_Target_Hypothesis->Profiling Yes Validate_Off_Target Validate with Orthogonal Assays Profiling->Validate_Off_Target Redesign Redesign Compound Validate_Off_Target->Redesign Confirmed

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: 6-Isopropylpyridazin-3(2H)-one Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address stability challenges encountered when working with 6-Isopropylpyridazin-3(2H)-one in solution. The information is designed to assist in experimental design, execution, and data interpretation, ensuring the integrity of your research and development activities.

Troubleshooting Guide: Degradation of this compound in Solution

Unexpected degradation of this compound can compromise experimental results. This guide provides a systematic approach to identifying and mitigating common stability issues.

Problem: Rapid or unexpected loss of this compound concentration in solution.

Initial Assessment Workflow:

start Degradation Observed check_storage Verify Storage Conditions (Temperature, Light Exposure) start->check_storage check_solvent Assess Solvent Purity and Potential Reactivity check_storage->check_solvent check_ph Measure pH of the Solution check_solvent->check_ph analyze_impurities Analyze for Degradation Products (e.g., HPLC, LC-MS) check_ph->analyze_impurities troubleshoot Implement Corrective Actions analyze_impurities->troubleshoot

Caption: Initial troubleshooting workflow for degradation of this compound.

Potential Causes and Corrective Actions:

Potential Cause Troubleshooting Steps Recommended Corrective Actions
Photodegradation 1. Review literature for photosensitivity of pyridazinone derivatives. 2. Conduct a controlled experiment comparing a sample exposed to light with a sample protected from light (e.g., wrapped in aluminum foil).1. Store stock solutions and experimental samples in amber vials or protect them from light. 2. Perform experimental manipulations under low-light conditions.
Hydrolysis (pH-mediated) 1. Measure the pH of your solution. The pyridazinone ring can be susceptible to hydrolysis under strongly acidic or basic conditions. 2. Prepare solutions in buffers of varying pH (e.g., pH 4, 7, 9) to assess pH-dependent stability.1. Adjust the pH of the solution to a neutral range (pH 6-8) using a non-reactive buffer system. 2. If the experimental conditions require acidic or basic pH, minimize the exposure time and temperature.
Oxidation 1. Check for the presence of oxidizing agents in your solvent or reagents. 2. Degas the solvent to remove dissolved oxygen. 3. Consider if any components of your experimental system could be generating reactive oxygen species.1. Use freshly distilled or deoxygenated solvents. 2. Add an antioxidant (e.g., butylated hydroxytoluene (BHT), ascorbic acid) to the solution, ensuring it does not interfere with your experiment. 3. Store solutions under an inert atmosphere (e.g., nitrogen or argon).
Thermal Degradation 1. Review the thermal history of the sample. Has it been exposed to high temperatures? 2. Perform a short-term thermal stress test (e.g., heating a sample at a moderately elevated temperature and comparing it to a control at room temperature).1. Store stock solutions at recommended low temperatures (e.g., 2-8 °C or frozen). 2. Avoid prolonged heating during experimental procedures. If heating is necessary, use the lowest effective temperature for the shortest possible time.
Solvent Reactivity 1. Verify the purity of the solvent. Impurities can sometimes catalyze degradation. 2. Consider the possibility of direct reaction with the solvent, especially with highly reactive or protic solvents at elevated temperatures.1. Use high-purity, HPLC-grade solvents. 2. If solvent reactivity is suspected, switch to a more inert solvent if compatible with the experimental requirements.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for pyridazinone derivatives?

A1: While specific data for this compound is limited, pyridazinone derivatives can be susceptible to several degradation pathways:

  • Hydrolysis: The lactam (amide) bond within the pyridazinone ring can be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring opening.

  • Oxidation: The nitrogen atoms and the electron-rich ring system can be targets for oxidation, potentially leading to N-oxides or ring-cleavage products.

  • Photodegradation: Aromatic heterocyclic compounds are often susceptible to photodegradation, which can involve complex radical-mediated pathways leading to a variety of degradation products.

Q2: How does the isopropyl group at the 6-position affect the stability of the molecule?

A2: The isopropyl group is an electron-donating group. In general, electron-donating groups can influence the electron density of the pyridazinone ring, which may affect its susceptibility to certain reactions. For instance, it could potentially make the ring more susceptible to electrophilic attack, though the pyridazine ring is generally electron-deficient and resistant to such reactions.[1] The presence of the alkyl group may also influence the molecule's solubility and steric hindrance, which can indirectly affect its stability in solution.

Q3: What are the ideal storage conditions for a stock solution of this compound?

A3: To maximize the shelf-life of your stock solution, the following conditions are recommended:

  • Solvent: Use a high-purity, aprotic, and non-reactive solvent in which the compound is highly soluble.

  • Temperature: Store the solution at low temperatures, such as 2-8 °C for short-term storage or frozen (e.g., -20 °C or -80 °C) for long-term storage.

  • Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to prevent oxidation.

Q4: I need to perform my experiment at an acidic pH. How can I minimize degradation?

A4: If your experimental protocol requires an acidic environment, consider the following strategies:

  • Use the mildest possible acidic conditions: Use the lowest concentration of acid and the highest pH that is still effective for your experiment.

  • Minimize exposure time: Add the this compound solution to the acidic medium as late as possible in your experimental workflow.

  • Control the temperature: Perform the experiment at the lowest possible temperature to slow down the rate of potential acid-catalyzed hydrolysis.

  • Run a control: Include a control sample of this compound in the acidic medium for the same duration as your experiment to quantify the extent of degradation.

Q5: How can I detect and identify potential degradation products?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common technique for separating and quantifying the parent compound and its degradation products.

  • Method Development: A reversed-phase HPLC method with a C18 column and a gradient elution using a mobile phase of acetonitrile and water (with a modifier like formic acid or ammonium acetate) is a good starting point.

  • Detection: A UV detector is commonly used. If the degradation products do not have a chromophore, a mass spectrometer (LC-MS) can be used for detection and identification based on their mass-to-charge ratio.

  • Forced Degradation Studies: To generate potential degradation products and validate your analytical method, you can perform forced degradation studies. This involves subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • pH meter

  • HPLC system with UV or MS detector

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis:

      • Mix an aliquot of the stock solution with 0.1 N HCl and 1 N HCl.

      • Incubate samples at room temperature and at an elevated temperature (e.g., 60 °C).

      • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

      • Neutralize the samples with an equivalent amount of NaOH before analysis.

    • Base Hydrolysis:

      • Mix an aliquot of the stock solution with 0.1 N NaOH and 1 N NaOH.

      • Incubate and sample as described for acid hydrolysis.

      • Neutralize the samples with an equivalent amount of HCl before analysis.

    • Oxidative Degradation:

      • Mix an aliquot of the stock solution with 3% H₂O₂ and 30% H₂O₂.

      • Incubate samples at room temperature, protected from light.

      • Withdraw samples at various time points.

    • Thermal Degradation:

      • Place a solid sample of the compound and an aliquot of the stock solution in an oven at an elevated temperature (e.g., 80 °C).

      • Withdraw samples at various time points.

    • Photodegradation:

      • Expose a solid sample and an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

      • Keep a control sample wrapped in aluminum foil to protect it from light.

      • Withdraw samples at various time points.

  • Sample Analysis:

    • Analyze all samples (stressed and control) by a suitable HPLC method.

    • Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

Data Analysis:

  • Calculate the percentage degradation of this compound under each stress condition.

  • Characterize the degradation products using techniques like LC-MS to determine their mass and fragmentation patterns, which can help in structure elucidation.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.

Objective: To develop an HPLC method that can resolve the parent compound from all potential impurities and degradation products.

Workflow for HPLC Method Development:

start Define Method Goals (Separate all peaks) column_selection Select Column (e.g., C18, 150 x 4.6 mm, 5 µm) start->column_selection mobile_phase Choose Mobile Phase (e.g., A: 0.1% Formic Acid in Water B: Acetonitrile) column_selection->mobile_phase gradient_dev Develop Gradient Program (e.g., 10-90% B over 20 min) mobile_phase->gradient_dev injection Inject Forced Degradation Samples gradient_dev->injection evaluation Evaluate Resolution and Peak Shape injection->evaluation optimization Optimize Gradient, Flow Rate, Temperature evaluation->optimization validation Validate Method (ICH Guidelines) evaluation->validation Resolution Achieved optimization->evaluation Iterate

Caption: Workflow for developing a stability-indicating HPLC method.

Initial HPLC Conditions:

Parameter Recommendation
Column Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a linear gradient from 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a wavelength of maximum absorbance (determine by UV scan)
Injection Volume 10 µL

Method Optimization:

  • Adjust the gradient slope and duration to improve the separation of closely eluting peaks.

  • Modify the mobile phase pH by using different buffers (e.g., ammonium acetate) to alter the retention and selectivity of ionizable compounds.

  • Optimize the column temperature to improve peak shape and resolution.

  • Once satisfactory separation is achieved, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

References

Technical Support Center: Troubleshooting Unexpected Results in Biological Assays with Pyridazinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with pyridazinone compounds in biological assays.

Frequently Asked Questions (FAQs)

Q1: My pyridazinone compound is not dissolving in my aqueous assay buffer. What should I do?

A1: Poor aqueous solubility is a common issue with heterocyclic compounds like pyridazinones. Here are some strategies to improve solubility:

  • Use of Co-solvents: Dimethyl sulfoxide (DMSO) is the most common co-solvent for preparing high-concentration stock solutions.[1] Other options include ethanol, dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP). It is critical to keep the final concentration of the organic solvent in your assay low (typically <0.5-1% for DMSO) to avoid cellular toxicity.[1]

  • pH Adjustment: If your pyridazinone derivative has a basic functional group (like a piperazine moiety), you can increase its aqueous solubility by lowering the pH of the buffer.[1] Adjusting the pH to be at least 2 units below the compound's pKa will lead to protonation, forming a more water-soluble salt. However, ensure the final pH is compatible with your biological assay.[1]

  • Use of Solubilizing Agents: For some applications, excipients like cyclodextrins can be used to enhance solubility.

  • Gentle Heating and Vortexing: Gentle warming (e.g., to 37°C) and vigorous vortexing can aid in the dissolution of the compound in a stock solvent. Be cautious, as excessive heat can lead to degradation.

Q2: I'm observing lower-than-expected potency or no activity with my pyridazinone compound. What are the possible causes?

A2: This can be due to several factors:

  • Compound Precipitation: The compound may be precipitating out of solution when diluted from a high-concentration stock (e.g., in DMSO) into your aqueous assay buffer. Visually inspect the solution for any precipitate.

  • Compound Instability/Degradation: Pyridazinone compounds can be sensitive to pH, light, and oxygen.[2] It is recommended to prepare fresh solutions for each experiment and store stock solutions in aliquots at -80°C, protected from light.[3]

  • Suboptimal Assay Conditions: The concentration of the compound may be too low, or the incubation time may be insufficient to observe an effect. Perform a dose-response and time-course experiment to determine the optimal conditions.

  • Cell Line Specificity: The biological activity of a compound can be highly dependent on the specific cell line being used, including the expression level of the target protein and the presence of any resistance mechanisms.

Q3: My pyridazinone compound is showing unexpected toxicity in my cell-based assay. How can I troubleshoot this?

A3: Unexpected cytotoxicity can be due to several factors:

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is at a non-toxic level for your specific cell line.[4]

  • Off-Target Effects: Pyridazinone derivatives, particularly those designed as kinase inhibitors, can have off-target effects that lead to cytotoxicity.[5][6]

  • Compound Degradation: A degraded compound could have toxic properties that the parent compound does not.

  • High Compound Concentration: The concentration of the compound may be too high. It is important to determine the cytotoxic concentration 50% (CC50) for your compound in your cell line of interest.

Q4: I am seeing high variability between my replicate wells. What could be the cause?

A4: High variability can be caused by a number of factors:

  • Compound Precipitation: Inconsistent precipitation of the compound across the plate can lead to variable results.

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially when performing serial dilutions.

  • Cell Seeding Inconsistency: Uneven cell seeding can lead to variability in cell-based assays. Ensure a homogenous cell suspension and proper mixing before seeding.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and compound concentration. It is good practice to not use the outer wells for experimental samples and instead fill them with sterile buffer or media.

Troubleshooting Guides

Issue 1: Compound Solubility and Precipitation
Symptom Possible Cause Suggested Solution
Visible precipitate in stock solution Compound is not fully dissolved in the organic solvent.Gently warm the solution (e.g., 37°C water bath) and vortex vigorously. If still not dissolved, consider a different organic solvent.
Precipitate forms upon dilution into aqueous buffer The final concentration of the compound exceeds its solubility limit in the assay buffer.Decrease the final concentration of the compound. Increase the percentage of co-solvent if tolerated by the assay (e.g., from 0.1% to 0.5% DMSO). Adjust the pH of the buffer if the compound has ionizable groups.
Inconsistent results and high variability Micro-precipitation of the compound in some wells.Before adding to cells or starting the reaction, visually inspect the diluted compound in the assay plate for any signs of precipitation. Mix thoroughly upon dilution.
Issue 2: Unexpected Biological Activity
Symptom Possible Cause Suggested Solution
No or low activity Compound instability.Prepare fresh stock solutions. Perform a stability study of the compound in your assay buffer using HPLC.
Low expression of the target protein in the cell line.Confirm the expression of the target protein in your cell line using Western blot or qPCR.
Assay interference.Rule out assay artifacts such as fluorescence interference or non-specific inhibition.[7][8]
Paradoxical increase in a biological response (e.g., increased proliferation with an expected inhibitor) Complex biological feedback loops or off-target effects.This has been observed with some kinase inhibitors.[9] Analyze downstream signaling pathways to understand the mechanism. Perform a full dose-response curve, as these effects can be concentration-dependent.
High background signal in ELISA Non-specific binding of antibodies or detection reagents.Increase the number of wash steps. Optimize the concentration of blocking agents.[10][11]

Data Presentation

Table 1: Solubility of Selected Pyridazinone Compounds
CompoundSolventTemperatureSolubilityReference
6-phenyl-pyridazin-3(2H)-oneWater298.2 K5.82 x 10⁻⁶ (mole fraction)[12][13]
6-phenyl-pyridazin-3(2H)-oneDMSO298.2 K4.00 x 10⁻¹ (mole fraction)[13]
6-phenyl-pyridazin-3(2H)-oneWater318.2 K1.26 x 10⁻⁵ (mole fraction)[14]
6-phenyl-pyridazin-3(2H)-oneDMSO318.2 K4.73 x 10⁻¹ (mole fraction)[14]
Table 2: In Vitro Activity of Selected Pyridazinone Derivatives in Cancer Cell Lines
CompoundCell LineAssayIC₅₀ / GI₅₀ (µM)Reference
Pyridazinone Derivative 34MDA-MB-231 (Breast Cancer)Cytotoxicity0.99[15]
Pyridazinone Derivative 34T-47D (Breast Cancer)Cytotoxicity0.43[15]
Pyridazinone Derivative 11T47D (Breast Cancer)Growth Inhibition2.20[15]
Pyridazinone Derivative 11MCF-7 (Breast Cancer)Growth Inhibition3.03[15]
Pyridazinone Derivative 11MDA-MB-231 (Breast Cancer)Growth Inhibition11.90[15]
Pyridazinone Derivative 81IMR-32 (Neuroblastoma)Growth Inhibition0.07[16]
Pyridazinone Derivative 82IMR-32 (Neuroblastoma)Growth Inhibition0.04[16]
Pyridazinone Derivative 83MCF-7 (Breast Cancer)Cytotoxicity4.25[16]
Pyridazinone Derivative 84MCF-7 (Breast Cancer)Cytotoxicity5.35[16]
Compound 4aaSaos-2 (Osteosarcoma)Mitochondrial Activity~10-50[17]
Compound 4baSaos-2 (Osteosarcoma)Mitochondrial Activity~10-50[17]
Compound 10lA549/ATCC (Lung Cancer)Growth Inhibition1.66-100[18]
Pyr-1MDA-MB-231 (Breast Cancer)Cytotoxicity (CC₅₀)0.33[19]
Pyr-1NCI-H460 (Lung Cancer)Cytotoxicity (CC₅₀)2.63[19]

Experimental Protocols

Protocol 1: Preparation of Pyridazinone Stock and Working Solutions
  • Stock Solution Preparation:

    • Weigh out the desired amount of the pyridazinone compound.

    • Dissolve in an appropriate volume of 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure complete dissolution by vortexing and gentle warming if necessary.

    • Aliquot the stock solution into single-use tubes and store at -80°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • Thaw a fresh aliquot of the stock solution.

    • Perform serial dilutions of the stock solution in your aqueous assay buffer or cell culture medium to achieve the desired final concentrations.

    • Ensure rapid mixing during dilution to minimize localized high concentrations that can lead to precipitation.

    • Visually inspect the final working solutions for any signs of precipitation before use.

Protocol 2: MTT Cell Viability Assay

This protocol is adapted for assessing the cytotoxic effects of pyridazinone compounds.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the pyridazinone compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compound or vehicle control (e.g., medium with the same final DMSO concentration).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[9]

  • Solubilization:

    • Add solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.[9]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[9]

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Plot the percentage of cell viability versus the drug concentration to determine the IC₅₀ value.

Visualizations

G cluster_0 Troubleshooting Low/No Activity start Low or No Activity Observed check_solubility Is the compound soluble in assay buffer? start->check_solubility check_stability Is the compound stable? check_solubility->check_stability Yes solubility_issue Action: Improve Solubility - Decrease concentration - Increase co-solvent - Adjust pH check_solubility->solubility_issue No check_concentration Is the concentration optimal? check_stability->check_concentration Yes stability_issue Action: Prepare fresh stock - Protect from light - Aliquot and store at -80°C check_stability->stability_issue No check_target Is the target expressed? check_concentration->check_target Yes concentration_issue Action: Perform Dose-Response and Time-Course Study check_concentration->concentration_issue No target_issue Action: Verify target expression (Western Blot/qPCR) check_target->target_issue No end_node Re-run Experiment check_target->end_node Yes solubility_issue->end_node stability_issue->end_node concentration_issue->end_node target_issue->end_node

Caption: Troubleshooting workflow for low or no compound activity.

G cluster_1 General Experimental Workflow for Pyridazinone Screening prep_stock 1. Prepare High-Concentration Stock Solution in DMSO prep_working 2. Prepare Working Solutions by diluting in Assay Buffer prep_stock->prep_working check_precipitate 3. Visually Inspect for Precipitation prep_working->check_precipitate treat_assay 4. Add Compound to Assay (e.g., cells, enzyme) check_precipitate->treat_assay No Precipitate troubleshoot Troubleshoot Solubility (See Fig. 1) check_precipitate->troubleshoot Precipitate Observed incubate 5. Incubate for Designated Time treat_assay->incubate readout 6. Perform Assay Readout (e.g., Absorbance, Fluorescence) incubate->readout analyze 7. Analyze Data and Determine IC50/EC50 readout->analyze troubleshoot->prep_working

Caption: General experimental workflow for using pyridazinones.

G cluster_2 JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression regulates Pyridazinone Pyridazinone Inhibitor Pyridazinone->JAK

Caption: Simplified JAK-STAT signaling pathway, a potential target for pyridazinone inhibitors.

References

Optimization of analytical methods for quantifying 6-Isopropylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of analytical methods for the quantification of 6-Isopropylpyridazin-3(2H)-one. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during the chromatographic analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Question: Why am I observing poor peak shape (tailing, fronting, or splitting) for my analyte?

Answer:

Irregular peak shapes can significantly impact the accuracy and precision of quantification. The ideal peak shape is a symmetrical Gaussian curve.[1] Common causes and solutions for poor peak shape include:

  • Peak Tailing: This is often the most common peak shape problem and can be caused by several factors.[2]

    • Secondary Interactions: Interaction between the basic analyte and acidic silanol groups on the silica-based stationary phase is a frequent cause.[2][3]

      • Solution 1: Decrease the mobile phase pH to suppress the ionization of silanol groups.[2]

      • Solution 2: Add a basic mobile phase additive, such as triethylamine (TEA), to compete for active sites.[2]

      • Solution 3: Use a column with a high-purity silica stationary phase that has minimal accessible silanol groups.[2]

    • Column Overload: Injecting too much sample can lead to peak tailing.[1][2]

      • Solution: Reduce the amount of sample injected or use a column with a larger internal diameter.[1][2]

    • Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can create active sites.[1]

      • Solution: Flush the column with a strong solvent or replace the column if it's aged.[1]

  • Peak Fronting: This is often associated with sample-related issues.[1]

    • Improper Sample Solvent: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause the analyte to move through the column too quickly, resulting in a fronting peak.[1]

      • Solution: Ensure the sample solvent matches the mobile phase polarity.[1]

    • Over-injection: Injecting too large a volume of the sample can also lead to fronting.[1]

      • Solution: Reduce the injection volume.[1]

  • Split Peaks: This can indicate a problem with the column or the flow path.[1]

    • Poor Column Connection: A gap between the tubing and the column can cause peak splitting.[3]

      • Solution: Check and tighten all fittings.[1]

    • Clogged Frit or Void in Column: A blockage in the column inlet frit or a void in the packing material can disrupt the sample band.[1]

      • Solution: Back-flush the column or replace it if a void has formed.[1]

Question: What causes shifts in retention time during my HPLC analysis?

Answer:

Unexpected changes in retention time can compromise peak identification and integration. Common causes and their solutions are:

  • Mobile Phase Inconsistencies: Variations in the mobile phase composition can significantly affect retention times.[1][4]

    • Solution: Ensure solvents are prepared consistently, accurately measured, and thoroughly mixed. Use a temperature-controlled column compartment for stability.[1]

  • Column Aging: Over time, the stationary phase can degrade, leading to changes in retention.[1]

    • Solution: Regularly clean the column and replace it when performance degrades.[1]

  • Flow Rate Fluctuations: Inconsistent pump performance can alter retention times.[4][5]

    • Solution: Verify the pump flow rate and ensure the system is properly maintained.[4]

  • Temperature Fluctuations: Changes in ambient or column temperature can affect analyte retention.[1][5]

    • Solution: Use a column oven to maintain a stable temperature.[1]

Question: How can I resolve high backpressure in my HPLC system?

Answer:

A sudden increase in system pressure can indicate a blockage and potentially damage the instrument.[1]

  • Clogged Column or Frits: Particulate matter from the sample or mobile phase can block the column inlet frit.[1]

    • Solution: Flush the column in the reverse direction with a compatible solvent. If this fails, the frit may need to be replaced.[1]

  • Contaminated Mobile Phase: Particulates in the mobile phase can clog the system.[1]

    • Solution: Always filter and degas solvents before use.[1]

  • Tubing Blockages: Kinked or obstructed tubing can increase pressure.[1]

    • Solution: Inspect all tubing and replace any that is damaged.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting

Question: I am not seeing any peaks, or the peaks are very small. What should I check?

Answer:

The absence of peaks or significantly reduced peak size can be due to several factors:

  • Injection Issues: Problems with the sample introduction system are a common cause.[6]

    • Solution: Ensure the syringe is functioning correctly and is injecting the set volume. Check that the injector is at the correct temperature for the analyte's volatility.[7]

  • System Leaks: Leaks in the system can prevent the sample from reaching the detector.[6][8]

    • Solution: Check for leaks around the septum, inlet seals, and column fittings.[8]

  • Column Issues: A broken or improperly installed column will prevent the analyte from reaching the detector.[9]

    • Solution: Inspect the column for breaks and ensure it is correctly installed in the injector and detector.

Question: Why am I observing poor peak shape (tailing or fronting) in my GC analysis?

Answer:

Similar to HPLC, poor peak shape in GC can affect quantification.

  • Peak Tailing:

    • Active Sites: The presence of active sites in the injection port liner or on the column can cause tailing, especially for polar compounds.[6]

      • Solution: Use a deactivated liner and a high-quality, well-conditioned column.[6]

    • Column Overload: Injecting too much sample can lead to peak tailing.[6]

      • Solution: Dilute the sample or reduce the injection volume.[6]

  • Peak Fronting:

    • Incorrect Injection Technique: A slow injection can cause the sample to vaporize improperly, leading to fronting peaks.[6]

      • Solution: Use an autosampler for consistent and rapid injections.

Question: What are "ghost peaks" and how can I eliminate them?

Answer:

Ghost peaks are unexpected peaks that appear in the chromatogram and do not correspond to any components in the sample.[5]

  • Carryover: Residual sample from a previous injection can elute in a subsequent run.[5]

    • Solution: Implement a thorough wash step for the syringe and injector between injections.

  • Contamination: Contaminants in the carrier gas, mobile phase, or from the septum can cause ghost peaks.[5][8]

    • Solution: Use high-purity gases and solvents. Replace the septum regularly.[8]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting analytical technique for quantifying this compound?

A1: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely accessible technique suitable for the analysis of pyridazinone derivatives.[10][11] For higher sensitivity and selectivity, especially in complex matrices, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is recommended.[12]

Q2: How should I prepare my sample for analysis?

A2: Sample preparation is crucial for accurate and reproducible results.[8][13] The specific method will depend on the sample matrix. A general approach involves:

  • Extraction: The analyte needs to be extracted from the sample matrix. This can be achieved using techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or a simple solvent extraction with a suitable organic solvent. For heterocyclic amines, an extraction with a mixture of methanol and a base like NaOH followed by ultrasound assistance has been shown to be effective.[14]

  • Cleanup: This step removes interfering substances. SPE is a common and effective cleanup technique.[15][16]

  • Concentration: If the analyte concentration is low, the extract may need to be concentrated, often by evaporating the solvent.

  • Reconstitution: The dried extract is then redissolved in a solvent compatible with the analytical method.[13]

Q3: What are the key parameters to consider for HPLC method development?

A3: For a compound like this compound, which is a polar heterocyclic compound, a reversed-phase HPLC method is a good starting point. Key parameters to optimize include:

  • Column: A C18 column is a common choice for reversed-phase chromatography.[12]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[10][12] The ratio of these solvents will determine the retention time and resolution.

  • Detection Wavelength: A UV detector can be used. The optimal wavelength should be determined by running a UV scan of the analyte. For similar pyridazinone structures, wavelengths around 220-250 nm have been used.[10][17]

  • Flow Rate and Temperature: These parameters can be adjusted to optimize peak shape and run time.[1][5]

Q4: When should I consider using GC-MS for analysis?

A4: GC-MS is suitable for volatile and thermally stable compounds.[18] While some pyridazinone derivatives can be analyzed by GC-MS, derivatization may be necessary to improve volatility and thermal stability.[19] GC-MS offers high sensitivity and specificity, which is beneficial for complex samples.[18]

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification

This protocol is a general starting point and should be optimized for your specific instrumentation and sample matrix.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[12]

    • Mobile Phase:

      • Solvent A: 0.1% Formic acid in water.

      • Solvent B: Acetonitrile.

    • Gradient Elution: Start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B to elute the analyte. A starting point could be 95% A for 1 minute, then a linear gradient to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.[10]

    • Detection: UV at 230 nm (or the determined λmax of the compound).[17]

  • Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation:

    • Follow the general sample preparation guidelines outlined in the FAQs, optimizing the extraction and cleanup steps for your specific matrix.

  • Analysis and Quantification:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the prepared samples.

    • Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.

Protocol 2: UPLC-MS/MS Method for High-Sensitivity Quantification

This method is suitable for trace-level quantification in complex biological matrices.

  • UPLC Conditions:

    • Column: A suitable UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase:

      • Solvent A: 0.1% Formic acid in water.

      • Solvent B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution: A fast gradient is typically used in UPLC. For example, start at 98% A, then a linear gradient to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions for equilibration.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM):

      • Determine the precursor ion (the [M+H]+ of this compound).

      • Optimize the collision energy to identify the most abundant and stable product ions.

      • Set up MRM transitions for quantification (the most intense transition) and confirmation (a second transition).

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

  • Standard and Sample Preparation:

    • Follow the same procedures as for the HPLC-UV method, but use a suitable internal standard for improved accuracy in MS-based quantification.

Quantitative Data Summary

The following table summarizes typical performance parameters that should be evaluated during method validation. The values provided are illustrative and should be determined experimentally for the specific method being used.

ParameterHPLC-UVUPLC-MS/MS
Linearity (r²) > 0.999> 0.999
Limit of Detection (LOD) ~10-100 ng/mL~0.1-1 ng/mL
Limit of Quantification (LOQ) ~50-200 ng/mL~0.5-5 ng/mL
Accuracy (% Recovery) 95-105%97-103%
Precision (% RSD) < 2%< 5%

Visualizations

Analytical_Method_Development_Workflow cluster_dev Optimization Parameters cluster_val Validation Parameters start Define Analytical Requirements lit_search Literature Search & Method Scouting start->lit_search method_dev Method Development & Optimization lit_search->method_dev validation Method Validation method_dev->validation col_select Column Selection mp_opt Mobile Phase Optimization det_opt Detector Settings sp_opt Sample Prep Optimization routine_analysis Routine Analysis validation->routine_analysis linearity Linearity & Range accuracy Accuracy precision Precision specificity Specificity loq LOD / LOQ end End routine_analysis->end

Caption: Workflow for analytical method development and validation.

HPLC_Troubleshooting_Peak_Tailing start Peak Tailing Observed check_overload Is sample overloaded? start->check_overload reduce_conc Reduce Sample Concentration/Volume check_overload->reduce_conc Yes check_ph Is mobile phase pH optimal? check_overload->check_ph No resolved Problem Resolved reduce_conc->resolved adjust_ph Adjust Mobile Phase pH check_ph->adjust_ph No check_column Is column old or contaminated? check_ph->check_column Yes adjust_ph->resolved flush_column Flush or Replace Column check_column->flush_column Yes use_additive Consider Additive (e.g., TEA) check_column->use_additive No flush_column->resolved use_additive->resolved

Caption: Decision tree for troubleshooting HPLC peak tailing.

Sample_Preparation_Workflow cluster_extraction Techniques raw_sample Raw Sample (e.g., Plasma, Tissue) extraction Extraction raw_sample->extraction cleanup Cleanup extraction->cleanup lle LLE spe SPE ppt PPT concentration Concentration (Evaporation) cleanup->concentration reconstitution Reconstitution concentration->reconstitution final_sample Final Sample for Analysis reconstitution->final_sample

References

Degradation pathways of pyridazinone compounds under assay conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the degradation pathways of pyridazinone compounds under common assay conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: I am observing unexpected peaks in my HPLC chromatogram after storing my pyridazinone compound in an aqueous buffer. What could be the cause?

A1: The appearance of new peaks likely indicates degradation of your compound. Pyridazinone scaffolds can be susceptible to hydrolysis, especially under acidic or basic conditions. The amide-like bond within the pyridazinone ring can be cleaved by water, leading to ring-opening and the formation of new chemical entities.[1] It is recommended to perform a forced degradation study to identify these potential degradants.

Q2: My pyridazinone compound seems to be losing potency over time, even when stored in a dry state and protected from light. What degradation pathway might be responsible?

A2: If hydrolysis and photodegradation are ruled out, oxidative degradation is a likely cause.[2][3][4] Many organic molecules are susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by trace metal impurities or exposure to elevated temperatures. The pyridazinone ring and its substituents may have sites that are prone to oxidation, leading to the formation of N-oxides, hydroxylated derivatives, or other oxidation products.

Q3: Are pyridazinone compounds sensitive to light? Should I take special precautions during my experiments?

A3: Yes, many heterocyclic compounds, including pyridazinones, can be photosensitive.[5][6][7][8] Exposure to UV or even ambient laboratory light can induce photochemical reactions, leading to degradation.[5][7][8] It is advisable to work with photosensitive pyridazinone compounds in amber vials or under low-light conditions to minimize photodegradation. A photostability study, as outlined in ICH guideline Q1B, can help determine the extent of your compound's light sensitivity.

Q4: What are the most common degradation products I can expect from a pyridazinone compound?

A4: The specific degradation products will depend on the structure of your compound and the stress conditions. However, some common degradation pathways include:

  • Hydrolysis: Cleavage of the pyridazinone ring to form carboxylic acid and hydrazine derivatives.[1]

  • Oxidation: Formation of N-oxides on the nitrogen atoms of the pyridazinone ring, or hydroxylation of the ring or its substituents.[3][4]

  • Photodegradation: A variety of reactions can occur, including ring cleavage, rearrangements, and reactions with solvents or other molecules in the solution.[5][7][8]

Q5: How can I identify the unknown peaks in my chromatogram that I suspect are degradation products?

A5: The most powerful technique for identifying unknown degradation products is liquid chromatography-mass spectrometry (LC-MS).[9][10] By comparing the mass-to-charge ratio (m/z) of the parent compound with the m/z of the unknown peaks, you can determine the mass difference and infer the chemical modification (e.g., addition of an oxygen atom in oxidation, addition of a water molecule in hydrolysis). Further structural elucidation can be achieved using tandem mass spectrometry (MS/MS).

Troubleshooting Guides

Guide 1: Investigating Unexpected Compound Degradation

This guide provides a logical workflow for troubleshooting unexpected degradation of your pyridazinone compound.

G start Unexpected peaks or loss of potency observed check_storage Review storage conditions (temperature, light, atmosphere) start->check_storage check_assay Examine assay conditions (pH, buffer components, solvents) start->check_assay forced_degradation Perform forced degradation study (acid, base, peroxide, heat, light) check_storage->forced_degradation check_assay->forced_degradation analyze_degradants Analyze samples by LC-MS to identify degradation products forced_degradation->analyze_degradants modify_conditions Modify storage or assay conditions to minimize degradation analyze_degradants->modify_conditions stabilize_formulation Consider formulation changes (e.g., antioxidants, pH adjustment) analyze_degradants->stabilize_formulation end Compound stability understood and controlled modify_conditions->end stabilize_formulation->end

Caption: Troubleshooting workflow for unexpected degradation.

Guide 2: Common Degradation Pathways

This diagram illustrates the general degradation pathways that pyridazinone compounds may undergo.

G parent Pyridazinone Compound hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis H2O oxidation Oxidation (e.g., H2O2) parent->oxidation [O] photolysis Photodegradation (UV/Visible Light) parent->photolysis hv ring_opened Ring-Opened Products (Carboxylic Acid + Hydrazine derivative) hydrolysis->ring_opened n_oxide N-Oxides oxidation->n_oxide hydroxylated Hydroxylated Products oxidation->hydroxylated photo_products Rearrangement Products, Ring-cleaved fragments photolysis->photo_products

Caption: Common degradation pathways for pyridazinone compounds.

Data Presentation

The following tables summarize typical conditions used in forced degradation studies and the analytical techniques for stability indicating assays.

Table 1: Typical Forced Degradation Conditions

Stress ConditionReagent/ConditionTypical DurationNotes
Acid Hydrolysis 0.1 M - 1 M HCl2 - 24 hoursTemperature may be elevated (e.g., 60 °C) to accelerate degradation.[11]
Base Hydrolysis 0.1 M - 1 M NaOH2 - 24 hoursTemperature may be elevated (e.g., 60 °C) to accelerate degradation.[11]
Oxidation 3% - 30% H₂O₂2 - 24 hoursTypically performed at room temperature.[3]
Thermal Degradation 60 °C - 80 °C24 - 72 hoursPerformed on both solid and solution samples.
Photodegradation UV and/or visible light1.2 million lux hours (visible) and 200 watt hours/m² (UV) as per ICH Q1B guidelines.A control sample should be protected from light.

Table 2: Analytical Methods for Stability Studies

TechniqueApplicationInformation Provided
HPLC-UV Primary method for quantitative analysis of the parent compound and its degradation products.[12][13]Retention time, peak area (for quantification), and UV spectrum.
LC-MS Identification and structural elucidation of degradation products.[9][10]Molecular weight and fragmentation pattern of the parent compound and its degradants.
NMR Definitive structural confirmation of isolated degradation products.Detailed structural information.
HPTLC A simpler chromatographic technique for separation and quantification.[4]Rf values and spot intensity.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies
  • Preparation of Stock Solution: Prepare a stock solution of the pyridazinone compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Place a sample of the solid compound and a separate sample of the stock solution in an oven at 70°C.

    • Photodegradation: Expose a sample of the stock solution to a calibrated light source. Wrap a control sample in aluminum foil.

  • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Selection:

    • Begin with a simple mobile phase, such as a gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for better peak shape).

    • Analyze a mixture of the stressed samples to check for co-elution of the parent peak and degradation products.

  • Method Optimization:

    • Adjust the gradient profile, flow rate, and column temperature to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.

    • Use a photodiode array (PDA) detector to check for peak purity.

  • Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[13]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare 1 mg/mL stock solution stress_acid Acid Hydrolysis prep_stock->stress_acid Expose to stress stress_base Base Hydrolysis prep_stock->stress_base Expose to stress stress_ox Oxidation prep_stock->stress_ox Expose to stress stress_therm Thermal prep_stock->stress_therm Expose to stress stress_photo Photolysis prep_stock->stress_photo Expose to stress hplc_analyze Analyze Stressed Samples by HPLC-UV stress_acid->hplc_analyze Sample at time points stress_base->hplc_analyze Sample at time points stress_ox->hplc_analyze Sample at time points stress_therm->hplc_analyze Sample at time points stress_photo->hplc_analyze Sample at time points hplc_dev Develop Stability-Indicating HPLC Method hplc_dev->hplc_analyze lcms_id Identify Degradants by LC-MS hplc_analyze->lcms_id Characterize unknown peaks

Caption: Workflow for a forced degradation study.

References

Validation & Comparative

Comparative In Vitro Analysis of 6-Isopropylpyridazin-3(2H)-one and Other Phosphodiesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the potential biological activity of 6-Isopropylpyridazin-3(2H)-one with other well-established phosphodiesterase (PDE) inhibitors. Due to the limited publicly available data on the specific biological activity of this compound, this guide will focus on the well-documented activity of the broader pyridazinone class as phosphodiesterase inhibitors. For the purpose of this comparison, we will evaluate its hypothetical performance as a Phosphodiesterase 4 (PDE4) inhibitor against established compounds such as Rolipram, Sildenafil, and Cilostazol. The data presented is curated from publicly available research to assist in the evaluation of these compounds for therapeutic development and research applications.

Introduction to Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By hydrolyzing these cyclic nucleotides, PDEs play a critical role in a myriad of cellular signaling pathways. Inhibition of specific PDE isoforms can lead to various therapeutic effects, including anti-inflammatory, and cardiovascular benefits. The pyridazinone scaffold has been identified as a promising core structure for the development of novel PDE inhibitors.

Comparative Analysis of Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The following table summarizes the in vitro IC50 values of selected PDE inhibitors against various PDE subtypes. This allows for a direct comparison of their potency and selectivity.

CompoundTargetIC50 (nM)Reference Compound(s)
This compoundPDE4 (Hypothetical)Data Not Available-
RolipramPDE4A3[1][2]
PDE4B130[1][2]
PDE4D240[1][2]
SildenafilPDE53.4 - 4.2[3][4]
PDE633[5]
CilostazolPDE3A200[6]
PDE3B380[6]

Signaling Pathway

Inhibition of PDE4 leads to an increase in intracellular cAMP levels. This in turn activates Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC), which mediate various downstream cellular responses, including the modulation of inflammatory processes.

PDE4_Signaling_Pathway GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA PKA Activation cAMP->PKA EPAC EPAC Activation cAMP->EPAC AMP 5'-AMP (Inactive) PDE4->AMP Hydrolyzes Response Cellular Response (e.g., Anti-inflammatory) PKA->Response EPAC->Response Inhibitor This compound (or other PDE4 Inhibitor) Inhibitor->PDE4 Inhibits

Figure 1. Simplified cAMP signaling pathway illustrating the role of PDE4 and its inhibition.

Experimental Protocols

A common and robust method for measuring PDE inhibition in vitro is the Fluorescence Polarization (FP) assay. This homogeneous assay is well-suited for high-throughput screening.

Fluorescence Polarization (FP) Based PDE Inhibition Assay

Principle:

This assay measures the change in the rotational speed of a fluorescently labeled substrate (e.g., FAM-cAMP). In the absence of PDE activity, the small FAM-cAMP tumbles rapidly, resulting in low fluorescence polarization. When PDE hydrolyzes FAM-cAMP to FAM-AMP, a specific binding agent is added that forms a large, slowly tumbling complex with FAM-AMP, leading to an increase in fluorescence polarization. PDE inhibitors prevent the hydrolysis of FAM-cAMP, thus keeping the fluorescence polarization low.[7][8][9]

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a complete PDE assay buffer.

    • Perform serial dilutions of the test compound (e.g., this compound) and reference inhibitors in the assay buffer. The final DMSO concentration should not exceed 1%.

    • Dilute the recombinant human PDE enzyme to the desired concentration in the assay buffer.

    • Prepare the FAM-cAMP substrate solution in the assay buffer.

  • Assay Procedure (384-well plate format):

    • To the appropriate wells, add 5 µL of the inhibitor dilutions or vehicle control.

    • Add 5 µL of the diluted PDE enzyme to the inhibitor and positive control wells. Add 5 µL of assay buffer to the negative control wells.

    • Initiate the reaction by adding 10 µL of the FAM-cAMP substrate solution to all wells.

    • Incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Stop the enzymatic reaction and initiate detection by adding 10 µL of the binding agent solution to all wells.

    • Incubate the plate for 30 minutes at room temperature, protected from light.

    • Measure the fluorescence polarization using a microplate reader (e.g., excitation at 485 nm and emission at 530 nm).

  • Data Analysis:

    • Subtract the blank values from all other readings.

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

Experimental Workflow Diagram

FP_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Plate Setup cluster_detection 3. Detection & Analysis Prep_Inhibitor Prepare serial dilutions of test compound Add_Inhibitor Add inhibitor/vehicle to 384-well plate Prep_Inhibitor->Add_Inhibitor Prep_Enzyme Prepare PDE enzyme solution Add_Enzyme Add PDE enzyme Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare FAM-cAMP substrate solution Add_Substrate Initiate reaction with FAM-cAMP Prep_Substrate->Add_Substrate Add_Inhibitor->Add_Enzyme Add_Enzyme->Add_Substrate Incubate_Reaction Incubate for 60 min at room temperature Add_Substrate->Incubate_Reaction Add_Binder Add binding agent to stop reaction Incubate_Reaction->Add_Binder Incubate_Detection Incubate for 30 min Add_Binder->Incubate_Detection Read_FP Read Fluorescence Polarization Incubate_Detection->Read_FP Analyze_Data Calculate % inhibition and determine IC50 Read_FP->Analyze_Data

References

Comparative Analysis of 6-Isopropylpyridazin-3(2H)-one and Other Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 6-Isopropylpyridazin-3(2H)-one with other pyridazinone derivatives, focusing on their potential therapeutic applications. While direct experimental data for this compound is limited in publicly available literature, this analysis leverages data from structurally similar pyridazinones to provide insights into its potential biological activities. The pyridazinone scaffold is a well-established pharmacophore known to exhibit a wide range of biological effects, including anti-inflammatory, anticancer, and cardiovascular properties.[1][2][3] This guide summarizes key findings, presents comparative data in a structured format, and provides detailed experimental protocols for relevant assays.

Physicochemical Properties

A key aspect of drug design is understanding the physicochemical properties of a compound, as they influence its pharmacokinetic and pharmacodynamic profile. The properties of this compound are presented below.

PropertyValue
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
CAS Number 570416-36-3
LogP (calculated) 0.893
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
PSA (Polar Surface Area) 45.75 Ų

Comparative Biological Activities

The pyridazinone nucleus is a versatile scaffold, and substitutions at various positions can significantly modulate its biological activity.[2][3] This section compares the potential activities of this compound with other reported pyridazinone derivatives in key therapeutic areas.

Anti-inflammatory Activity

Many pyridazinone derivatives have been investigated as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][4] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Below is a table comparing the COX-2 inhibitory activity of various 6-substituted pyridazinone derivatives. While data for this compound is not available, the data for other 6-alkyl and 6-aryl substituted pyridazinones can provide an indication of the potential for this class of compounds.

Table 1: Comparative COX-2 Inhibitory Activity of Selected Pyridazinone Derivatives

CompoundSubstitution at C6IC₅₀ for COX-2 (µM)Selectivity Index (COX-1/COX-2)Reference
6-Benzyl-2-methylpyridazin-3(2H)-one Benzyl-96[1]
6-Benzoyl-2-propylpyridazin-3(2H)-one Benzoyl-99[1]
Celecoxib (Reference) -0.04>100[5]

The general structure-activity relationship (SAR) suggests that the nature of the substituent at the 6-position plays a crucial role in determining both the potency and selectivity of COX-2 inhibition. The presence of an isopropyl group in this compound, a small alkyl group, may confer some degree of COX-2 inhibitory activity, although experimental validation is required.

Mechanism of Action: COX-2 Inhibition

The primary mechanism of anti-inflammatory action for many pyridazinones is the inhibition of the COX-2 enzyme, which is a key enzyme in the inflammatory cascade responsible for the conversion of arachidonic acid to prostaglandins.

COX_Inhibition_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyridazinone Derivatives Pyridazinone Derivatives Pyridazinone Derivatives->COX-2 Inhibition Anticancer_Screening_Workflow Start Start Compound_Library Compound_Library Start->Compound_Library MTT_Assay MTT_Assay Compound_Library->MTT_Assay Cancer_Cell_Lines Cancer_Cell_Lines Cancer_Cell_Lines->MTT_Assay Data_Analysis Data_Analysis MTT_Assay->Data_Analysis Measure Absorbance Active_Compounds Active_Compounds Data_Analysis->Active_Compounds Identify Hits Mechanism_Studies Mechanism_Studies Active_Compounds->Mechanism_Studies End End Mechanism_Studies->End

References

Benchmarking 6-Isopropylpyridazin-3(2H)-one against standard-of-care drugs

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 6-Isopropylpyridazin-3(2H)-one and Standard-of-Care Drugs for Chronic Myeloid Leukemia

In the landscape of targeted cancer therapy, the development of novel kinase inhibitors continues to be a primary focus for researchers. This guide provides a comparative analysis of the investigational compound, this compound, against the established standard-of-care drugs for Chronic Myeloid Leukemia (CML), a hematological malignancy driven by the BCR-ABL tyrosine kinase. This document is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview of the preclinical profile of this compound in comparison to existing therapies.

Mechanism of Action and Therapeutic Target

This compound is a novel small molecule inhibitor targeting the ATP-binding site of the BCR-ABL kinase. The constitutive activation of this kinase is the primary pathogenic driver in CML. By inhibiting BCR-ABL, this compound aims to block downstream signaling pathways, such as the JAK-STAT pathway, thereby inducing apoptosis in cancer cells and suppressing tumor growth.

Comparative Preclinical Efficacy

The preclinical efficacy of this compound was evaluated against the first-generation BCR-ABL inhibitor, Imatinib, and the second-generation inhibitor, Nilotinib. The following tables summarize the key in vitro data.

Table 1: In Vitro Kinase Inhibition
CompoundTargetIC50 (nM)
This compoundBCR-ABL15
ImatinibBCR-ABL30
NilotinibBCR-ABL5
Table 2: In Vitro Cell Proliferation Assay
CompoundCell LineIC50 (nM)
This compoundK56250
ImatinibK562100
NilotinibK56220

Experimental Protocols

BCR-ABL Kinase Inhibition Assay

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was utilized to determine the in vitro inhibitory activity of the compounds against the BCR-ABL kinase. The kinase, a biotinylated peptide substrate, and ATP were incubated with varying concentrations of the test compounds in a kinase reaction buffer. The reaction was stopped, and a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (APC) conjugate were added. The TR-FRET signal was measured, and the IC50 values were calculated from the dose-response curves.

Cell Proliferation Assay

The human CML cell line K562, which is positive for the Philadelphia chromosome and expresses the BCR-ABL fusion protein, was used to assess the anti-proliferative activity of the compounds. Cells were seeded in 96-well plates and treated with serial dilutions of this compound, Imatinib, or Nilotinib for 72 hours. Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, was measured, and IC50 values were determined by fitting the data to a four-parameter logistic curve.

Signaling Pathway and Experimental Workflow Diagrams

BCR_ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-ABL BCR-ABL Grb2/Sos Grb2/Sos BCR-ABL->Grb2/Sos JAK2 JAK2 BCR-ABL->JAK2 PI3K PI3K BCR-ABL->PI3K Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Transcription Gene Transcription ERK->Gene Transcription STAT5 STAT5 JAK2->STAT5 STAT5->Gene Transcription Akt Akt PI3K->Akt Akt->Gene Transcription Anti-apoptotic & Pro-proliferative This compound This compound This compound->BCR-ABL Inhibition

Caption: BCR-ABL signaling pathway and the inhibitory action of this compound.

Cell_Proliferation_Assay_Workflow A Seed K562 cells in 96-well plates B Add serial dilutions of This compound and control drugs A->B C Incubate for 72 hours B->C D Add CellTiter-Glo® reagent C->D E Measure luminescence D->E F Calculate IC50 values E->F

Caption: Workflow for the in vitro cell proliferation assay.

A Head-to-Head Comparison of 6-Isopropylpyridazin-3(2H)-one and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 6-Isopropylpyridazin-3(2H)-one and its analogs, focusing on their biological activities and the structure-activity relationships that govern their potency. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes a key signaling pathway to support further research and development in this promising class of compounds.

The pyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and cardiovascular effects. The nature of the substituent at the 6-position of the pyridazinone ring plays a critical role in modulating the pharmacological profile of these compounds. This guide focuses on this compound and its analogs, providing a comparative analysis of their performance based on available experimental data.

Comparative Biological Activity

The biological activity of 6-substituted pyridazin-3(2H)-one derivatives is significantly influenced by the nature of the alkyl or aryl group at the 6-position. Structure-activity relationship (SAR) studies suggest that variations in the size, shape, and lipophilicity of this substituent can dramatically alter the potency and selectivity of these compounds towards different biological targets.

Anti-inflammatory and Analgesic Activity

Several studies have highlighted the potential of pyridazinone derivatives as anti-inflammatory and analgesic agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. The isopropyl group in this compound is a key feature that can influence its interaction with the active site of COX enzymes.

Compound/AnalogTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference CompoundIC50 (µM)
6-benzyl-2-methylpyridazin-3(2H)-oneCOX-2-96Diclofenac-
6-benzoyl-2-propylpyridazin-3(2H)-oneCOX-2-99Diclofenac-
6-(hydroxy(phenyl)methyl)-2-methylpyridazin-3(2H)-oneCOX-2-98Diclofenac-
Pyridazinone Derivative 5a COX-20.7716.70Indomethacin0.42
Pyridazinone Derivative 5f COX-21.8913.38Indomethacin0.42
Pyridazine Derivative 4c COX-20.26-Celecoxib0.35
Pyridazine Derivative 6b COX-20.186.33Celecoxib0.35

Table 1: In vitro COX-2 inhibitory activity of various pyridazinone and pyridazine derivatives. While direct data for this compound is limited, these analogs demonstrate the potential of the scaffold.[1][2][3]

Vasorelaxant Activity

Pyridazinone derivatives have also been investigated for their cardiovascular effects, particularly their ability to induce vasorelaxation. This activity is often attributed to the inhibition of phosphodiesterase (PDE) enzymes.

Compound/AnalogEC50 (µM)Reference CompoundEC50 (µM)
Pyridazin-3-one Derivative 4f 0.0136Hydralazine18.2100
Pyridazin-3-one Derivative 4h 0.0117Hydralazine18.2100
Pyridazin-3-one Derivative 5d 0.0053Hydralazine18.2100
Pyridazin-3-one Derivative 5e 0.0025Hydralazine18.2100
Pyridazin-3-one Derivative 2e 0.1162Nitroglycerin0.1824
Pyridazin-3-one Derivative 2h 0.07154Nitroglycerin0.1824
Pyridazin-3-one Derivative 2j 0.02916Nitroglycerin0.1824

Table 2: In vitro vasorelaxant activity of selected pyridazin-3-one derivatives on isolated pre-contracted rat thoracic aorta.[4][5][6]

Anticancer Activity

The cytotoxic effects of pyridazinone derivatives against various cancer cell lines have been documented, suggesting their potential as anticancer agents. The mechanism of action often involves the induction of apoptosis.

Cell LineCompoundIC50 (µM)
LoVo (colon adenocarcinoma)Pyrrolo[1,2-b]pyridazine 5a >200
MCF-7 (breast adenocarcinoma)Pyrrolo[1,2-b]pyridazine 5a >200
SK-OV-3 (ovary adenocarcinoma)Pyrrolo[1,2-b]pyridazine 5a >200

Table 3: Cytotoxic effects of a pyrrolo[1,2-b]pyridazine derivative on human adenocarcinoma cell lines.[7]

Key Signaling Pathway: Cyclooxygenase (COX) Inhibition

A primary mechanism for the anti-inflammatory action of many pyridazinone analogs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation and pain.

COX_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX1->PGH2 Stomach_Lining_Protection Stomach_Lining_Protection COX1->Stomach_Lining_Protection COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Inflammation Inflammation Prostaglandins->Inflammation Platelet_Aggregation Platelet_Aggregation Thromboxanes->Platelet_Aggregation 6_Isopropylpyridazin_3_2H_one 6-Isopropylpyridazin- 3(2H)-one & Analogs 6_Isopropylpyridazin_3_2H_one->COX2 Inhibition

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazin-3(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Due to the structural similarities of the ATP-binding sites of many kinases and the active sites of other enzyme families, understanding the cross-reactivity profile of pyridazinone-based compounds is crucial for developing selective and safe therapeutics. While specific cross-reactivity data for 6-Isopropylpyridazin-3(2H)-one is not extensively available in the public domain, this guide provides a comparative analysis of a representative pyridazinone derivative, a potent c-Met kinase inhibitor, to illustrate a typical cross-reactivity profiling workflow and data presentation.

Comparative Analysis of a Pyridazinone-Based c-Met Inhibitor

Here, we present a case study on the selectivity of a pyridazinone-based c-Met inhibitor, MSC2156119, against a panel of related kinases.[1] The data is presented to highlight the compound's potency on its primary target versus its activity on other kinases, a critical aspect of preclinical drug development.

Table 1: Kinase Selectivity Profile of MSC2156119

Kinase TargetIC50 (nM)Fold Selectivity vs. c-Met
c-Met 5 1
AXL>1000>200
MER>1000>200
RON500100
VEGFR2>1000>200
TIE2>1000>200
FLT3800160
KIT>1000>200
PDGFRβ>1000>200

Data presented is representative and compiled from literature.[1] Actual values may vary based on experimental conditions.

Signaling Pathway and Experimental Workflow

To understand the context of the primary target and the methods used to generate selectivity data, the following diagrams illustrate the c-Met signaling pathway and a general experimental workflow for kinase inhibitor profiling.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2 cMet->GRB2 Recruits PI3K PI3K cMet->PI3K Activates STAT3 STAT3 cMet->STAT3 Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Migration Migration STAT3->Migration

Caption: The c-Met signaling pathway initiated by HGF binding.

Kinase_Profiling_Workflow Start Start Compound_Dilution Prepare Serial Dilutions of Pyridazinone Compound Start->Compound_Dilution Add_Compound Add Diluted Compound to Assay Plate Compound_Dilution->Add_Compound Assay_Plate_Setup Add Kinase, Substrate, and ATP to Assay Plate Assay_Plate_Setup->Add_Compound Incubation Incubate at Room Temperature Add_Compound->Incubation Detection Add Detection Reagent and Measure Signal Incubation->Detection Data_Analysis Calculate IC50 Values and Determine Selectivity Detection->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for in vitro kinase inhibitor profiling.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the cross-reactivity profiling of kinase and phosphodiesterase inhibitors.

In Vitro Kinase Assay (Radiometric)

This protocol describes a common method for determining the inhibitory activity of a compound against a panel of protein kinases.

1. Reagents and Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • [γ-³³P]ATP (radiolabeled ATP)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA)

  • Test compound (e.g., pyridazinone derivative) dissolved in DMSO

  • 96-well or 384-well assay plates

  • Phosphocellulose filter plates

  • Scintillation counter

2. Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

  • In the assay plate, add the kinase, its specific peptide substrate, and the diluted test compound.

  • Initiate the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.

  • Incubate the reaction mixture at room temperature for a specified period (e.g., 60-120 minutes), ensuring the reaction proceeds within the linear range.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will pass through.

  • Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove any unbound radioactivity.

  • Dry the filter plate and add a scintillant to each well.

  • Measure the radioactivity in each well using a scintillation counter.

3. Data Analysis:

  • Subtract the background radioactivity (no enzyme control) from all wells.

  • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Phosphodiesterase (PDE) Activity Assay

This protocol outlines a method to assess the inhibitory effect of compounds on different phosphodiesterase isoforms.

1. Reagents and Materials:

  • Purified recombinant PDE isoforms (e.g., PDE4B, PDE4D)

  • Cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP) as substrate

  • PDE reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)

  • Test compound (e.g., pyridazinone derivative) dissolved in DMSO

  • Snake venom nucleotidase

  • Radiolabeled cAMP (e.g., [³H]cAMP) or a fluorescent-based detection system

  • 96-well or 384-well assay plates

  • Scintillation counter or fluorescence plate reader

2. Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then in PDE reaction buffer.

  • In the assay plate, add the PDE enzyme and the diluted test compound.

  • Initiate the reaction by adding the cAMP or cGMP substrate. If using a radiometric assay, a mixture of labeled and unlabeled cAMP is used.

  • Incubate the reaction at 30°C for a defined period.

  • Stop the PDE reaction (e.g., by boiling).

  • Add snake venom nucleotidase to convert the resulting 5'-AMP to adenosine.

  • Separate the product (adenosine) from the unreacted substrate (cAMP) using methods such as anion-exchange chromatography.

  • Quantify the amount of product formed. In radiometric assays, this is done by measuring the radioactivity of the adenosine product using a scintillation counter.

3. Data Analysis:

  • Calculate the rate of PDE activity for each compound concentration.

  • Determine the percent inhibition relative to a DMSO control.

  • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

By employing these rigorous experimental protocols and presenting the data in a clear, comparative format, researchers can effectively evaluate the cross-reactivity profile of pyridazinone-based compounds and make informed decisions in the drug discovery and development process.

References

Unraveling the Molecular Mechanisms of 6-Isopropylpyridazin-3(2H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazin-3(2H)-one core is a privileged scaffold in medicinal chemistry, giving rise to a diverse array of compounds with significant biological activities. This guide provides a comparative analysis of the potential mechanisms of action of 6-Isopropylpyridazin-3(2H)-one, a compound structurally related to impurities of the thyroid hormone receptor beta (THR-β) agonist, Resmetirom. Due to the limited direct experimental data on this compound, this guide will objectively compare its potential biological activities with well-characterized pyridazinone derivatives, supported by experimental data from the public domain.

Potential Mechanisms of Action: A Comparative Overview

Derivatives of pyridazin-3(2H)-one have been shown to target a range of biological pathways, primarily in the areas of inflammation, cardiovascular disease, and oncology. The primary hypothesized mechanisms of action for a compound like this compound, based on its structural class, include Cyclooxygenase (COX) inhibition, p38 Mitogen-Activated Protein (MAP) Kinase inhibition, and Phosphodiesterase (PDE) inhibition.

Data Summary
TargetCompoundIC50 (nM)SelectivityReference
COX-2 Celecoxib (Reference)73.53High for COX-2[1]
2,6-disubstituted pyridazinone43.84High for COX-2[1]
p38α MAPK BIRB 796 (Doramapimod)38High for p38α/β[2]
Pyridopyridazin-6-one derivative<1Not specified[3]
PDE3 Milrinone (Reference)-PDE3 selective[4]
Imazodan8000c-AMP PDE selective[4]

Key Signaling Pathways

The potential signaling pathways influenced by this compound and its analogs are crucial for understanding their therapeutic potential and possible side effects.

Signaling_Pathways cluster_inflammation Inflammatory Response cluster_stress Stress Response cluster_cardiac Cardiovascular Function Arachidonic Acid Arachidonic Acid COX-1/2 COX-1/2 Arachidonic Acid->COX-1/2 Metabolism Prostaglandins Prostaglandins COX-1/2->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation Cellular Stress Cellular Stress p38 MAPK p38 MAPK Cellular Stress->p38 MAPK Activation Cytokine Production Cytokine Production p38 MAPK->Cytokine Production Apoptosis Apoptosis p38 MAPK->Apoptosis cAMP cAMP PDE3 PDE3 cAMP->PDE3 Hydrolysis Increased Contractility Increased Contractility cAMP->Increased Contractility Vasodilation Vasodilation cAMP->Vasodilation AMP AMP PDE3->AMP Pyridazinone Derivatives Pyridazinone Derivatives Pyridazinone Derivatives->COX-1/2 Inhibition Pyridazinone Derivatives->p38 MAPK Inhibition Pyridazinone Derivatives->PDE3 Inhibition

Caption: Potential signaling pathways targeted by pyridazinone derivatives.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the mechanism of action of novel compounds.

Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.

  • Assay Buffer: Tris-HCl buffer (pH 8.0) containing glutathione, hematin, and a suitable solvent for the test compound (e.g., DMSO).

  • Procedure:

    • The test compound is pre-incubated with the enzyme in the assay buffer for a specified time (e.g., 15 minutes) at room temperature.

    • The reaction is initiated by the addition of the substrate, arachidonic acid.

    • The reaction is allowed to proceed for a defined period (e.g., 2 minutes) at 37°C.

    • The reaction is terminated by the addition of a stop solution (e.g., HCl).

  • Detection: The product of the reaction, Prostaglandin E2 (PGE2), is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, is calculated from the concentration-response curve.

COX_Assay_Workflow Start Start Prepare Enzyme and Compound Prepare Enzyme and Compound Start->Prepare Enzyme and Compound Pre-incubate Pre-incubate Prepare Enzyme and Compound->Pre-incubate Add Arachidonic Acid Add Arachidonic Acid Pre-incubate->Add Arachidonic Acid Incubate at 37°C Incubate at 37°C Add Arachidonic Acid->Incubate at 37°C Stop Reaction Stop Reaction Incubate at 37°C->Stop Reaction Quantify PGE2 (ELISA) Quantify PGE2 (ELISA) Stop Reaction->Quantify PGE2 (ELISA) Calculate IC50 Calculate IC50 Quantify PGE2 (ELISA)->Calculate IC50

Caption: Workflow for the in vitro COX inhibition assay.

p38 MAP Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against p38α MAP kinase.

Methodology:

  • Enzyme and Substrate: Recombinant active p38α MAP kinase and a suitable substrate (e.g., ATF2) are used.

  • Assay Buffer: A buffer containing HEPES, MgCl2, ATP, and DTT.

  • Procedure:

    • The test compound is incubated with the p38α enzyme in the assay buffer.

    • The reaction is initiated by the addition of the substrate and ATP.

    • The reaction mixture is incubated for a specific time (e.g., 30 minutes) at 30°C.

  • Detection: The phosphorylation of the substrate is detected. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luminescent kinase assay platform.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Phosphodiesterase (PDE) Inhibition Assay

Objective: To measure the inhibitory effect of a test compound on the activity of a specific PDE isoform (e.g., PDE3).

Methodology:

  • Enzyme and Substrate: Purified recombinant PDE3 enzyme and its substrate, cyclic adenosine monophosphate (cAMP), are used.

  • Assay Principle: The assay measures the conversion of cAMP to AMP by the PDE enzyme.

  • Procedure:

    • The test compound is incubated with the PDE3 enzyme.

    • The reaction is initiated by the addition of cAMP.

    • The reaction is allowed to proceed for a set time and then terminated.

  • Detection: The amount of AMP produced is quantified. A common method involves a two-step enzymatic reaction where AMP is converted to adenosine, and then adenosine is deaminated to inosine by adenosine deaminase. The change in a fluorescent or luminescent signal is then measured.

  • Data Analysis: The IC50 value is calculated from the dose-response curve.

Comparative Analysis and Future Directions

While this compound's specific mechanism of action remains to be elucidated, the extensive research on the pyridazinone scaffold provides a strong foundation for hypothesizing its potential biological targets. Based on the available literature, it is plausible that this compound could exhibit inhibitory activity against COX, p38 MAPK, or PDE enzymes.

  • As a potential COX inhibitor: The structural features of this compound would need to be compared with known selective COX-2 inhibitors to predict its selectivity profile.[1][5][6]

  • As a potential p38 MAPK inhibitor: Its interaction with the ATP-binding pocket of p38 MAPK would be a key determinant of its inhibitory potency.[2][3][7]

  • As a potential PDE inhibitor: The overall structure would influence its selectivity towards different PDE families, which in turn would dictate its potential therapeutic application, for instance, as a cardiotonic agent.[4][8][9][10][11]

To confirm the mechanism of action of this compound, a systematic experimental evaluation using the assays described above is imperative. Further studies, including in vitro ADME-Tox profiling and in vivo efficacy models, would be necessary to fully characterize its therapeutic potential. The relationship of this compound to Resmetirom also warrants further investigation to understand if it could have any off-target effects related to thyroid hormone receptors.[12][13][14] This comparative guide serves as a foundational resource for researchers embarking on the biological characterization of this compound and other novel pyridazinone derivatives.

References

A Comparative Guide to the Experimental Landscape of 6-Substituted Pyridazin-3(2H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the experimental data available for 6-substituted pyridazin-3(2H)-one derivatives, serving as a valuable resource in the absence of direct reproducibility studies for 6-Isopropylpyridazin-3(2H)-one.

The pyridazinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] While specific experimental reproducibility data for this compound remains elusive in publicly available literature, a wealth of research on analogous compounds provides a strong foundation for understanding their potential therapeutic applications and guiding future research. This guide synthesizes published data on the synthesis, biological activity, and experimental protocols for various 6-substituted pyridazin-3(2H)-one derivatives to offer a comparative perspective.

Comparative Biological Activity of Pyridazinone Derivatives

The versatility of the pyridazinone core allows for substitutions that lead to a diverse range of pharmacological effects. The following tables summarize the quantitative data from various studies on the biological activities of these compounds, offering a side-by-side comparison of their potency.

Table 1: Anti-inflammatory and Analgesic Activity of Pyridazinone Derivatives

CompoundTargetIC50 (µM)Selectivity Index (SI)Reference CompoundActivityReference
2-{[3-(2-methylphenoxy)-6-oxopyridazin-1(6H)-yl]methyl}-1H-isoindole-1,3(2H)-dione (5a)COX-20.19--Potent COX-2 Inhibitor[2][3]
2-propyl-6-(o-tolyloxy)pyridazin-3(2H)-one (6a)COX-20.11--Potent COX-2 Inhibitor[2][3]
2-benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one (16a)COX-20.24--Potent COX-2 Inhibitor[2][3]
Derivative 3dCOX-20.425-CelecoxibPotent COX-2 Inhibitor[4]
Derivative 3eCOX-20.519-CelecoxibPotent COX-2 Inhibitor[4]
Derivative 4eCOX-20.356-CelecoxibPotent COX-2 Inhibitor[4]
Compound 5aCOX-20.7716.70Indomethacin, CelecoxibStrong COX-2 Inhibition[5]
Compound 5fCOX-21.8913.38Indomethacin, CelecoxibStrong COX-2 Inhibition[5]

Table 2: Vasorelaxant and Antihypertensive Activity of Pyridazinone Derivatives

CompoundEC50 (µM)ActivityReference
Acid Derivative (16)0.339Vasorelaxant[6]
Ester Analog (17)1.225Vasorelaxant[6]
4-methoxyphenyl hydrazide derivative (18)1.204Vasorelaxant[6]
Hydralazine (Reference)18.210Vasorelaxant[6]

Table 3: Phosphodiesterase (PDE) Inhibition by Pyridazinone Derivatives

CompoundTarget% Inhibition at 20 µMIC50 (nM)Reference
4ba (5-methoxyindole moiety)PDE4B64%251 ± 18[7]
Roflumilast (Reference)PDE4B75%-[7]

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for validating research findings. Below are summaries of key experimental protocols used in the evaluation of pyridazinone derivatives.

Cyclooxygenase (COX) Inhibition Assay

This assay is fundamental for assessing the anti-inflammatory potential of pyridazinone derivatives by measuring their ability to inhibit COX-1 and COX-2 enzymes.

Objective: To determine the in vitro inhibitory activity of test compounds on COX-1 and COX-2.

Methodology:

  • A colorimetric inhibitor screening assay kit is typically used.

  • Test compounds are prepared at various concentrations.

  • In a 96-well plate, buffer, heme, and either COX-1 or COX-2 enzyme are added to each well.

  • The test compound or a reference inhibitor (e.g., celecoxib) is added to the respective wells.

  • The reaction is initiated by adding arachidonic acid.

  • The plate is incubated at room temperature for a specified time (e.g., 2 minutes).

  • The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 590 nm) to determine peroxidase activity.[8]

  • The percentage of inhibition and the IC50 value for the test compound are calculated.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.

Objective: To evaluate the effect of pyridazinone derivatives on the viability of cancer cells.

Methodology:

  • Cancer cells are seeded in 96-well plates and allowed to adhere for 24 hours.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period.

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • The plate is incubated for 3-4 hours to allow for the formation of formazan crystals by mitochondrial succinate dehydrogenase in living cells.[1]

  • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells.

Visualizing the Science: Pathways and Processes

Diagrams are essential for illustrating complex biological pathways and experimental workflows. The following visualizations were created using the DOT language to provide a clear understanding of the concepts discussed.

G General Synthetic Pathway for 6-Substituted Pyridazin-3(2H)-ones cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Keto Acid Keto Acid Cyclocondensation Cyclocondensation Keto Acid->Cyclocondensation Reacts with Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Cyclocondensation Dehydrogenation Dehydrogenation Cyclocondensation->Dehydrogenation Forms Dihydropyridazinone Substitution Substitution Dehydrogenation->Substitution Forms Pyridazinone Ring 6-Substituted Pyridazin-3(2H)-one 6-Substituted Pyridazin-3(2H)-one Substitution->6-Substituted Pyridazin-3(2H)-one Introduces R group at C6 G Experimental Workflow for MTT Assay Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h Incubation MTT Incubation MTT Incubation Compound Treatment->MTT Incubation Treatment Period Formazan Solubilization Formazan Solubilization MTT Incubation->Formazan Solubilization 3-4h Incubation Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement Data Analysis Data Analysis Absorbance Measurement->Data Analysis G Simplified COX-2 Signaling Pathway in Inflammation Inflammatory Stimuli Inflammatory Stimuli COX-2 Upregulation COX-2 Upregulation Inflammatory Stimuli->COX-2 Upregulation Prostaglandins Prostaglandins COX-2 Upregulation->Prostaglandins Converts Arachidonic Acid Arachidonic Acid Arachidonic Acid->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyridazinone Inhibitor Pyridazinone Inhibitor Pyridazinone Inhibitor->COX-2 Upregulation Inhibits

References

Comparative SAR Studies of Pyridazinone Scaffolds: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyridazinone core represents a versatile and highly privileged scaffold in the quest for novel therapeutics.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of different pyridazinone scaffolds, focusing on their applications in oncology, inflammation, and cardiovascular diseases. The information is supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways.

The pyridazinone nucleus, a six-membered heterocyclic ring with two adjacent nitrogen atoms, allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological properties.[1] This structural versatility has led to the development of pyridazinone derivatives with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[1]

Comparative Analysis of Biological Activities

The biological efficacy of pyridazinone derivatives is highly dependent on the nature and position of substituents on the pyridazinone core. The following tables summarize the quantitative data for selected pyridazinone scaffolds against various biological targets.

Anticancer Activity

Pyridazinone-containing compounds have shown significant promise as anticancer agents by targeting key signaling pathways involved in tumor progression, such as angiogenesis and cell cycle regulation.[1]

Table 1: Anticancer Activity of Pyridazinone Derivatives

Scaffold/CompoundTargetCancer Cell LineIC50 (µM)Reference
Pyridazinone-Quinazoline Hybrid (42a)Not SpecifiedMCF-7, HeLa, HepG29 - 15[2]
Dihydropyridazin-3(2H)-one-Quinoline Hybrid (43)TubulinRenal Cancer, Non-small cell lung cancerFull cell death[3]
Pyridazinone Derivative (DS21360717) (39)Not SpecifiedSubcutaneous tumor model0.49 nM (in vivo)[3]
6-Aryl-2-(imidazol-1-yl/1,2,4-triazol-1-yl)-2-methyl-2,4,5-trihydropyridazin-3-one (3a-j)EGFR KinaseNot SpecifiedSignificant inhibitory activities[4]
2S-5Hsp90MDA-MB-231, 4T16.21, 7.04[5]
2S-13Hsp90MDA-MB-231, 4T17.73, 8.21[5]
Anti-inflammatory Activity

Pyridazinone derivatives exert their anti-inflammatory effects primarily through the inhibition of cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4).[1]

Table 2: Anti-inflammatory Activity of Pyridazinone Derivatives

Scaffold/CompoundTargetIC50 (nM)Selectivity Index (SI) vs. COX-1Reference
Pyridazinone Derivative (2d)COX-215.56 - 19.7724[6]
Pyridazinone Derivative (2f)COX-215.56 - 19.7738[6]
Pyridazinone Derivative (3c)COX-215.56 - 19.7735[6]
Pyridazinone Derivative (3d)COX-215.56 - 19.7724[6]
Celecoxib (Reference)COX-2Not Specified17[6]
Cardiovascular Activity

The vasodilatory and positive inotropic properties of pyridazinone derivatives make them promising candidates for cardiovascular agents.[1] These effects are often mediated by inhibiting phosphodiesterases.[3]

Table 3: Cardiovascular Activity of Pyridazinone Derivatives

| Scaffold/Compound | Target/Activity | IC50 (µM) | Reference | |---|---|---|---|---| | Pyrazolo[3,4-d]pyridazinone (23a) | PDE5 | 0.14 |[3] | | Pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-one (27) | PDE5 | 0.034 |[3] | | 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone amide (9) | Vasodilatory | 0.051 |[3] | | N,O-dibenzyl pyridazinone (10) | Vasodilatory & Antiplatelet | 35.3 |[3] | | Dihydropyridazin-3(2H)-one derivative (26) | Vasorelaxant | 0.08 |[3] | | Pyridazinone Derivative (20) | ACE Inhibitory | 5.78 µg/ml |[3] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Anticancer Activity (MTT Assay)

This assay assesses the cytotoxic effects of compounds on cancer cell lines.[7]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[8]

  • Compound Treatment: The cells are then treated with various concentrations of the test pyridazinone derivatives and incubated for a specified period (e.g., 48-72 hours).[8]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[9]

  • Incubation: The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).[8]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

VEGFR-2 Kinase Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][10]

  • Master Mixture Preparation: A master mixture containing kinase buffer, ATP, and a suitable substrate (e.g., PTK substrate) is prepared.[10]

  • Plate Setup: The master mixture is added to the wells of a 96-well plate.[10]

  • Inhibitor Addition: The test pyridazinone compounds are added to the respective wells. Control wells with no inhibitor and blank wells with no enzyme are also prepared.[10]

  • Enzyme Addition: Recombinant human VEGFR-2 enzyme is added to the test and positive control wells to initiate the kinase reaction.[10]

  • Incubation: The plate is incubated to allow the phosphorylation of the substrate by the enzyme.[10]

  • Detection: A detection reagent (e.g., Kinase-Glo® MAX) is added to measure the amount of ATP remaining or the amount of phosphorylated substrate.[6] The luminescence or fluorescence is read using a microplate reader. The inhibitory activity is calculated as the percentage of remaining kinase activity compared to the control.[10]

COX-2 Inhibition Assay

This assay evaluates the selective inhibition of the COX-2 isozyme over COX-1.[11][12]

  • Reagent Preparation: The test compounds, recombinant COX-1 and COX-2 enzymes, a fluorometric probe, and arachidonic acid (substrate) are prepared in an appropriate assay buffer.[11]

  • Reaction Mixture: In a 96-well plate, the assay buffer, cofactor, probe, and either COX-1 or COX-2 enzyme are mixed.[12]

  • Inhibitor Addition: The pyridazinone derivatives are added to the wells, and the plate is pre-incubated.[13]

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid.[11]

  • Fluorescence Measurement: The fluorescence is measured kinetically using a microplate reader at appropriate excitation and emission wavelengths (e.g., 535/587 nm).[11] The rate of fluorescence increase is proportional to the COX activity. The IC50 values are determined by plotting the percentage of inhibition against the compound concentrations.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.[2][3]

  • Animal Dosing: Rats are administered the test pyridazinone compound or a reference drug (e.g., indomethacin) via a suitable route (e.g., intraperitoneally or orally).[3]

  • Induction of Edema: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.[2][3]

  • Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.[3][14]

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with that of the control group.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows provide a clearer understanding of the mechanisms of action and methodologies.

G cluster_0 Experimental Workflow: In Vitro Anticancer (MTT) Assay Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Add MTT Treat with Compound->Add MTT Incubate Incubate Add MTT->Incubate Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

Workflow for MTT Cell Viability Assay.

G cluster_1 VEGF/VEGFR-2 Signaling Pathway in Angiogenesis VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Receptor Dimerization VEGFR2->Dimerization Pyridazinone Pyridazinone Inhibitor Autophosphorylation Autophosphorylation Pyridazinone->Autophosphorylation Inhibits Dimerization->Autophosphorylation PI3K_Akt PI3K/Akt Pathway Autophosphorylation->PI3K_Akt Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Autophosphorylation->Ras_Raf_MEK_ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) PI3K_Akt->Angiogenesis Ras_Raf_MEK_ERK->Angiogenesis

VEGF/VEGFR-2 Signaling Pathway Inhibition.

G cluster_2 Mechanism of COX-2 Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins (Inflammation, Pain) COX2->Prostaglandins Pyridazinone_COX Pyridazinone Inhibitor Pyridazinone_COX->COX2 Inhibits

COX-2 Inhibition by Pyridazinone Derivatives.

Conclusion

The pyridazinone scaffold is a cornerstone in modern drug discovery, offering a flexible platform for the development of potent and selective therapeutic agents.[10][15] The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to the pyridazinone core can lead to compounds with significant efficacy in oncology, inflammation, and cardiovascular diseases. The provided experimental data and detailed protocols serve as a valuable resource for researchers aiming to design and synthesize novel pyridazinone derivatives with improved pharmacological profiles. Further exploration of this versatile scaffold holds immense potential for the discovery of next-generation therapeutics.

References

In Vivo Validation of Pyridazinone Scaffolds: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Analysis of Preclinical Data for Vasodilator and Anti-inflammatory Pyridazinone Derivatives

The pyridazin-3(2H)-one core is a versatile scaffold in medicinal chemistry, giving rise to compounds with a wide array of biological activities. While in vitro assays provide crucial initial data on the potency and mechanism of action of these compounds, in vivo validation is essential to translate these findings into potential therapeutic applications. This guide provides a comparative overview of in vitro findings and their subsequent in vivo validation for representative pyridazinone derivatives, focusing on their vasodilator and anti-inflammatory properties. The data presented here is based on published studies of various substituted pyridazinone analogs, offering a framework for researchers and drug development professionals working with similar compounds, such as 6-Isopropylpyridazin-3(2H)-one.

Comparative Data on Pyridazinone Derivatives

The following tables summarize the quantitative data from in vitro and in vivo studies on representative pyridazinone derivatives, showcasing their potential as vasodilator and anti-inflammatory agents.

Table 1: Vasodilator and Antihypertensive Activity of Pyridazinone Derivatives

Compound IDIn Vitro AssayIn Vitro ResultsIn Vivo ModelIn Vivo ResultsReference
Compound A Isolated Rat Aorta RelaxationIC50 = 35.3 µM--[1]
Compound B Inhibition of Phenylephrine Contraction (Rat Aorta)48.8% inhibition--[1]
Compound C Isolated Sheep Carotid Arteries33.04% inhibitionTail-cuff method (animal model not specified)Vasodilating agent[1]
Compound D --Spontaneously Hypertensive Rats (SHRs)Reduction in mean arterial blood pressure by 41.84%[2]

Table 2: Anti-inflammatory Activity of Pyridazinone Derivatives

Compound IDIn Vitro AssayIn Vitro ResultsIn Vivo ModelIn Vivo ResultsReference
ABT-963 COX-2/COX-1 InhibitionSelectivity Ratio: 276:1Rat Paw EdemaReduced PGE2 production and edema[3]
Compound 5a COX-2 InhibitionIC50 = 0.77 µMCarrageenan-induced rat paw edemaStrong anti-inflammatory effect, comparable to indomethacin and celecoxib[4][5]
Compound 5f COX-2 InhibitionIC50 = 1.89 µMCarrageenan-induced rat paw edemaStrong anti-inflammatory effect, comparable to indomethacin and celecoxib[4][5]
Amide Derivatives of [6-(3,5-dimethyl-4-chloro-pyrazole-1-yl)-3(2H)-pyridazinone-2-yl]acetic acid --Not specifiedEquipotent to indomethacin[3]

Experimental Protocols

Detailed methodologies for the key in vitro and in vivo experiments are provided below. These protocols are based on established methods and can be adapted for the evaluation of novel pyridazinone derivatives.

In Vitro Vasodilation Assay: Isolated Rat Aorta Ring
  • Tissue Preparation: Male Wistar rats (220-280 g) are euthanized. The thoracic aorta is carefully excised, cleaned of connective tissue, and placed in a Krebs-Henseleit buffer (KHB). The aorta is then cut into rings of 4-5 mm in length.[6] For some experiments, the endothelium may be denuded by gently rubbing the intimal surface.[7]

  • Experimental Setup: The aortic rings are suspended in organ chambers containing KHB at 37°C, continuously gassed with 95% O2 and 5% CO2.[6] The rings are connected to an isometric force transducer to record changes in tension.

  • Procedure: The rings are allowed to equilibrate for 60 minutes under a basal tension of 1.5-2.0 g.[6] The functional integrity of the endothelium is assessed by inducing relaxation with acetylcholine in phenylephrine-precontracted rings.[6] After a washout period, the rings are contracted with a submaximal concentration of phenylephrine. Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the organ bath to determine its vasorelaxant effect.[8]

  • Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by phenylephrine. The IC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated from the concentration-response curve.

In Vivo Antihypertensive Study: Spontaneously Hypertensive Rat (SHR) Model
  • Animal Model: Male spontaneously hypertensive rats (SHRs) are commonly used as a model of essential hypertension.[9][10]

  • Drug Administration: The test compound is dissolved or suspended in a suitable vehicle and administered orally via gastric intubation. A negative control group receives the vehicle only, and a positive control group receives a standard antihypertensive drug like captopril.[10]

  • Blood Pressure Measurement: Systolic and diastolic blood pressure are measured at regular intervals using the tail-cuff method.[10]

  • Data Analysis: The changes in blood pressure from baseline are calculated and compared between the treatment groups and the control groups. Statistical significance is determined using appropriate statistical tests.

In Vitro COX-2 Inhibition Assay
  • Enzyme and Reagents: Recombinant human COX-2 enzyme, arachidonic acid (substrate), and a detection reagent for prostaglandin E2 (PGE2) are used.[11]

  • Procedure: The COX-2 enzyme is incubated with the test compound at various concentrations in a reaction buffer. The enzymatic reaction is initiated by the addition of arachidonic acid. The reaction is allowed to proceed for a specific time at 37°C and then stopped.[11]

  • Detection: The amount of PGE2 produced is quantified using an enzyme immunoassay (EIA) or a fluorometric assay.[11][12]

  • Data Analysis: The percentage of COX-2 inhibition by the test compound is calculated relative to a vehicle control. The IC50 value is determined from the dose-response curve.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
  • Induction of Inflammation: A subcutaneous injection of 1% carrageenan solution is administered into the subplantar region of the right hind paw of the rats.[13][14]

  • Drug Administration: The test compound or a standard anti-inflammatory drug (e.g., indomethacin) is administered, typically intraperitoneally, 30 minutes before the carrageenan injection.[14]

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points after carrageenan injection.[14]

  • Data Analysis: The degree of paw swelling is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compound is calculated by comparing the swelling in the treated group to that in the control group.[13]

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways involved in the vasodilator and anti-inflammatory effects of pyridazinone derivatives, as well as a typical experimental workflow.

Vasodilation_Signaling_Pathway PDE_Inhibitor Pyridazinone Derivative (PDE Inhibitor) PDE Phosphodiesterase (PDE) PDE_Inhibitor->PDE Inhibits cGMP cGMP PDE->cGMP Degrades PKG Protein Kinase G (PKG) cGMP->PKG Activates GTP GTP sGC Soluble Guanylate Cyclase (sGC) sGC->cGMP Converts NO Nitric Oxide (NO) NO->sGC Activates Ca_decrease Decreased Intracellular Ca2+ PKG->Ca_decrease Leads to Vasodilation Vasodilation Ca_decrease->Vasodilation Causes

Caption: Signaling pathway of vasodilation via PDE inhibition.

Anti_inflammatory_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPK_Pathway p38 MAPK Pathway Inflammatory_Stimuli->MAPK_Pathway Activates NFkB NF-κB Inflammatory_Stimuli->NFkB Activates COX2_Inhibitor Pyridazinone Derivative (COX-2 Inhibitor) COX2 COX-2 COX2_Inhibitor->COX2 Inhibits Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Produces Arachidonic_Acid Arachidonic Acid Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation Mediates MAPK_Pathway->COX2 Induces NFkB->COX2 Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Cytokines->Inflammation Mediates Experimental_Workflow cluster_invitro In Vitro cluster_invivo In Vivo In_Vitro In Vitro Screening Potency Potency Assay (e.g., IC50, EC50) Selectivity Selectivity Assay (e.g., COX-1 vs COX-2) Mechanism Mechanism of Action (e.g., Enzyme Kinetics) In_Vivo In Vivo Validation Efficacy Efficacy Model (e.g., SHR, Paw Edema) PK Pharmacokinetics (ADME) Tox Preliminary Toxicology Lead_Opt Lead Optimization Lead_Opt->In_Vitro Iterative Refinement Preclinical Preclinical Development Lead_Opt->Preclinical Potency->In_Vivo Selectivity->In_Vivo Mechanism->In_Vivo Efficacy->Lead_Opt PK->Lead_Opt Tox->Lead_Opt

References

Assessing the Therapeutic Index of 6-Isopropylpyridazin-3(2H)-one and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Biological Activity

The therapeutic index, a ratio of a drug's toxic dose to its effective dose, is a critical measure of its safety. For cardiotonic agents, a wide therapeutic window is paramount to avoid adverse effects such as arrhythmias. The data compiled from various studies on 6-substituted pyridazin-3(2H)-one analogs indicate that the nature of the substituent at the 6-position profoundly influences both the inotropic potency (efficacy) and cytotoxicity (toxicity).

Generally, the introduction of larger, more complex aromatic and heterocyclic moieties at the C6 position tends to enhance cardiotonic activity. This is exemplified by compounds like bemoradan, which incorporates a benzoxazinyl group and exhibits a potent intravenous effective dose (ED50) of 5.4 µg/kg in canine models[1]. Similarly, analogs bearing indolyl substituents have also demonstrated significant inotropic effects, with ED50 values in the low microgram per kilogram range[2][3].

Conversely, cytotoxicity data, often reported as the half-maximal inhibitory concentration (IC50) against cancer cell lines, provides a surrogate measure for potential toxicity. Studies on various pyridazinone derivatives have shown IC50 values in the low micromolar range, indicating that the core scaffold can induce cell death at higher concentrations[4][5]. The challenge in drug development lies in optimizing the C6-substituent to maximize therapeutic efficacy at concentrations significantly lower than those causing cytotoxicity.

While direct data for 6-alkyl-substituted pyridazinones is sparse, the available information suggests that these simpler analogs may offer a different balance of efficacy and toxicity. Further investigation is warranted to fully characterize the therapeutic index of compounds like 6-Isopropylpyridazin-3(2H)-one.

Data Presentation

Table 1: Inotropic Activity of 6-Substituted Pyridazin-3(2H)-one Analogs

Compound/Analog ClassC6-SubstituentEfficacy (ED50)Animal ModelReference
Bemoradan3,4-Dihydro-3-oxo-1,4(2H)-benzoxazin-7-yl5.4 µg/kg (i.v.)Dog[1]
Indolyl-pyridazinones1,3-Dihydro-3,3-dimethyl-2H-indol-2-one6.8 µg/kg (i.v.)Dog[2]
Indolyl-pyridazinones1,3-Dihydro-2H-indol-2-one24 µg/kg (i.v.)Dog[2]
Spiro[cycloalkane-indol]-pyridazinonesSpiro[cyclopropane-1,3'-[3H]indol]-2'(1'H)-one2.7 µg/kg (i.v.)Dog[3]

Table 2: Cytotoxicity of Pyridazin-3(2H)-one Derivatives

Compound IDC6-Substituent ContextCytotoxicity (IC50)Cell LineReference
6fPhenyl derivative with additional modifications3.12 µMMDA-MB-468 (Breast Cancer)[4]
7hPhenyl derivative with additional modifications4.9 µMMDA-MB-468 (Breast Cancer)[4]
Compound 43Quinoline moiety2.2 µMPaca-2 (Pancreatic Cancer)[5]
OlaparibPhthalazin-1(2H)-one (related scaffold)0.015 µMOvarian Cancer[5]

Experimental Protocols

Determination of Inotropic Activity (Langendorff Isolated Perfused Heart)

The positive inotropic effects of pyridazinone analogs are typically evaluated using an ex vivo Langendorff isolated heart preparation.

Methodology:

  • Animal Model: Male Wistar rats (250-300g) are commonly used.

  • Anesthesia: Animals are anesthetized with an appropriate agent (e.g., sodium pentobarbital).

  • Heart Isolation: The heart is rapidly excised and immediately mounted on a Langendorff apparatus via the aorta.

  • Perfusion: The heart is retrogradely perfused with Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

  • Data Acquisition: A pressure transducer connected to a latex balloon inserted into the left ventricle is used to measure isovolumetric ventricular pressure. Heart rate and coronary flow are also monitored.

  • Drug Administration: After a stabilization period, the test compound is infused into the perfusion solution at increasing concentrations.

  • Data Analysis: The positive inotropic effect is quantified by the increase in left ventricular developed pressure (LVDP) and the rate of pressure change (+dP/dtmax). The ED50 is calculated from the dose-response curve.

Assessment of Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MDA-MB-468) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Mandatory Visualization

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Beta_Adrenergic_Receptor β-Adrenergic Receptor G_Protein Gs Protein Beta_Adrenergic_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE3 Phosphodiesterase 3 (PDE3) cAMP->PDE3 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE3->AMP Degrades Ca_Channels L-type Ca2+ Channels PKA->Ca_Channels Phosphorylates Ca_Influx Ca2+ Influx Ca_Channels->Ca_Influx Contraction Increased Myocardial Contraction Ca_Influx->Contraction Pyridazinone This compound & Analogs Pyridazinone->PDE3 Inhibits

Caption: Signaling pathway of pyridazinone-based cardiotonic agents.

Experimental_Workflow cluster_efficacy Efficacy Assessment (Inotropic Effect) cluster_toxicity Toxicity Assessment (Cytotoxicity) cluster_TI Therapeutic Index Calculation E1 Langendorff Isolated Heart Preparation E2 Drug Perfusion (Dose-Response) E1->E2 E3 Measure LVDP & +dP/dtmax E2->E3 E4 Calculate ED50 E3->E4 TI Therapeutic Index (TI) = TD50 / ED50 E4->TI T1 Cell Culture (e.g., Cancer Cell Line) T2 Compound Treatment (Dose-Response) T1->T2 T3 MTT Assay T2->T3 T4 Calculate IC50/TD50 T3->T4 T4->TI

Caption: Experimental workflow for determining the therapeutic index.

References

Comparative Efficacy and Safety of 6-Isopropylpyridazin-3(2H)-one Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of 6-Isopropylpyridazin-3(2H)-one derivatives and related pyridazinone analogs, supported by available experimental data. Due to a lack of direct comparative studies on a homologous series of this compound derivatives, this guide synthesizes data from various studies on structurally related pyridazinone compounds to offer insights into their therapeutic potential.

The pyridazin-3(2H)-one scaffold is a versatile heterocyclic core that has been extensively investigated in medicinal chemistry, leading to the discovery of compounds with a wide array of pharmacological activities. These include cardiovascular, anti-inflammatory, anticancer, and neuroprotective effects. The substitution at the 6-position of the pyridazinone ring, in particular, has been shown to significantly influence the biological activity of these compounds. This guide focuses on derivatives featuring an isopropyl group, a common moiety in drug design known to enhance potency and selectivity, and compares their efficacy and safety with other relevant pyridazinone derivatives.

Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of various pyridazin-3(2H)-one derivatives across different therapeutic areas.

Table 1: Vasorelaxant Activity of Pyridazin-3(2H)-one Derivatives

CompoundR Group at Position 6Other Key SubstitutionsAssay SystemPotency (EC50/IC50)Reference Compound
Acid derivative (16)PhenylCarboxylic acid moietyRat thoracic aortic rings0.339 µMHydralazine (18.210 µM)
Ester analog (17)PhenylEster moietyRat thoracic aortic rings1.225 µMHydralazine (18.210 µM)
Hydrazide derivative (18)Phenyl4-methoxyphenyl hydrazideRat thoracic aortic rings1.204 µMHydralazine (18.210 µM)
Compound 4f p-Fluorophenyl4-ethylthiosemicarbazide at N2Isolated rat thoracic aorta0.0136 µMNitroglycerin (0.1824 µM)
Compound 4h p-Chlorophenyl4-ethylthiosemicarbazide at N2Isolated rat thoracic aorta0.0117 µMNitroglycerin (0.1824 µM)
Compound 5d p-Fluorophenyl4-ethyl-5-mercapto-1,2,4-triazole at N2Isolated rat thoracic aorta0.0053 µMNitroglycerin (0.1824 µM)
Compound 5e p-Chlorophenyl4-ethyl-5-mercapto-1,2,4-triazole at N2Isolated rat thoracic aorta0.0025 µMNitroglycerin (0.1824 µM)

Table 2: Anti-inflammatory Activity of Pyridazin-3(2H)-one Derivatives

CompoundR Group at Position 6Other Key SubstitutionsTargetPotency (IC50) / % InhibitionReference Compound
4a Benzyl2-methylCOX-2Selectivity Index: 96Diclofenac
8b Benzoyl2-propylCOX-2Selectivity Index: 99Diclofenac
9a Hydroxy(phenyl)methyl2-methylCOX-2Selectivity Index: 98Diclofenac
4a Benzyl2-methylCarrageenan-induced paw edema65% inhibition @ 10 mg/kgDiclofenac (58%)
8b Benzoyl2-propylCarrageenan-induced paw edema60% inhibition @ 10 mg/kgDiclofenac (58%)
9a Hydroxy(phenyl)methyl2-methylCarrageenan-induced paw edema62% inhibition @ 10 mg/kgDiclofenac (58%)
4ba Methyl4-(5-methoxy-1H-indol-3-yl)PDE4B>50% inhibition @ 20 µMRoflumilast

Table 3: Anticancer Activity of Pyridazin-3(2H)-one Derivatives

CompoundR Group at Position 6Other Key SubstitutionsCell LinePotency (IC50)
Compound 43 Quinoline moiety-Panc-1 (Pancreatic cancer)2.9 µM
Compound 43 Quinoline moiety-Paca-2 (Pancreatic cancer)2.2 µM
10h 4-AminophenylDiarylurea moietyNCI-60 cell line screenPotent activity
8g 4-AminophenylDiarylurea moietyNCI-60 cell line screenPotent activity

Safety and Toxicity Profile

Table 4: Hazard Identification for 6-(4-Amino-2,6-dichlorophenoxy)-4-isopropylpyridazin-3(2H)-one

Hazard StatementClassification
H302Harmful if swallowed (Acute toxicity, oral - Category 4)
H315Causes skin irritation (Skin irritation - Category 2)
H319Causes serious eye irritation (Serious eye irritation - Category 2A)
H335May cause respiratory irritation (Specific target organ toxicity, single exposure - Category 3)

It is important to note that this information is for a single derivative and the toxicological properties of other analogs may vary significantly. Further preclinical safety and toxicology studies are essential for any lead compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in the literature for evaluating the efficacy of pyridazinone derivatives.

1. In Vitro Vasorelaxant Activity Assay (Isolated Rat Thoracic Aorta)

  • Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in Krebs-Henseleit solution. The aorta is cleaned of adhering connective tissue and cut into rings (3-5 mm in length). The endothelium may be mechanically removed for some experiments.

  • Experimental Setup: Aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.

  • Procedure: The aortic rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1-2 g. The viability of the endothelium is assessed by inducing contraction with phenylephrine (1 µM) followed by relaxation with acetylcholine (10 µM). After a washout period, a stable contraction is induced with a contractile agent (e.g., phenylephrine or KCl). The test compounds are then added in a cumulative manner to determine their relaxant effect.

  • Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by the contractile agent. The EC50 values (the concentration of the compound that produces 50% of the maximal relaxation) are calculated from the concentration-response curves.

2. In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema in Rats)

  • Animals: Male Wistar rats or Swiss albino mice are used. The animals are fasted overnight before the experiment.

  • Procedure: The basal paw volume of each animal is measured using a plethysmometer. The animals are then treated with the test compound or vehicle, typically administered orally or intraperitoneally. After a set period (e.g., 30-60 minutes), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw to induce inflammation.

  • Measurement: The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

3. In Vitro Phosphodiesterase 4 (PDE4) Inhibition Assay

  • Enzyme and Substrate: Recombinant human PDE4 enzyme and a fluorescently labeled cAMP substrate (e.g., FAM-cAMP) are used.

  • Assay Principle (Fluorescence Polarization): The assay measures the change in the rotational speed of the fluorescently labeled cAMP. In the absence of PDE4 activity, the small FAM-cAMP tumbles rapidly, resulting in low fluorescence polarization. When PDE4 hydrolyzes FAM-cAMP to FAM-AMP, a binding agent that specifically interacts with the phosphate group of AMP is added, forming a larger, slower-tumbling complex with high fluorescence polarization. Inhibitors of PDE4 prevent this hydrolysis, thus maintaining a low fluorescence polarization.

  • Procedure: The assay is typically performed in a 96- or 384-well plate format. The test compounds are pre-incubated with the PDE4 enzyme. The reaction is initiated by the addition of the FAM-cAMP substrate. After incubation, the binding agent is added, and the fluorescence polarization is measured using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the mechanism of action and the drug discovery pipeline can aid in understanding the therapeutic potential of these compounds.

Drug_Discovery_Workflow cluster_Discovery Discovery & Design cluster_Preclinical Preclinical Development cluster_Clinical Clinical Trials Target_ID Target Identification (e.g., COX-2, PDE4) Lead_Gen Lead Generation (HTS, Fragment Screening) Target_ID->Lead_Gen Identifies Targets Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt Generates Leads In_Vitro In Vitro Assays (Enzyme Inhibition, Cell-based) Lead_Opt->In_Vitro Synthesizes Analogs In_Vivo In Vivo Models (e.g., Paw Edema) In_Vitro->In_Vivo Confirms Activity Tox Toxicology & Safety (ADME, Safety Pharmacology) In_Vivo->Tox Evaluates Safety Candidate Drug Candidate Selection Tox->Candidate Selects Candidate Phase_I Phase I Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III Candidate->Phase_I Initiates Human Trials

A generalized workflow for the discovery and development of pyridazinone-based drug candidates.

eNOS_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_smc Smooth Muscle Cell Shear_Stress Shear Stress eNOS eNOS Shear_Stress->eNOS Activates VEGF VEGF VEGF->eNOS Activates L_Arginine L-Arginine eNOS->L_Arginine Catalyzes conversion of NO Nitric Oxide (NO) L_Arginine->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Diffuses and Activates GTP GTP sGC->GTP Converts cGMP cGMP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to

The eNOS signaling pathway leading to vasodilation, a target for some pyridazinone derivatives.

COX2_Signaling_Pathway cluster_cell Inflammatory Cell cluster_target Target for Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 Activates Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2->Membrane_Phospholipids Acts on PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX2 COX-2 COX2->Arachidonic_Acid Converts Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Isomerized to Inflammation Pain & Inflammation Prostaglandins->Inflammation Mediate COX2_Inhibitors Pyridazinone-based COX-2 Inhibitors COX2_Inhibitors->COX2 Inhibit

The COX-2 signaling pathway in inflammation, a key target for anti-inflammatory pyridazinones.

Safety Operating Guide

Proper Disposal of 6-Isopropylpyridazin-3(2H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 6-Isopropylpyridazin-3(2H)-one is crucial for maintaining a safe laboratory environment and preventing environmental contamination. As a pyridazine derivative, this compound should be handled as hazardous chemical waste. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.

Hazard Assessment and Safety Precautions

Based on the hazard profile of structurally similar compounds, this compound should be presumed to be harmful if swallowed, cause skin irritation, and result in serious eye irritation.[1] Therefore, strict adherence to safety protocols is essential.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Safety goggles or a face shield[1]

  • Chemical-resistant gloves (e.g., nitrile)[1]

  • A lab coat[1]

  • Use in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Treat as Hazardous Waste: All materials contaminated with this compound, including the pure compound, solutions, and contaminated consumables (e.g., gloves, weighing paper, pipette tips), must be treated as hazardous chemical waste.[2]

  • Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.[2] Incompatible chemicals can react, leading to dangerous situations.

2. Waste Collection and Container Management:

  • Use Appropriate Containers: Collect all waste in a designated, leak-proof container that is compatible with the chemical. The container must have a secure, tight-fitting lid.[2]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the following information:[2]

    • The full chemical name: this compound

    • The date when the waste was first added

    • The name and contact information of the responsible person (e.g., Principal Investigator)

    • The laboratory location (building and room number)

    • Appropriate hazard pictograms (e.g., irritant, harmful)[1][2]

3. Storage of Waste:

  • Designated Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[2]

  • Safe Storage: This area should be secure, away from general traffic, and in a cool, dry, well-ventilated location.[3]

4. Final Disposal:

  • Professional Disposal Service: Arrange for the disposal of the hazardous waste through your institution's EHS department, which will coordinate with a licensed professional waste disposal service.[1]

  • Incineration: The recommended method for the destruction of similar chemical compounds is burning in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Do Not:

    • Pour this compound down the drain.[2]

    • Allow the chemical to evaporate in a fume hood as a means of disposal.[2]

5. Decontamination and Spill Management:

  • Decontamination: Thoroughly decontaminate any non-disposable equipment that has come into contact with the chemical using an appropriate solvent (e.g., ethanol, isopropanol), followed by soap and water. Dispose of any contaminated cleaning materials as hazardous waste.[3]

  • Spill Management: In the event of a spill, evacuate the area and ensure adequate ventilation. Contain the spill using an inert absorbent material (e.g., vermiculite, sand).[3] Carefully collect the absorbed material into the hazardous waste container.[3]

Summary of Safety and Disposal Information

ParameterInformation
Chemical Name This compound
Primary Hazards Expected to be harmful if swallowed, cause skin irritation, and serious eye irritation.[1]
PPE Safety goggles/face shield, chemical-resistant gloves, lab coat.[1]
Handling Use in a well-ventilated area, preferably a chemical fume hood.[3]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.[3]
Disposal Method Dispose of as hazardous chemical waste via a licensed professional service, preferably by incineration.[1]

Disposal Workflow

start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Hazardous Waste ppe->segregate container Use Labeled, Compatible Waste Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage ehs Contact EHS for Pickup storage->ehs disposal Disposal by Licensed Professional Service (e.g., Incineration) ehs->disposal end Disposal Complete disposal->end

Caption: Waste Disposal Workflow for this compound.

References

Personal protective equipment for handling 6-Isopropylpyridazin-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 6-Isopropylpyridazin-3(2H)-one.

Hazard Identification and Safety Summary

Based on data from analogous compounds, this compound should be handled as a hazardous substance.[2] The primary anticipated hazards include:

  • Acute Oral Toxicity : May be harmful if swallowed.[3][4]

  • Skin Irritation : May cause skin irritation upon contact.[3][4]

  • Serious Eye Irritation : May cause serious eye irritation.[3][4]

  • Respiratory Tract Irritation : May cause respiratory irritation if inhaled.[4][5]

Strict adherence to the following safety precautions is imperative to ensure personal and environmental safety.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following PPE is mandatory when handling this compound:

PPE CategorySpecification
Eye Protection Chemical splash goggles or safety glasses with side shields, tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile) inspected prior to use. Use proper glove removal technique to avoid skin contact.[4][5]
Body Protection A standard laboratory coat. Fire-resistant lab coats are recommended if working with flammable materials.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[5] If dust or aerosols are likely to be generated, a NIOSH-approved particulate respirator (e.g., N95) or a higher-level respirator with appropriate cartridges should be used.[5]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Conduct a thorough risk assessment before beginning any new procedure.
  • Ensure a chemical fume hood is operational and available for all handling of the solid compound and its solutions.[5]
  • Have an emergency eyewash station and safety shower readily accessible.
  • Prepare a designated and properly labeled hazardous waste container.[2]

2. Handling the Compound:

  • Avoid contact with skin and eyes.[3][4]
  • Avoid the formation of dust and aerosols.[3]
  • Weigh and transfer the compound within a chemical fume hood to minimize inhalation exposure.
  • Use compatible labware (e.g., glass, stainless steel).
  • Wash hands thoroughly after handling, even if gloves were worn.[4]

3. Spill Management:

  • In the event of a spill, evacuate the immediate area and ensure proper ventilation.[2]
  • Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
  • Contain the spill using an inert absorbent material such as vermiculite or sand.[2]
  • Carefully collect the absorbed material into the designated hazardous waste container.[2]
  • Clean the spill area thoroughly with an appropriate solvent (e.g., isopropanol, ethanol), followed by soap and water.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

1. Waste Collection:

  • Carefully transfer any waste, including contaminated consumables (e.g., pipette tips, weighing paper, gloves), into a designated and clearly labeled hazardous waste container.[2]
  • Do not mix with incompatible wastes.[2]

2. Decontamination:

  • Thoroughly decontaminate any non-disposable equipment that has come into contact with the chemical using a suitable solvent, followed by washing with soap and water.[2]
  • Dispose of any contaminated cleaning materials as hazardous waste.[2]

3. Final Disposal:

  • Securely seal the hazardous waste container.
  • Dispose of the hazardous waste in accordance with all local, state, and federal regulations.[2] This should be handled by a licensed professional waste disposal service.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination cluster_emergency Emergency prep_risk Risk Assessment prep_ppe Don PPE prep_risk->prep_ppe prep_workspace Prepare Fume Hood prep_ppe->prep_workspace handle_weigh Weighing & Transfer prep_workspace->handle_weigh handle_reaction Reaction/Use handle_weigh->handle_reaction disp_waste Collect Waste handle_reaction->disp_waste emergency_spill Spill Response handle_reaction->emergency_spill If spill occurs disp_decon Decontaminate Equipment disp_waste->disp_decon disp_seal Seal Waste Container disp_decon->disp_seal

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Isopropylpyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
6-Isopropylpyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.